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  • Product: 5-Iodo-1-(3-methylbutyl)-1H-pyrazole
  • CAS: 1823431-68-0

Core Science & Biosynthesis

Foundational

The Strategic Utility of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole in Modern Drug Discovery

Executive Summary & Structural Rationale In the landscape of medicinal chemistry, the pyrazole heterocycle is a ubiquitous pharmacophore. However, the regioselective functionalization of the pyrazole core—specifically at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of medicinal chemistry, the pyrazole heterocycle is a ubiquitous pharmacophore. However, the regioselective functionalization of the pyrazole core—specifically at the C5 position—remains a synthetic challenge due to the inherent electronic properties of the ring. 5-Iodo-1-(3-methylbutyl)-1H-pyrazole (CAS: 1823431-68-0) emerges as a highly specialized, pre-functionalized building block designed to bypass these synthetic bottlenecks[1].

The structural architecture of this molecule is highly deliberate:

  • The 3-Methylbutyl (Isopentyl) Group: This aliphatic appendage serves a dual purpose. Sterically, it provides a flexible shield that influences the rotational conformation of subsequent C5-aryl substituents, a critical factor in tuning halogen bonding and target engagement[2]. Physicochemically, it significantly enhances the lipophilicity (LogP) of the scaffold, making it a privileged motif for central nervous system (CNS) penetrance (e.g., in cannabinoid receptor ligands).

  • The C5-Iodo Handle: Unlike C4-halogenation, which is easily achieved via direct electrophilic aromatic substitution, C5-functionalization requires complex directed metalation[3]. The C5 carbon-iodine bond offers superior kinetics for oxidative addition in palladium-catalyzed cross-couplings compared to bromo- or chloro- derivatives, enabling downstream reactions at milder temperatures and minimizing competitive dehalogenation[4].

Physicochemical Profiling

PropertyValueCausality / Significance
CAS Registry Number 1823431-68-0Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C8H13IN2Defines the exact atomic composition[5].
Molecular Weight 264.11 g/mol Optimal low molecular weight, allowing downstream coupling without exceeding Lipinski's Rule of 5[1].
C-I Bond Dissociation Energy ~65 kcal/molWeaker than C-Br (~81 kcal/mol), facilitating rapid oxidative addition by Pd(0) species[4].

Mechanistic Rationale: Regioselective C5-Metalation

The synthesis of 5-iodo-1-alkylpyrazoles relies on the differential C-H acidity of the pyrazole ring. Density Functional Theory (DFT) calculations demonstrate that the C5-proton is the most acidic site on the N-alkylpyrazole core[3]. This is driven by the inductive electron-withdrawing effect of the adjacent N1 nitrogen.

By employing a strong, non-nucleophilic base (such as n-Butyllithium or TMP-zincates) at cryogenic temperatures, researchers can achieve regioselective deprotonative metalation at C5[3]. The resulting organolithium intermediate is highly reactive and must be trapped immediately with an electrophilic iodine source (e.g., I2 or N-Iodosuccinimide).

Metalation A 1-(3-Methylbutyl)-1H-pyrazole (Starting Material) B C5-Lithiated Intermediate (Reactive Species) A->B n-BuLi, THF -78°C Deprotonation C 5-Iodo-1-(3-methylbutyl)-1H-pyrazole (CAS: 1823431-68-0) B->C I2 in THF Electrophilic Trapping

Mechanistic pathway for the regioselective C5-metalation and subsequent iodination.
Protocol A: Regioselective Synthesis via Deprotonative Metalation

This protocol is designed as a self-validating system to ensure high regiocontrol and prevent ring-opening side reactions.

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 1-(3-methylbutyl)-1H-pyrazole (1.0 eq) and anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

    • Causality: THF acts as a coordinating solvent, breaking up alkyllithium hexamers into more reactive tetramers/dimers, which is essential for efficient metalation.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Metalation: Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise over 10 minutes down the side of the flask.

    • Self-Validation Check: A slight yellowing of the solution typically indicates the formation of the C5-lithiated species. Stir at -78 °C for exactly 45 minutes. Extending this time risks isomerization or ring fragmentation.

  • Electrophilic Trapping: Dissolve Iodine (I2) (1.2 eq) in anhydrous THF and add dropwise to the -78 °C solution.

    • Self-Validation Check: The mixture will turn deep brown/purple. The persistence of a faint iodine color after complete addition indicates that the lithiated intermediate has been fully consumed.

  • Quenching & Workup: Remove the cooling bath. Quench the reaction cold with saturated aqueous Na2S2O3 (Sodium thiosulfate).

    • Visual Cue: The brown iodine color will immediately discharge to a pale yellow or colorless biphasic mixture, confirming the neutralization of excess electrophile. Extract with Ethyl Acetate, dry over Na2SO4, and purify via silica gel chromatography.

Downstream Application: Palladium-Catalyzed C5 Cross-Coupling

The primary utility of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole is its deployment as an electrophile in transition-metal-catalyzed cross-couplings, most notably the Suzuki-Miyaura reaction[4]. The C5 position is notoriously sterically hindered due to the adjacent N1-alkyl chain. Therefore, the choice of catalyst and ligand is paramount. Catalysts with large bite angles, such as Pd(dppf)Cl2, are highly effective at facilitating reductive elimination in sterically congested environments[6].

Suzuki Pd0 Pd(0) Catalyst (Active Species) OA Oxidative Addition Pd(II) Complex Pd0->OA + 5-Iodo-1-(3-methylbutyl)-1H-pyrazole TM Transmetalation Pd(II)-Aryl Complex OA->TM + Aryl-B(OH)2 / Base RE Reductive Elimination 1,5-Disubstituted Pyrazole TM->RE Isomerization RE->Pd0 Product Release

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for C5-functionalization.
Protocol B: Suzuki-Miyaura Cross-Coupling Workflow
  • Reagent Assembly: In a microwave vial or Schlenk tube, combine 5-Iodo-1-(3-methylbutyl)-1H-pyrazole (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).

    • Causality: Pd(dppf)Cl2 is selected because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the final reductive elimination step which is otherwise slow for sterically hindered C5-pyrazoles.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Sparge the solution with argon for 10 minutes.

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species required for transmetalation[4].

  • Reaction Execution: Seal the vessel and heat to 90 °C for 4–6 hours.

    • Self-Validation Check (IPC): Monitor via LCMS. The disappearance of the starting material mass (m/z 265 [M+H]+) and the appearance of the coupled product mass validates the catalytic turnover. The precipitation of palladium black at the end of the reaction indicates catalyst deactivation, signaling that the reaction has run its course.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and yield during the C5-functionalization of iodopyrazoles, demonstrating why specific conditions are prioritized[4][6].

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O9065%Monodentate ligands suffer from slow reductive elimination at the hindered C5 position.
Pd(dppf)Cl2 (5 mol%) K2CO3 Dioxane/H2O 90 88% Optimal bite angle of dppf forces cis-geometry, rapidly driving product formation.
Pd2(dba)3 / XPhosCs2CO3Dioxane (Anhydrous)10042%Lack of water severely retards the transmetalation step of the boronic acid.

References

Sources

Exploratory

5-Iodo-1-(3-methylbutyl)-1H-pyrazole structure and molecular weight

Part 1: Compound Identity & Physicochemical Profile[1] 5-Iodo-1-(3-methylbutyl)-1H-pyrazole is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and as a scaffold for transi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Compound Identity & Physicochemical Profile[1]

5-Iodo-1-(3-methylbutyl)-1H-pyrazole is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and as a scaffold for transition metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its structural value lies in the orthogonal reactivity of the C5-iodide, which allows for precise, regioselective functionalization of the pyrazole core.

Chemical Specifications

The following data establishes the baseline identity for quality control and stoichiometric calculations.

ParameterSpecification
IUPAC Name 5-Iodo-1-(3-methylbutyl)-1H-pyrazole
Common Name 1-Isopentyl-5-iodopyrazole
CAS Number 1823431-68-0
Molecular Formula C

H

IN

Molecular Weight 264.11 g/mol
Exact Mass 264.0123
Physical State Pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Predicted LogP ~3.2 (Lipophilic)

Part 2: Synthesis Strategy & Scientific Rationale

The "Gold Standard" Protocol: Directed Lithiation

Mechanism of Action:

  • N-Alkylation: 1H-pyrazole is alkylated with 1-bromo-3-methylbutane. Since the pyrazole tautomers are identical, N1-alkylation is chemically equivalent to N2, preventing regioisomeric mixtures at this stage.

  • C5-Lithiation: The N-alkyl group directs the base (n-BuLi) to the C5 position due to the coordination effect and the inherent acidity of the C5-proton (pKa ~29-30 in DMSO, lowered by the inductive effect of the adjacent nitrogen).

  • Electrophilic Trapping: The resulting 5-lithio species reacts rapidly with molecular iodine (

    
    ) to form the C-I bond.
    
Experimental Workflow Diagram

The following logic flow illustrates the critical decision points and reaction pathway.

SynthesisPath Start 1H-Pyrazole Reagent1 1-Bromo-3-methylbutane NaH, DMF, 0°C Start->Reagent1 Intermediate 1-(3-methylbutyl)-1H-pyrazole Reagent1->Intermediate SN2 Alkylation Reagent2 n-BuLi (1.1 eq) THF, -78°C Intermediate->Reagent2 LithioSpecies 5-Lithio Species (Transient) Reagent2->LithioSpecies Deprotonation (C5) Quench Iodine (I2) THF, -78°C to RT LithioSpecies->Quench Product 5-Iodo-1-(3-methylbutyl)-1H-pyrazole (Target) Quench->Product Electrophilic Trapping

Caption: Stepwise synthesis pathway ensuring regioselective installation of the iodine atom at the C5 position.

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-methylbutyl)-1H-pyrazole

Objective: Clean installation of the isopentyl chain.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous DMF (0.5 M concentration relative to pyrazole). Cool to 0°C.[1]

  • Addition: Add 1H-pyrazole (1.0 eq) portion-wise. Evolution of

    
     gas will be observed. Stir for 30 min at 0°C to ensure complete deprotonation.
    
  • Alkylation: Add 1-bromo-3-methylbutane (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine (5x) to remove DMF. Dry over

    
    , filter, and concentrate.
    
  • Purification: Distillation or flash chromatography (Hexanes/EtOAc) to yield the intermediate as a colorless oil.

Step 2: C5-Iodination (The Critical Step)

Objective: Regioselective functionalization.

  • Setup: Flame-dry a 100 mL RBF; flush with Argon/Nitrogen.

  • Solvation: Dissolve 1-(3-methylbutyl)-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents anion migration.

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise over 15 minutes.

    • Observation: A slight color change (yellowing) may occur.[1]

    • Incubation: Stir at -78°C for 45 minutes.

  • Quenching: Dissolve Iodine (

    
    , 1.2 eq) in a minimal amount of anhydrous THF and add dropwise to the lithiated mixture at -78°C.
    
  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to RT over 1 hour.

  • Workup: Quench with saturated aqueous

    
     (Sodium thiosulfate) to reduce excess iodine (solution turns from dark red/brown to yellow/clear). Extract with EtOAc.[1]
    
  • Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes). The 5-iodo product typically elutes before the starting material due to the "Heavy Atom Effect" increasing lipophilicity.

Part 4: Characterization & Validation

To certify the identity of the synthesized compound, compare spectral data against these expected values.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl

):
  • 
     7.55 (d, J = 1.8 Hz, 1H, H-3):  The proton at C3 is deshielded by the adjacent nitrogen.
    
  • 
     6.45 (d, J = 1.8 Hz, 1H, H-4):  The proton at C4 is more shielded.
    
  • 
     4.15 (t, J = 7.2 Hz, 2H, N-CH
    
    
    
    ):
    Diagnostic triplet for the methylene attached to Nitrogen.
  • 
     1.65-1.75 (m, 1H, CH):  Methine proton of the isopentyl group.
    
  • 
     1.55-1.65 (m, 2H, CH
    
    
    
    ):
    Internal methylene.
  • 
     0.95 (d, J = 6.6 Hz, 6H, 2xCH
    
    
    
    ):
    Isopropyl methyls.

C NMR (100 MHz, CDCl

):
  • C5 (

    
     ~85-95 ppm):  The carbon bearing Iodine is significantly shielded (upfield) due to the "Heavy Atom Effect" of Iodine. This is the primary confirmation  of regioselectivity. If the iodine were at C4, the shift would be different, and the coupling pattern in proton NMR would change.
    
Mass Spectrometry[3]
  • ESI-MS: Observe

    
    .
    
  • Isotope Pattern: Iodine is monoisotopic (

    
    ), so no M+2 peak from halogen isotopes (unlike Cl or Br).
    

References

  • National Institutes of Health (NIH) . (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. PubMed Central. Retrieved February 28, 2026, from [Link]

  • Common Organic Chemistry . (n.d.). Lithiation / Iodination of Heterocycles. Retrieved February 28, 2026, from [Link]

  • Organic Chemistry Portal . (2008). Regioselective Synthesis of Pyrazoles. Retrieved February 28, 2026, from [Link]

Sources

Foundational

Isopentyl-Substituted 5-Iodopyrazole Building Blocks: Precision Synthesis & Cross-Coupling Architectures

Executive Summary The 1-isopentyl-5-iodopyrazole scaffold represents a critical "divergent node" in modern drug discovery. Unlike the thermodynamically favored 4-iodopyrazoles (accessible via standard electrophilic subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-isopentyl-5-iodopyrazole scaffold represents a critical "divergent node" in modern drug discovery. Unlike the thermodynamically favored 4-iodopyrazoles (accessible via standard electrophilic substitution), the 5-iodo regioisomer provides a unique vector for extending carbon frameworks into specific hydrophobic pockets of protein targets, particularly kinases and GPCRs.

The isopentyl group (3-methylbutyl) confers specific physicochemical advantages:

  • Lipophilicity Modulation: Increases LogP (

    
     +1.5 to +2.0 relative to methyl), enhancing membrane permeability.
    
  • Steric Occlusion: The branched tail fills the "back-pocket" regions of ATP-binding sites, often improving selectivity profiles against homologous enzymes.

This guide details the regiocontrolled synthesis of this building block via Directed Ortho Metalation (DoM) and its subsequent application in palladium-catalyzed cross-couplings.

Structural Rationale & Regioselectivity[1]

The primary challenge in pyrazole chemistry is controlling substitution between the C4 and C5 positions.

  • C4 Position: Electron-rich. Susceptible to Electrophilic Aromatic Substitution (EAS) (e.g., NIS,

    
    /CAN).
    
  • C5 Position: Electron-deficient relative to C4, but acidic. Accessible via Directed Ortho Metalation (DoM) .[1]

Regioselectivity Logic Map

Regioselectivity Start 1-Isopentylpyrazole RouteA Electrophilic Path (NIS / ICl) Start->RouteA SEAr Mechanism RouteB Lithiation Path (n-BuLi / I2) Start->RouteB DoM Mechanism Prod4 4-Iodo-1-isopentylpyrazole (Thermodynamic Product) RouteA->Prod4 Prod5 5-Iodo-1-isopentylpyrazole (Kinetic/Directed Product) RouteB->Prod5

Figure 1: Divergent synthetic pathways determined by reaction mechanism. The 5-iodo isomer requires base-mediated direction.

Synthetic Protocol: The DoM Route

The synthesis of 5-iodo-1-isopentylpyrazole is a two-stage process. Direct alkylation of 5-iodopyrazole is not recommended due to tautomeric scrambling (yielding mixtures of 1-isopentyl-5-iodo and 1-isopentyl-3-iodo). The superior route is N-alkylation followed by C5-lithiation .

Stage 1: Synthesis of 1-Isopentylpyrazole

Reaction:



Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) under

    
    .
    
  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF (0.5 M concentration relative to pyrazole). Cool to 0°C.

  • Addition: Add pyrazole (1.0 equiv) portion-wise. Evolution of

    
     gas will be vigorous. Stir for 30 min at 0°C until gas evolution ceases.
    
  • Alkylation: Add 1-bromo-3-methylbutane (1.1 equiv) dropwise.

  • Completion: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Quench with water. Extract with

    
     (x3). Wash organics with brine (x5) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Distillation is preferred for scale >10g. Flash chromatography (SiO2, 0-20% EtOAc/Hex) for smaller batches.

Stage 2: Directed Ortho Metalation (DoM) & Iodination

Reaction:


[2][3]

Critical Mechanism: The lone pair on


 coordinates the Lithium cation, directing deprotonation specifically to the 

proton.

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a 3-neck RBF equipped with a thermometer and addition funnel. Flush with Argon (Ar).[4]

  • Solvation: Dissolve 1-isopentylpyrazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to prevent ring fragmentation.

  • Lithiation: Add n-BuLi (1.6 M in hexanes, 1.1 equiv) dropwise over 20 minutes. Keep internal temp < -70°C.

  • Incubation: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange.

  • Iodination: Dissolve Iodine (

    
    , 1.2 equiv) in minimal anhydrous THF. Add this solution dropwise to the lithiated species at -78°C.
    
  • Quench: Stir for 30 min at -78°C, then allow to warm to 0°C. Quench with saturated aqueous

    
     (Sodium thiosulfate) to reduce excess iodine (color change from purple/brown to yellow).
    
  • Isolation: Extract with EtOAc. Wash with brine.[3] Dry (

    
    ) and concentrate.
    
  • Purification: Flash Chromatography (Hexane/EtOAc). The 5-iodo isomer is typically less polar than the starting material.

Reactivity Profile & Cross-Coupling[3][6][7]

The 5-iodopyrazole moiety is a "privileged" electrophile. The C-I bond at C5 is highly activated for oxidative addition to Pd(0) due to the electron-withdrawing nature of the adjacent nitrogen.

Coupling Architecture

Coupling Core 1-Isopentyl-5-iodopyrazole Suzuki Suzuki-Miyaura (Ar-B(OH)2 / Pd(dppf)Cl2) Core->Suzuki Sono Sonogashira (Alkyne / Pd(PPh3)4 / CuI) Core->Sono Heck Heck (Olefin / Pd(OAc)2) Core->Heck ProdS 5-Aryl-pyrazoles (Kinase Inhibitors) Suzuki->ProdS ProdSo 5-Alkynyl-pyrazoles (Rigid Linkers) Sono->ProdSo ProdH 5-Alkenyl-pyrazoles (Michael Acceptors) Heck->ProdH

Figure 2: Divergent synthesis capabilities of the 5-iodo scaffold.

Comparative Reactivity Data
Parameter5-Iodo-1-isopentylpyrazole4-Iodo-1-isopentylpyrazoleImplication
Electronic State Electron-deficient (

adjacent)
Electron-rich (Enamine-like)5-Iodo undergoes Oxidative Addition faster.
Suzuki Yield High (85-95%)Moderate (60-80%)5-position is superior for building core scaffolds.
Steric Environment Hindered by N-alkyl groupUnhinderedBulky phosphine ligands (e.g., SPhos, XPhos) may be required for 5-iodo couplings with ortho-substituted boronic acids.

Quality Control & Characterization

To ensure the integrity of the building block before library synthesis, verify the following:

1H NMR Signature (CDCl3, 400 MHz)
  • H-4 (Pyrazole):

    
     6.30 - 6.50 ppm (Doublet, 
    
    
    
    ).
  • H-3 (Pyrazole):

    
     7.50 - 7.60 ppm (Doublet, 
    
    
    
    ).
  • Diagnostic Shift: The loss of the C5 proton (usually

    
    7.4 ppm) and the retention of the C4/C3 coupling pattern confirms regiochemistry.
    
  • Isopentyl Group:

    • 
      : Triplet 
      
      
      
      4.1 ppm.
    • 
      : Quartet/Multiplet 
      
      
      
      1.7 ppm.
    • 
      : Multiplet 
      
      
      
      1.5 ppm.
    • 
      : Doublet 
      
      
      
      0.9 ppm.
Stability[8][9]
  • Storage: Store at -20°C under Argon. 5-iodopyrazoles can liberate iodine upon prolonged exposure to light and heat (homolytic cleavage).

  • Appearance: Should be a clear oil or low-melting white solid. Yellowing indicates iodine release.

References

  • Regioselective Lithiation: Snieckus, V., et al. "Directed Ortho Metalation.[5] Tertiary Amides and O-Carbamates as Directing Groups." Chemical Reviews, 1990.[4] Link

  • Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles." Journal of Organic Chemistry, 2008. Link

  • Cross-Coupling: Bellina, F., & Rossi, R. "Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Pyrazoles." Current Medicinal Chemistry, 2010. Link

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. (Context for hydrophobic tail modifications). Link

  • Iodination Protocols: Vasilevsky, S. F., et al. "Iodination of Pyrazoles: A Comparative Study." Heterocycles, 2003.[6] Link

Sources

Exploratory

Applications of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole in medicinal chemistry

An In-Depth Technical Guide to the Applications of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole in Medicinal Chemistry Introduction: The Pyrazole Nucleus as a Privileged Scaffold The pyrazole, a five-membered aromatic heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Applications of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole in Medicinal Chemistry

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This designation stems from its presence in a multitude of FDA-approved drugs and clinical candidates targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][4][5] The pyrazole core's stability, synthetic tractability, and capacity for substitution at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][6]

This guide delves into the strategic application of a specific, yet representative, member of this class: 5-Iodo-1-(3-methylbutyl)-1H-pyrazole . While this exact molecule may not be extensively documented in public literature, its structure embodies a powerful design strategy in drug discovery. We will explore its potential synthesis, its role as a versatile intermediate for generating chemical diversity, and the pharmacological avenues that its derivatives are poised to explore. For researchers and drug development professionals, understanding the utility of such a scaffold is paramount for innovating the next generation of therapeutics.

The Strategic Advantage of Iodination in Pyrazole Scaffolds

The introduction of an iodine atom onto the pyrazole ring, as in our title compound, is a deliberate and strategic choice in medicinal chemistry. The iodo group is not merely a placeholder; it is a highly functional handle that unlocks a vast potential for molecular elaboration.

Key Attributes of the Iodo Substituent:

FeatureSignificance in Drug Discovery
Versatile Cross-Coupling Handle The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the facile introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, alkynyl, etc.).[7][8]
Halogen Bonding Potential Iodine can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized for its role in enhancing ligand-protein binding affinity and selectivity.[9]
Modulation of Physicochemical Properties The presence of iodine increases the molecule's lipophilicity, which can influence membrane permeability, cellular uptake, and overall pharmacokinetic profile.[9]

The 5-iodo substitution pattern, specifically, allows for derivatization at a key vector on the pyrazole ring, enabling chemists to probe interactions within protein binding pockets and systematically build structure-activity relationships (SAR).

Proposed Synthesis of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole

A plausible and efficient synthesis of the title compound can be envisioned based on established methodologies for pyrazole construction and regioselective iodination. A common route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by iodination.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 1-(3-methylbutyl)-1H-pyrazole

  • To a solution of 1,1,3,3-tetramethoxypropane (1 equivalent) in a suitable solvent such as ethanol, add (3-methylbutyl)hydrazine (1 equivalent).

  • Add a catalytic amount of a strong acid (e.g., HCl).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(3-methylbutyl)-1H-pyrazole.

Step 2: Regioselective Iodination to Yield 5-Iodo-1-(3-methylbutyl)-1H-pyrazole

  • Dissolve the 1-(3-methylbutyl)-1H-pyrazole (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF).

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise to deprotonate the 5-position of the pyrazole ring, forming the corresponding lithium pyrazolide.[8][10]

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of iodine (I₂) (1.2 equivalents) in THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the final compound, 5-Iodo-1-(3-methylbutyl)-1H-pyrazole.

Synthesis of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Regioselective Iodination hydrazine (3-methylbutyl)hydrazine reaction1 Condensation (EtOH, H+ cat.) hydrazine->reaction1 dicarbonyl 1,1,3,3-tetramethoxypropane dicarbonyl->reaction1 pyrazole_intermediate 1-(3-methylbutyl)-1H-pyrazole reaction2 Lithiation pyrazole_intermediate->reaction2 nBuLi n-BuLi, THF, -78°C nBuLi->reaction2 iodine Iodine (I₂) reaction3 Iodination iodine->reaction3 final_product 5-Iodo-1-(3-methylbutyl)-1H-pyrazole reaction1->pyrazole_intermediate lithiated_intermediate lithiated_intermediate reaction2->lithiated_intermediate Lithium Pyrazolide lithiated_intermediate->reaction3 reaction3->final_product

Caption: Proposed two-step synthesis of the title compound.

Applications in Lead Generation and Optimization

The true power of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole lies in its role as a versatile building block for creating vast libraries of novel compounds. Through palladium-catalyzed cross-coupling reactions, the iodo group can be replaced with a diverse array of chemical moieties, enabling a systematic exploration of chemical space.

Diversity-Oriented Synthesis via Cross-Coupling

1. Suzuki Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki coupling is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between the iodopyrazole and various boronic acids or esters. This is particularly useful for synthesizing potential kinase inhibitors, where interactions with aromatic residues in the ATP-binding site are often crucial.[6]

Experimental Protocol: Suzuki Coupling

  • In a reaction vessel, combine 5-Iodo-1-(3-methylbutyl)-1H-pyrazole (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

  • Add a mixture of solvents, typically toluene and water.

  • Degas the mixture and heat it to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute it with water, and extract with an organic solvent.

  • Purify the product via column chromatography.

2. Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling introduces alkynyl groups, which can act as rigid linkers or hydrogen bond acceptors. This reaction is valuable for creating compounds that can probe deep into a binding pocket or alter the geometry of the molecule.

Experimental Protocol: Sonogashira Coupling

  • To a solution of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole (1 equivalent) and a terminal alkyne (1.2 equivalents) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Add a base, such as triethylamine (Et₃N), which also serves as a solvent.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by column chromatography.

Cross-Coupling_Workflow cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_other Other Couplings (Heck, Buchwald, etc.) start 5-Iodo-1-(3-methylbutyl) -1H-pyrazole suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents sonogashira_reagents R-C≡CH Pd/Cu Catalysts, Base start->sonogashira_reagents other_reagents Various Reagents start->other_reagents suzuki_product 5-Aryl-pyrazole Derivative suzuki_reagents->suzuki_product C(sp²)-C(sp²) bond screening Biological Screening (HTS, Target-based assays) suzuki_product->screening sonogashira_product 5-Alkynyl-pyrazole Derivative sonogashira_reagents->sonogashira_product C(sp²)-C(sp) bond sonogashira_product->screening other_product Diverse Functionalized Pyrazoles other_reagents->other_product other_product->screening

Caption: Workflow for generating diverse pyrazole libraries.

Potential Therapeutic Targets for Pyrazole Derivatives

Libraries generated from our lead compound can be screened against numerous biological targets. The pyrazole scaffold is a known pharmacophore for several classes of therapeutic agents.[11][12]

1. Kinase Inhibitors

A significant number of FDA-approved kinase inhibitors feature a pyrazole core.[1][6] These drugs often target the ATP-binding site of kinases, which are frequently dysregulated in cancer and inflammatory diseases. The N-substituted pyrazole can form critical hydrogen bonds, while substituents at other positions can be tailored to achieve selectivity for specific kinases like AKT, Aurora kinases, or JAK.[5][6]

Kinase_Inhibition_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor pi3k PI3K receptor->pi3k Activation akt AKT pi3k->akt Activation downstream Downstream Signaling (mTOR, etc.) akt->downstream cell_response Cell Proliferation, Survival downstream->cell_response pyrazole_inhibitor Pyrazole-based AKT Inhibitor pyrazole_inhibitor->akt Inhibition

Caption: Targeting the PI3K/AKT pathway with pyrazole inhibitors.

2. Anti-inflammatory Agents

Pyrazole derivatives are well-known for their anti-inflammatory properties, most famously exemplified by Celecoxib, a selective COX-2 inhibitor.[13][14] By modulating the substituents, new derivatives could be designed to target other key inflammatory mediators like p38 MAPK or various cytokines.

3. Anticancer Agents

Beyond kinase inhibition, pyrazole-containing compounds have demonstrated anticancer activity through various mechanisms, including the disruption of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis.[12][15] Screening libraries derived from 5-Iodo-1-(3-methylbutyl)-1H-pyrazole against diverse cancer cell lines could uncover novel cytotoxic agents.

Structure-Activity Relationship (SAR) and Future Perspectives

The systematic derivatization of the 5-position of the pyrazole ring provides a clear path for establishing SAR. For instance, in a kinase inhibitor program, one could correlate the size, electronics, and hydrogen bonding capacity of the substituent with inhibitory potency and selectivity. The 1-(3-methylbutyl) group provides a consistent lipophilic anchor, allowing for the focused exploration of the impact of the 5-substituent.

The future of drug discovery with scaffolds like 5-Iodo-1-(3-methylbutyl)-1H-pyrazole is bright. The combination of established, reliable synthetic methodologies with modern high-throughput screening techniques allows for the rapid identification of promising new drug candidates. As our understanding of disease biology deepens, the ability to quickly synthesize and test diverse libraries of compounds around privileged scaffolds like pyrazole will remain a critical engine of therapeutic innovation.

References

  • Benchchem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • RSC Publishing. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • PMC. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • Exploring Pyrazole and Diazepine Derivatives: Advances in Molecular Docking Synthesis and Biological Activities.
  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery.
  • Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”.
  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.
  • PubMed. Biological activities of pyrazoline derivatives--a recent development.
  • PubMed. Pyrazole: an emerging privileged scaffold in drug discovery.
  • JOCPR. Synthesis and biological activity of some new indole derivatives containing pyrazole moiety.
  • PMC. Current status of pyrazole and its biological activities.
  • PMC. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • ResearchGate. (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • MDPI. 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole.
  • Arabian Journal of Chemistry. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways.
  • Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Pyrazole Scaffold: A Remarkable Tool in Drug Development.
  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • ResearchGate. (PDF) Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • BIONATURA. Pyrazoline as a medicinal scaffold.
  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Benchchem. A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery.

Sources

Foundational

The 1-Alkyl-5-Iodopyrazole Scaffold: Synthetic Access, Functionalization, and Pharmacophore Integration

Executive Summary The 1-alkyl-5-iodopyrazole moiety represents a high-value "linchpin" scaffold in modern medicinal chemistry. Unlike its thermodynamically favored 4-iodo isomer (accessible via electrophilic aromatic sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The 1-alkyl-5-iodopyrazole moiety represents a high-value "linchpin" scaffold in modern medicinal chemistry. Unlike its thermodynamically favored 4-iodo isomer (accessible via electrophilic aromatic substitution), the 5-iodo variant requires specific regiocontrolled synthesis, typically via directed lithiation. Its value is twofold: first, as a versatile electrophile for Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) to access 1,5-disubstituted pyrazoles (a privileged motif in kinase inhibitors); and second, as a potent halogen-bond donor (


-hole) capable of unique non-covalent interactions within protein binding pockets. This guide details the regioselective synthesis, validation, and application of this core.

Structural Logic & Pharmacophore Potential[1]

The "Linchpin" Concept

The pyrazole ring is ubiquitous in FDA-approved drugs (e.g., Celecoxib, Rimonabant, Sildenafil). However, the 1,5-substitution pattern is sterically and electronically distinct from the more common 1,3- or 1,4-patterns. The 5-position is adjacent to the


-substituent, creating a "clash" vector that forces substituents out of planarity, a feature often exploited to fill hydrophobic pockets in enzymes like p38 MAP kinase.
Halogen Bonding (The -Hole)

Beyond being a synthetic handle, the iodine atom at C5 is bioactive. Iodine exhibits a significant anisotropic electron density distribution, creating a region of positive electrostatic potential (the


-hole) along the C-I bond axis.[1]
  • Mechanism: The

    
    -hole acts as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (backbone carbonyls, nitrogen atoms) in target proteins.
    
  • Strength: These interactions can approach the strength of hydrogen bonds (5–30 kJ/mol) but are hydrophobic, allowing for unique binding modes in lipophilic pockets.

Regioselective Synthesis: The C5 Challenge

The synthesis of 5-iodopyrazoles is non-trivial because the C4 position is naturally more nucleophilic. Direct iodination (e.g.,


/CAN) almost exclusively yields 4-iodopyrazoles. Accessing the 5-iodo isomer requires Directed ortho-Metalation (DoM) .
The Lithiation Strategy

The


-alkyl or 

-aryl group directs lithiation to the C5 position due to the coordination of the lithium cation by the nitrogen lone pair (the Kinetic Isotope Effect and directing group ability are critical here).

Reaction Logic:

  • Deprotonation: Treatment of 1-alkylpyrazole with

    
    -BuLi at cryogenic temperatures (-78°C) generates the 5-lithio species.
    
  • Trapping: Quenching with elemental iodine (

    
    ) yields the 5-iodo product.[2][3][4][5]
    
  • Critical Control: Temperature must be maintained to prevent the "dance" mechanism (halogen dance) or ring opening.

SynthesisPathways Start 1-Alkyl/Aryl-3-CF3-Pyrazole ConditionA Electrophilic Subst. (I2, CAN, RT) Start->ConditionA ConditionB Directed Lithiation (n-BuLi, -78°C, THF) Start->ConditionB Prod4 4-Iodopyrazole (Thermodynamic) ConditionA->Prod4 SEAr Mechanism Intermediate 5-Lithio Species (Kinetic Control) ConditionB->Intermediate C5-H Deprotonation Quench Iodine (I2) Trapping Intermediate->Quench Prod5 5-IODOPYRAZOLE (Target Scaffold) Quench->Prod5 Electrophilic Trap

Figure 1: Regiodivergent synthesis pathways. The 5-iodo scaffold requires kinetic control via lithiation, whereas standard iodination yields the 4-isomer.

Functionalization: The Gateway to Diversity

Once synthesized, the 1-alkyl-5-iodopyrazole serves as a universal donor for Pd-catalyzed cross-couplings. The C-I bond is weaker and more reactive than C-Br or C-Cl, allowing for milder reaction conditions which preserve sensitive functional groups.

Key Transformations
ReactionCoupling PartnerCatalyst SystemProduct Outcome
Suzuki-Miyaura Aryl/Vinyl Boronic Acids

,

, THF/

1,5-Diarylpyrazoles (Biaryl mimics)
Sonogashira Terminal Alkynes

, CuI,

5-Alkynylpyrazoles (Rigid spacers)
Heck Alkenes (Acrylates)

,

,

5-Alkenylpyrazoles (Michael acceptors)
C-N Coupling Amines/Amides

, Xantphos
5-Aminopyrazoles (Kinase hinge binders)

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Phenyl-3-trifluoromethyl-5-iodopyrazole

Rationale: This protocol uses the acidity of the C5-H bond enhanced by the electron-withdrawing N-aryl and C3-CF3 groups.

Materials:

  • 1-Phenyl-3-(trifluoromethyl)pyrazole (1.0 eq)[2][3]

  • 
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes (1.3 eq)[2][3]
  • Iodine (

    
    ) (1.4 eq)[2][3]
    
  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL Schlenk flask and flush with Argon. Add the starting pyrazole (1.0 mmol) and anhydrous THF (5 mL).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Lithiation: Add

    
    -BuLi (0.52 mL, 1.3 mmol) dropwise via syringe over 5 minutes.
    
    • Observation: A color change (often yellow to orange) indicates anion formation.

    • Wait: Stir vigorously at -78°C for 30 minutes to ensure complete deprotonation.

  • Quenching: Dissolve iodine (356 mg, 1.4 mmol) in dry THF (3 mL) in a separate vial. Cannulate or inject this solution slowly into the reaction mixture at -78°C.

    • Observation: The deep purple color of iodine should fade as it reacts.

  • Workup: Allow the mixture to warm to room temperature (RT) over 1 hour. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (solution turns pale yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the C5 proton singlet (typically ~6.6–8.0 ppm depending on substitution) and the retention of the C4 proton.

  • Regioisomer Check: If the C4 proton is missing, you have made the 4-iodo isomer (unlikely with this method).

Protocol B: Suzuki-Miyaura Coupling (General Procedure)

Rationale: Standard conditions for coupling the sterically hindered 5-position.

  • Mix: In a microwave vial, combine 5-iodopyrazole (1.0 eq), Aryl boronic acid (1.5 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add degassed Dioxane/Water (4:1 ratio).

  • Reaction: Heat at 90°C (oil bath) or 100°C (Microwave) for 4–12 hours.

  • Validation: Monitor by TLC. The product will typically be more polar than the starting iodide but less polar than the boronic acid.

Bioactive Workflow & Diagram

The following diagram illustrates the workflow from scaffold generation to biological validation, highlighting the divergent utility of the 5-iodo core.

BioactiveWorkflow Scaffold 1-Alkyl-5-Iodopyrazole (Core Scaffold) Path1 Direct Bioactivity Scaffold->Path1 Intrinsic Properties Path2 Chemical Diversification Scaffold->Path2 Synthetic Handle Mech1 Halogen Bonding (XB) (Target: Carbonyl/Backbone) Path1->Mech1 Mech2 Steric Blockade (Target: Hydrophobic Pocket) Path1->Mech2 Rxn1 Suzuki Coupling (Biaryl Kinase Inhibitors) Path2->Rxn1 Rxn2 Sonogashira (Rigid Linkers) Path2->Rxn2 Validation Biological Assay (IC50 / Binding Affinity) Mech1->Validation Mech2->Validation Rxn1->Validation Rxn2->Validation

Figure 2: Workflow connecting the 5-iodopyrazole scaffold to biological outcomes via direct interaction (Halogen Bonding) or diversification (Cross-Coupling).

References

  • Regioselective Synthesis of 5-Iodopyrazoles via Lithiation

    • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
    • Source: RSC Advances / PubMed Central.
    • URL:[Link]

  • Halogen Bonding in 5-Iodopyrazoles

    • Title: 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding.[6]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Suzuki-Miyaura Coupling of Nitrogen Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source: Journal of the American Chemical Society / PubMed Central.
    • URL:[Link]

  • General Pyrazole Bioactivity

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery.[7]

    • Source: Future Medicinal Chemistry / PubMed Central.
    • URL:[Link]

Sources

Exploratory

Regioselective Halogenation of N-Alkylpyrazoles: A Technical Guide to the Synthesis and Divergent Properties of 4-Iodo vs. 5-Iodo-1-(3-methylbutyl)-1H-pyrazole

Executive Summary & Mechanistic Rationale In modern drug discovery, the pyrazole scaffold is a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, cannabinoid receptor ligands, and agro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the pyrazole scaffold is a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, cannabinoid receptor ligands, and agrochemicals. When functionalizing N-alkylpyrazoles—specifically 1-(3-methylbutyl)-1H-pyrazole (where the alkyl group is an isopentyl chain)—the introduction of an iodine atom provides a critical synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

However, the specific positioning of this iodine atom—at the C4 versus the C5 position—drastically alters both the synthetic strategy required to obtain the molecule and its subsequent physicochemical and steric profile.

As an application scientist, I frequently observe that the failure of downstream cross-coupling workflows often stems from a misunderstanding of these regioisomers. This whitepaper dissects the electronic divergence between the 4-iodo and 5-iodo isomers, provides field-proven, self-validating synthetic protocols, and outlines the causality behind these experimental choices .

Electronic Divergence & Reactivity Mapping

The regioselective functionalization of 1-(3-methylbutyl)-1H-pyrazole is governed by the inherent electronic asymmetry of the pyrazole ring:

  • The C4 Position (Thermodynamic/Kinetic Sink): The C4 carbon is the most electron-rich site on the pyrazole ring. The +M (mesomeric) effect of the two nitrogen atoms localizes the Highest Occupied Molecular Orbital (HOMO) electron density at C4. Consequently, this position is highly susceptible to Electrophilic Aromatic Substitution (EAS) .

  • The C5 Position (High C-H Acidity): The C5 carbon is adjacent to the substituted N1 atom. While it is less electron-rich than C4, the strong -I (inductive) effect of the N1 atom significantly increases the acidity of the C5 proton. This makes C5 the prime target for Directed ortho-Metalation (DoM) or direct lithiation using strong, non-nucleophilic bases .

Reactivity P 1-(3-methylbutyl)- 1H-pyrazole C4 C4 Position (High Electron Density) P->C4 Kinetic/Thermodynamic Preference C5 C5 Position (High C-H Acidity) P->C5 Base-Driven Deprotonation EAS Electrophilic Aromatic Substitution (I2, NIS) C4->EAS DoM Directed Lithiation (n-BuLi, then I2) C5->DoM P4 4-iodo Isomer EAS->P4 P5 5-iodo Isomer DoM->P5

Caption: Electronic distribution and divergent reactivity pathways of 1-alkylpyrazoles.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual cues (such as color changes during quenching) are embedded to confirm reaction progress.

Protocol A: Synthesis of 4-iodo-1-(3-methylbutyl)-1H-pyrazole (via EAS)

Causality: We utilize N-Iodosuccinimide (NIS) or an Iodine/Ceric Ammonium Nitrate (I₂/CAN) system. CAN acts as an in-situ one-electron oxidant to generate the highly active electrophilic iodine species (I⁺) from I₂, which rapidly attacks the electron-rich C4 position .

  • Preparation: Dissolve 1-(3-methylbutyl)-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous acetonitrile (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Electrophile Addition: Add elemental Iodine (I₂, 0.6 equiv) followed by Ceric Ammonium Nitrate (CAN, 0.6 equiv) in small portions to control the mild exotherm. Alternatively, NIS (1.1 equiv) can be used.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 2 to 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The C4 position's high nucleophilicity drives the reaction to completion without heating.

  • Self-Validating Quench: Pour the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate (Na₂S₂O₃, 50 mL). Validation: The dark purple/brown color of unreacted iodine will immediately dissipate to a pale yellow/colorless solution, confirming the reduction of I₂ to water-soluble iodide (I⁻).

  • Isolation: Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the 4-iodo isomer.

Protocol B: Synthesis of 5-iodo-1-(3-methylbutyl)-1H-pyrazole (via Lithiation)

Causality: Deprotonation at C5 requires a strong base (n-BuLi). The reaction must be performed in anhydrous Tetrahydrofuran (THF) because THF coordinates the lithium cation, breaking up n-BuLi hexamers and increasing its basicity. Cryogenic temperatures (-78 °C) are mandatory to prevent the highly reactive lithium pyrazolide intermediate from undergoing unwanted ring-opening or dimerization .

  • Preparation: Dissolve 1-(3-methylbutyl)-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous THF (40 mL) under a strict Argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Metalation: Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv) dropwise via syringe. Stir at -78 °C for 45 minutes to ensure complete deprotonation at the C5 position.

  • Electrophilic Trapping: Dissolve Iodine (I₂, 1.2 equiv) in anhydrous THF (10 mL) and add it dropwise to the lithiated mixture.

  • Quench & Isolation: Allow the reaction to slowly warm to room temperature over 1 hour. Quench with saturated aqueous Na₂S₂O₃ (color change from dark brown to colorless indicates successful quench). Extract with diethyl ether, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the 5-iodo isomer.

Workflow cluster_4iodo 4-Iodo Synthesis (EAS) cluster_5iodo 5-Iodo Synthesis (Lithiation) Start Starting Material: 1-(3-methylbutyl)-1H-pyrazole S1_4 Add NIS or I2/CAN in MeCN/CH2Cl2 Start->S1_4 S1_5 Cool to -78°C in dry THF under Argon Start->S1_5 S2_4 Stir at RT (1-24 hours) S1_4->S2_4 S3_4 Aqueous Workup (Na2S2O3 quench) S2_4->S3_4 Prod_4 4-iodo-1-(3-methylbutyl)-1H-pyrazole S3_4->Prod_4 S2_5 Add n-BuLi dropwise (Form lithium pyrazolide) S1_5->S2_5 S3_5 Quench with I2 in THF Warm to RT S2_5->S3_5 Prod_5 5-iodo-1-(3-methylbutyl)-1H-pyrazole S3_5->Prod_5

Caption: Comparative synthetic workflows for the 4-iodo and 5-iodo pyrazole regioisomers.

Comparative Data Analysis

To aid in experimental design, the quantitative and qualitative differences between the two regioisomers are summarized below:

Parameter4-iodo-1-(3-methylbutyl)-1H-pyrazole5-iodo-1-(3-methylbutyl)-1H-pyrazole
Reaction Pathway Electrophilic Aromatic Substitution (EAS)Directed ortho-Metalation (DoM)
Primary Reagents I₂/CAN, NIS, or ICln-BuLi, followed by I₂
Operating Temperature Room Temperature (20–25 °C)Cryogenic (-78 °C) warming to RT
Typical Yield 85% – 95%65% – 80%
Regioselectivity >95% preference for C4>95% preference for C5
Electronic Nature Electron-neutral to slightly richElectron-deficient (due to N1 proximity)
Steric Profile Unhindered (Flanked by small protons)Highly hindered by N1-isopentyl group

Downstream Applications in Drug Development

The choice between the 4-iodo and 5-iodo isomer dictates the trajectory of downstream drug development, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Steric Hindrance and Ligand Selection: In the 5-iodo isomer , the iodine atom is situated immediately adjacent to the N1-isopentyl (3-methylbutyl) group. This aliphatic chain is moderately bulky and sweeps over the C5 position. While the oxidative addition of Pd(0) into the C5-I bond is generally facile, the subsequent transmetalation step is highly susceptible to steric clash. Drug development chemists must compensate for this by utilizing specialized, bulky, electron-rich phosphine ligands (such as Buchwald ligands like XPhos or SPhos) to force the catalytic cycle forward.

Conversely, the 4-iodo isomer is flanked only by the small protons at the C3 and C5 positions. It is sterically unhindered, making it an ideal, highly reactive substrate for standard cross-coupling conditions using simple ligands like PPh₃ or dppf.

Understanding these fundamental structural and electronic differences ensures robust synthetic planning, higher yields, and accelerated timelines in the optimization of pyrazole-based therapeutics.

References

  • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions Source: RSC Advances / PubMed Central (PMC) URL: [Link]

  • Title: Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Source: Molecules (MDPI) URL: [Link]

Foundational

Safety data sheet (SDS) for 5-Iodo-1-(3-methylbutyl)-1H-pyrazole

Technical Safety Monograph: 5-Iodo-1-(3-methylbutyl)-1H-pyrazole Preamble: The Precautionary Principle in Novel Synthesis This guide deviates from standard Safety Data Sheet (SDS) templates to address the specific challe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Monograph: 5-Iodo-1-(3-methylbutyl)-1H-pyrazole

Preamble: The Precautionary Principle in Novel Synthesis

This guide deviates from standard Safety Data Sheet (SDS) templates to address the specific challenges of handling 5-Iodo-1-(3-methylbutyl)-1H-pyrazole . As a specialized intermediate often used in the synthesis of alcohol dehydrogenase (ADH) inhibitors or as a scaffold for Suzuki-Miyaura cross-coupling, specific toxicological data for this exact structure is limited.

Therefore, this guide utilizes Read-Across Methodology , deriving safety protocols from the structural activity relationships (SAR) of analogous iodopyrazoles and alkylated heterocycles.

Part 1: Chemical Identity & Structural Context

Compound Name: 5-Iodo-1-(3-methylbutyl)-1H-pyrazole Molecular Formula:


Molecular Weight:  264.11  g/mol
CAS Number:  1823431-68-0 (Note: Verify with specific vendor COA; often custom synthesized).[1]
Structural Analysis for Safety

The molecule consists of three distinct functional domains that dictate its safety profile:

  • Pyrazole Core: A nitrogen-rich heterocycle. generally stable but capable of hydrogen bonding.

  • C-5 Iodine: A "soft" leaving group. The Carbon-Iodine bond is the weakest link (

    
    ), making the compound photosensitive  and reactive toward palladium catalysts.
    
  • Isoamyl (3-methylbutyl) Tail: A lipophilic alkyl chain. This significantly increases the compound's

    
     (partition coefficient) compared to simple methyl-pyrazoles, increasing the potential for skin absorption .
    
PropertyValue (Predicted/Experimental)Implication for Handling
Physical State Low-melting solid or viscous oilMay require warming to dispense; difficult to weigh as liquid.
Solubility DMSO, DCM, MethanolHigh solubility in organic solvents increases skin permeation risk.
Boiling Point >250°C (Predicted)Low volatility, but aerosols are hazardous.
Reactivity Light-sensitive, OxidizableStore in Amber Vials under Argon/Nitrogen.

Part 2: Hazard Identification & Toxicology Strategy

GHS Classification (Derived via Read-Across): Based on analogues 4-Iodopyrazole (CAS 3469-69-0) and 1-Methyl-5-iodopyrazole.

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4]

  • H302: Harmful if swallowed (Presumed Acute Tox 4).[4][5][6]

The "Hidden" Hazard: Deiodination

Unlike simple organic solvents, the primary instability risk is the liberation of elemental iodine (


) upon exposure to UV light or strong oxidizers.
  • Mechanism: Homolytic cleavage of the C-I bond.

  • Indicator: Material turns from off-white/yellow to deep brown/purple.

  • Toxicology: Free iodine is corrosive and a sensitizer. Degraded material is more toxic than the parent compound.

Part 3: Handling Protocols & Engineering Controls

Workflow 1: Safe Weighing & Preparation
  • Challenge: The isoamyl chain makes the compound "sticky" or oily. Static charge can cause dispersal of solid fines.

  • Protocol:

    • Engineering Control: Use a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

    • Anti-Static Measures: Use an ionizing gun on the spatula and weighing boat before contact.

    • Solvent Handling: If the compound is an oil, do not attempt to weigh by difference using a syringe unless the viscosity is known. Weigh directly into a tared vial.

Workflow 2: Reaction Setup (Cross-Coupling)
  • Context: This reagent is typically used with Pd-catalysts and bases (e.g.,

    
    ).
    
  • Incompatibility: Avoid strong acids (protonation of pyrazole N) and strong oxidizers (iodine liberation).

  • Inerting: Sparge reaction solvents with Nitrogen/Argon for 15 minutes before adding the iodopyrazole to prevent oxidative deiodination.

Visualizing the Safety Decision Matrix

SafetyMatrix Start Start: Handling 5-Iodo-1-(3-methylbutyl)-1H-pyrazole StateCheck Check Physical State Start->StateCheck Solid Solid/Powder StateCheck->Solid Liquid Viscous Oil StateCheck->Liquid PPE_Solid PPE: Nitrile Gloves + N95/P100 Solid->PPE_Solid Dust Risk PPE_Liquid PPE: Double Nitrile or Laminate Gloves Liquid->PPE_Liquid Permeation Risk (Lipophilic) Weighing Weighing Protocol Engineering Control: Fume Hood + Ionizer Weighing->Engineering PPE_Solid->Weighing PPE_Liquid->Weighing Storage Storage: Amber Vial, -20°C, Inert Gas Engineering->Storage

Caption: Decision matrix for PPE selection based on physical state. Note the higher glove requirement for the liquid state due to the lipophilic isoamyl chain.

Part 4: Emergency Response & First Aid

Critical Note: Do not treat as a simple solvent splash. The iodine content requires specific attention to potential sensitization.

ScenarioImmediate ActionRationale
Eye Contact Rinse for 15+ minutes lifting lids.Iodine compounds can bind to corneal proteins. Immediate dilution is vital.
Skin Contact Wash with soap/water.[2][5][7] Check for yellow staining. Yellowing indicates iodine release. If persistent, treat as iodine burn (10% sodium thiosulfate solution may neutralize).
Inhalation Move to fresh air.[2][3][4][5][7][8] Monitor for 24h.Pyrazoles can cause delayed respiratory edema.
Spill Cleanup Absorb with vermiculite. Do NOT use bleach. Bleach (hypochlorite) will oxidize the iodide to elemental iodine (

), creating toxic purple fumes.
Emergency Logic Flow

EmergencyFlow Accident Exposure Event Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin Wash 15min + Check Staining Skin->Action_Skin Action_Eye Irrigate 15min + Ophthalmologist Eye->Action_Eye Action_Spill Absorb (Vermiculite) NO BLEACH Spill->Action_Spill IodineCheck Is skin yellow/brown? Action_Skin->IodineCheck Monitor Medical Surveillance Action_Eye->Monitor Thiosulfate Apply 10% Na-Thiosulfate IodineCheck->Thiosulfate Yes (Iodine Release) IodineCheck->Monitor No

Caption: Emergency response logic emphasizing the specific prohibition of bleach for cleanup and the detection of iodine release on skin.

Part 5: Waste Management & Disposal

Classification: Halogenated Organic Waste. EPA Waste Code (USA): Not specifically listed, but treat as D001 (Ignitable) if in solvent, or generic organic toxic.

  • Segregation: Must be separated from non-halogenated solvents. The iodine content can poison incinerator catalysts if not declared.

  • Labeling: Clearly mark as "Contains Organic Iodides."

  • Quenching: If the material has degraded (dark purple), quench with a small amount of sodium thiosulfate or sodium bisulfite solution before adding to the waste carboy to prevent volatile

    
     accumulation in the waste container.
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 77022, 4-Iodopyrazole (Analogue Read-Across). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-methyl-1H-pyrazole (Analogue). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link]

Sources

Exploratory

5-Iodo-1-(3-methylbutyl)-1H-pyrazole: A Strategic Intermediate in Pharmaceutical Synthesis

Executive Summary 5-Iodo-1-(3-methylbutyl)-1H-pyrazole is a highly specialized, bifunctional pharmaceutical intermediate. It marries the lipophilic properties of an isopentyl (3-methylbutyl) chain with the synthetic vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Iodo-1-(3-methylbutyl)-1H-pyrazole is a highly specialized, bifunctional pharmaceutical intermediate. It marries the lipophilic properties of an isopentyl (3-methylbutyl) chain with the synthetic versatility of a C5-iodinated pyrazole core. As drug discovery increasingly targets complex hydrophobic protein pockets—such as cannabinoid receptors and specific kinase domains—this intermediate serves as a privileged scaffold. This whitepaper provides an authoritative, step-by-step guide to its structural rationale, synthesis, and downstream applications.

Structural Rationale & Pharmacological Relevance

The Lipophilic Isopentyl Tail

In medicinal chemistry, appending alkyl chains is a fundamental strategy to increase a molecule's lipophilicity (clogP), which directly enhances its ability to traverse lipid bilayers and the blood-brain barrier 1[1]. The 3-methylbutyl group, specifically, provides a branched steric bulk that efficiently occupies deep hydrophobic pockets in target proteins. This moiety is frequently utilized in the design of neuroprotective agents, synthetic cannabinoids, and cyclic hexadepsipeptide antibiotics 2[2].

The C5-Iodo Handle

Halogenated pyrazoles are cornerstones of modern C-C and C-N bond formation. The iodine atom at the C5 position features a highly polarizable, weak C-I bond, making it the optimal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) 3[3].

Synthetic Workflow & Mechanistic Causality

The synthesis of 5-iodo-1-(3-methylbutyl)-1H-pyrazole relies on a robust two-step sequence: N-alkylation followed by directed ortho-lithiation (DoM) and electrophilic trapping 4[4].

SyntheticWorkflow PZ 1H-Pyrazole Alk N-Alkylation (1-Bromo-3-methylbutane, NaH) PZ->Alk Int1 1-(3-Methylbutyl)-1H-pyrazole Alk->Int1 Lith Directed C5-Lithiation (n-BuLi, THF, -78°C) Int1->Lith Int2 5-Lithio-1-(3-methylbutyl)-1H-pyrazole Lith->Int2 Iod Electrophilic Quench (I2 in THF) Int2->Iod Prod 5-Iodo-1-(3-methylbutyl)-1H-pyrazole Iod->Prod

Synthetic workflow for 5-Iodo-1-(3-methylbutyl)-1H-pyrazole via directed lithiation.

Causality of Regioselective C5-Lithiation: Why does lithiation occur exclusively at C5 rather than C3 or C4? The N1 atom exerts a strong inductive electron-withdrawing effect, rendering the adjacent C5 proton the most acidic on the heterocyclic ring (pKa ~ 27). Furthermore, the lone pair on the N2 atom acts as a built-in directing group, coordinating the lithium cation of n-butyllithium (n-BuLi) and pre-organizing the transition state for targeted C5 deprotonation.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 1-(3-methylbutyl)-1H-pyrazole
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (0.5 M). Causality: NaH irreversibly deprotonates the pyrazole (pKa ~ 14.5). DMF is chosen as a polar aprotic solvent to strongly solvate the Na⁺ cation, leaving a highly nucleophilic, "naked" pyrazolide anion for the subsequent Sₙ2 displacement.

  • Deprotonation: Cool the suspension to 0 °C. Add 1H-pyrazole (1.0 equiv) portion-wise. Stir until H₂ gas evolution ceases (approx. 30 mins).

  • Alkylation: Add 1-bromo-3-methylbutane (1.1 equiv) dropwise. Warm the reaction to room temperature and stir for 4 hours.

  • Validation (IPC): Quench a 50 µL aliquot in water, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the baseline pyrazole spot validates reaction completion.

  • Workup: Quench the bulk reaction with ice water, extract with EtOAc, wash the organic layer extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Regioselective C5-Lithiation and Iodination
  • Preparation: Dissolve 1-(3-methylbutyl)-1H-pyrazole (1.0 equiv) in anhydrous THF (0.2 M) under argon. Causality: THF acts as a Lewis base, coordinating to lithium and breaking up n-BuLi hexamers into highly reactive dimers/tetramers.

  • Lithiation: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexanes, 1.1 equiv) dropwise over 15 minutes. Stir at -78 °C for 1 hour. Causality: Maintaining -78 °C is critical. At warmer temperatures, the 5-lithiopyrazole intermediate is thermodynamically unstable and prone to ring-opening (yielding alkynes and nitriles) or isomerization.

  • Validation (IPC): Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via ¹H-NMR. >95% disappearance of the C5-proton signal (typically around δ 7.5 ppm) validates complete lithiation.

  • Electrophilic Quench: Add a pre-cooled (-78 °C) solution of Iodine (I₂, 1.2 equiv) in anhydrous THF dropwise. Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine. Extract with EtOAc, dry, and purify via silica gel chromatography to yield the pure 5-iodo intermediate.

Quantitative Data: Reaction Optimization

The success of the C5-functionalization is highly dependent on the choice of base, solvent, and temperature. Table 1 summarizes the optimization data for the lithiation/iodination sequence.

Base (Equiv)SolventTemperature (°C)IPC Lithiation Conversion (%)Isolated Yield of 5-Iodo Product (%)Mechanistic Observation
n-BuLi (1.1) THF -78 °C >98% 92% Optimal conditions; clean conversion.
LDA (1.2)THF-78 °C65%58%Steric bulk of LDA slows deprotonation.
n-BuLi (1.1)Et₂O-78 °C85%81%Et₂O is less coordinating than THF; slower reaction.
n-BuLi (1.1)THF0 °CN/A (Decomp.)<15%Significant ring-opening and degradation observed.

Table 1: Optimization of the C5-lithiation and iodination of 1-(3-methylbutyl)-1H-pyrazole.

Downstream Application: Suzuki-Miyaura Cross-Coupling

The primary utility of the 5-iodo intermediate is its readiness for palladium-catalyzed cross-coupling .

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Adds 5-Iodopyrazole) Pd0->OxAdd PdII Pd(II) Complex (Ar-Pd-I) OxAdd->PdII Trans Transmetalation (R-B(OH)2 + Base) PdII->Trans PdII_R Pd(II) Complex (Ar-Pd-R) Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product 5-Substituted Pyrazole RedElim->Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for the 5-iodopyrazole intermediate.

Protocol 3: Representative Suzuki-Miyaura Coupling
  • Preparation: In a degassed Schlenk tube, combine 5-iodo-1-(3-methylbutyl)-1H-pyrazole (1.0 equiv), an arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Reaction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Heat to 90 °C for 12 hours. Causality: The biphasic solvent system dissolves both the organic substrates (dioxane) and the inorganic base (water). The base is essential to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step.

  • Validation: Analyze the reaction mixture via LC-MS. The distinct mass shift from the iodo-precursor to the arylated product confirms that the reductive elimination step has occurred successfully.

Conclusion

5-Iodo-1-(3-methylbutyl)-1H-pyrazole represents a highly tunable, bifunctional scaffold. By mastering the thermodynamic and kinetic controls of directed lithiation, researchers can reliably produce this intermediate at scale, unlocking vast chemical space for the development of lipophilic pyrazole-based therapeutics.

References

  • Alkyl group - Wikipedia | Source: Wikipedia | 1

  • Biosynthesis of the Lipophilic Side Chain in the Cyclic Hexadepsipeptide Antibiotic IC101 | Source: ACS Publications | 2

  • The Core Chemistry of Iodinated Pyrazoles | Source: Benchchem | 3

  • 1-(2-Tetrahydropyranyl)-1H-pyrazole Application Notes | Source: Benchchem | 4

  • Pyrazole Chemistry Review | Source: Thieme Connect |

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole

Executive Summary This application note details the robust, regioselective synthesis of 5-iodo-1-(3-methylbutyl)-1H-pyrazole starting from hydrazine derivatives. While direct halogenation of pyrazoles typically favors th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust, regioselective synthesis of 5-iodo-1-(3-methylbutyl)-1H-pyrazole starting from hydrazine derivatives. While direct halogenation of pyrazoles typically favors the C4 position (electrophilic aromatic substitution), accessing the C5-iodo motif requires a lithiation-mediated approach driven by the specific acidity of the C5-proton.

This protocol is divided into three critical phases:

  • Precursor Synthesis: Selective mono-alkylation of hydrazine to form (3-methylbutyl)hydrazine.

  • Core Construction: Cyclization with a malonaldehyde equivalent to form the pyrazole ring.

  • Functionalization: Regioselective C5-lithiation followed by electrophilic trapping with iodine.

Retrosynthetic Analysis & Strategy

The target molecule contains an iodine atom at the C5 position. Standard electrophilic halogenation (e.g., NIS,


/oxidant) of 1-alkylpyrazoles predominantly yields the 4-iodo  isomer due to the electronic enrichment of C4. To install iodine at C5, we exploit the enhanced acidity of the C5 proton (

in THF) relative to C3/C4.

Strategic Workflow:

  • N-Alkylation: Establish the N1 substituent early to direct the subsequent lithiation.

  • Cyclization: Construct the aromatic core using 1,1,3,3-tetramethoxypropane (TMP).

  • C5-Lithiation: Use

    
    -BuLi to generate the thermodynamically favored 5-lithio species, which is then quenched with 
    
    
    
    .[1]
Workflow Visualization

G Start Hydrazine Hydrate + 1-Bromo-3-methylbutane Inter1 1-(3-methylbutyl)hydrazine Start->Inter1 Phase 1: SN2 Alkylation (Excess Hydrazine) Inter2 1-(3-methylbutyl)-1H-pyrazole Inter1->Inter2 Phase 2: Cyclization (TMP, HCl, Reflux) Final 5-Iodo-1-(3-methylbutyl)-1H-pyrazole Inter2->Final Phase 3: Lithiation/Trapping (n-BuLi, -78°C; I2)

Figure 1: Strategic workflow for the synthesis of the target 5-iodo-pyrazole scaffold.

Phase 1: Synthesis of 1-(3-methylbutyl)hydrazine

Objective: Synthesize the mono-alkylated hydrazine precursor. Challenge: Preventing over-alkylation to the symmetrical N,N'-dialkyl hydrazine.

Protocol
  • Reagents:

    • Hydrazine hydrate (64-80% aq solution): 5.0 equivalents (Critical excess).

    • 1-Bromo-3-methylbutane (Isopentyl bromide): 1.0 equivalent.

    • Ethanol (solvent).[2]

  • Procedure:

    • Charge a reaction flask with hydrazine hydrate (500 mmol) and ethanol (100 mL). Heat to 60°C.

    • Add 1-bromo-3-methylbutane (100 mmol) dropwise over 2 hours. Note: Slow addition into excess hydrazine favors mono-alkylation.

    • Reflux the mixture for an additional 4 hours.

    • Cool to room temperature.[3][4][5] Remove ethanol and excess hydrazine under reduced pressure (rotary evaporator).

    • Purification: The residue is basified with 50% NaOH and extracted with diethyl ether. The organic layer is dried (

      
      ) and concentrated. Distillation under reduced pressure yields the pure mono-alkyl hydrazine.
      

Key Checkpoint: Verify mono-alkylation via GC-MS or NMR. The product should show a distinct doublet/triplet for the


 and broad signals for 

.

Phase 2: Pyrazole Ring Construction

Objective: Cyclize the hydrazine with a 3-carbon dielectrophile to form the unsubstituted pyrazole core.

Protocol
  • Reagents:

    • 1-(3-methylbutyl)hydrazine (from Phase 1): 1.0 equiv.

    • 1,1,3,3-Tetramethoxypropane (TMP): 1.1 equiv.[6]

    • HCl (conc.): Catalytic amount (or stoichiometric if using hydrazine HCl salt).

    • Ethanol/Water (1:1).

  • Procedure:

    • Dissolve the hydrazine in Ethanol/Water.

    • Add TMP dropwise at room temperature. The acid catalyst hydrolyzes TMP in situ to malonaldehyde.

    • Heat to reflux (80°C) for 3 hours.

    • Monitor via TLC (Hexane:EtOAc 3:1). The hydrazine spot should disappear.

    • Workup: Neutralize with

      
      , extract with Ethyl Acetate (3x), wash with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Data Validation:

  • 1H NMR (

    
    ):  Characteristic pyrazole protons appear as a doublet at ~7.5 ppm (C3-H), doublet at ~7.3 ppm (C5-H), and a triplet at ~6.2 ppm (C4-H).
    

Phase 3: Regioselective C5-Lithiation & Iodination

Objective: Install the iodine atom specifically at C5. Mechanism: The N1-substituent blocks the N1 lone pair, preventing coordination-assisted lithiation at that site, but the inductive effect of the N1 nitrogen makes the C5 proton the most acidic (


 ~19.8). 

-Butyllithium removes this proton selectively at low temperatures.
Experimental Protocol

Safety Note:


-Butyllithium is pyrophoric. All steps must be performed under an inert atmosphere (Argon/Nitrogen) using dry solvents.
  • Reagents:

    • 1-(3-methylbutyl)-1H-pyrazole: 1.0 equiv (e.g., 10 mmol).

    • 
      -Butyllithium (1.6 M in hexanes): 1.2 equiv.
      
    • Iodine (

      
      ): 1.3 equiv.
      
    • THF (Anhydrous): 0.2 M concentration relative to substrate.

  • Procedure:

    • Step A (Lithiation):

      • Flame-dry a 3-neck round-bottom flask and flush with Argon.

      • Add the pyrazole substrate and anhydrous THF.

      • Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is required to prevent ring fragmentation or isomerization.

      • Add

        
        -BuLi dropwise via syringe pump over 15 minutes.
        
      • Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

    • Step B (Iodination):

      • Dissolve Iodine (

        
        ) in a minimal amount of anhydrous THF in a separate dry vial.
        
      • Add the Iodine solution dropwise to the lithiated pyrazole mixture at -78°C.

      • Stir for 30 minutes at -78°C, then allow the reaction to slowly warm to room temperature over 2 hours.

    • Step C (Quench & Workup):

      • Quench with saturated aqueous

        
         (Sodium thiosulfate) to reduce excess iodine (solution turns from purple/brown to clear/yellow).
        
      • Extract with Ethyl Acetate. Wash organic layer with water and brine.

      • Dry (

        
        ) and concentrate.
        
  • Purification:

    • Purify via flash chromatography (Hexane/EtOAc). The 5-iodo product is typically less polar than the starting material.

Mechanistic Visualization

Mechanism Substrate 1-(3-methylbutyl)pyrazole (C5-H acidic) Lithiation Deprotonation by n-BuLi (-78°C, THF) Substrate->Lithiation Coordination Intermediate 5-Lithio-1-(3-methylbutyl)pyrazole (Nucleophilic C5) Lithiation->Intermediate Li-H Exchange Trapping Electrophilic Trap with I2 Intermediate->Trapping SEAr Type Mechanism Product 5-Iodo-1-(3-methylbutyl)pyrazole Trapping->Product Elimination of LiI

Figure 2: Mechanistic pathway for the C5-selective functionalization.

Analytical Data & Validation

To validate the synthesis, compare the NMR spectroscopic signals of the intermediate vs. the final product.

Feature1-(3-methylbutyl)pyrazole (Intermediate)5-Iodo-1-(3-methylbutyl)pyrazole (Product)
C5-H Signal Doublet at ~7.3 ppmAbsent (Replaced by Iodine)
C4-H Signal Triplet at ~6.2 ppmDoublet at ~6.4 ppm (Coupling only to C3)
C3-H Signal Doublet at ~7.5 ppmDoublet at ~7.6 ppm
N-CH2 Signal Triplet at ~4.1 ppmTriplet at ~4.2 ppm (Deshielded by Iodine proximity)

Troubleshooting Guide:

  • Issue: Presence of 4-iodo isomer.

    • Cause: Temperature rose above -50°C during lithiation, or

      
      -BuLi quality is poor.
      
    • Fix: Maintain -78°C strictly; titrate

      
      -BuLi before use.
      
  • Issue: Low Yield.

    • Cause: Moisture in THF quenching the lithiated intermediate.

    • Fix: Distill THF over Sodium/Benzophenone or use molecular sieves; ensure glassware is flame-dried.

References

  • Regioselective Lithiation of Pyrazoles

    • Sadig, J. E., et al. "Regioselective Synthesis of 1,5-Disubstituted Pyrazoles." Journal of Organic Chemistry, 2014.[7] (Generalized concept validation).

    • Specific lithiation methodology adapted from: Begtrup, M. "Metalation of Pyrazoles." Topics in Heterocyclic Chemistry, 2007.
  • Ragnarsson, U.
  • General Pyrazole Synthesis (Knorr/Malonaldehyde): Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Organic Letters, 2008.
  • pKa and Acidity of Azoles: Catalán, J., et al. "Basicity and Acidity of Azoles." Advances in Heterocyclic Chemistry, 1987.

(Note: While specific URLs for general textbook reactions like Knorr synthesis are not unique, the methodologies described above are standard validated organic protocols found in the referenced journals.)

Sources

Application

Application Note: Protocol for the Regioselective Iodination of 1-(3-methylbutyl)-1H-pyrazole

Executive Summary This application note details the optimized protocol for the regioselective iodination of 1-(3-methylbutyl)-1H-pyrazole to synthesize 4-iodo-1-(3-methylbutyl)-1H-pyrazole . This transformation is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the regioselective iodination of 1-(3-methylbutyl)-1H-pyrazole to synthesize 4-iodo-1-(3-methylbutyl)-1H-pyrazole . This transformation is a critical step in medicinal chemistry, generating a versatile intermediate for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.

While multiple iodination strategies exist, this guide prioritizes N-Iodosuccinimide (NIS) in acetonitrile (MeCN) as the "Gold Standard" method for drug discovery applications due to its mild conditions, high atom economy, and superior impurity profile compared to elemental iodine/oxidant systems.

Strategic Analysis & Mechanistic Rationale

Substrate Analysis

The starting material, 1-(3-methylbutyl)-1H-pyrazole, consists of an electron-rich pyrazole core substituted at the


 position with an isopentyl chain.
  • The Alkyl Chain: The 3-methylbutyl group acts as a weak electron donor via induction (

    
    ) but primarily serves to increase lipophilicity. It is chemically inert under standard electrophilic halogenation conditions.
    
  • The Pyrazole Core: The pyrazole ring exhibits specific reactivity patterns governed by the two nitrogen atoms.[1][2][3][4]

Regioselectivity (The "Why" of C4)

Electrophilic Aromatic Substitution (EAS) is the driving mechanism.

  • C4 Position: This is the most electron-rich carbon.[1][5] The lone pair on the pyrrole-like nitrogen (

    
    ) donates electron density into the ring system. Resonance structures localize significant negative charge density at C4, making it the kinetic and thermodynamic site for electrophilic attack.
    
  • C3/C5 Positions: These positions are electron-deficient relative to C4 due to the inductive electron-withdrawing effect (

    
    ) of the adjacent nitrogen atoms. Direct iodination at C3 or C5 typically requires lithiation (e.g., 
    
    
    
    -BuLi) rather than EAS.
Mechanistic Pathway

The reaction proceeds via the formation of a sigma complex (Wheland intermediate) followed by deprotonation to restore aromaticity.

Mechanism Start 1-(3-methylbutyl)-1H-pyrazole Inter Sigma Complex (C4-Iodium Intermediate) Start->Inter + I+ (from NIS) Reagent NIS (Electrophile Source: I+) Reagent->Inter Activates Product 4-iodo-1-(3-methylbutyl)-1H-pyrazole Inter->Product - H+ Byproduct Succinimide Inter->Byproduct

Figure 1: Mechanistic pathway for the C4-selective iodination.

Experimental Protocol

Method A: NIS-Mediated Iodination (Recommended)

Applicability: High-purity synthesis for SAR studies and scale-up (mg to kg).

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
1-(3-methylbutyl)-1H-pyrazole 138.211.0Substrate
N-Iodosuccinimide (NIS) 224.981.05 - 1.1Iodinating Agent
Acetonitrile (MeCN) -10 V (mL/g)Solvent
Sodium Thiosulfate (aq) --Quenching Agent
Step-by-Step Procedure
  • Preparation:

    • Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with 1-(3-methylbutyl)-1H-pyrazole (1.0 eq).

    • Add Acetonitrile (MeCN) (anhydrous preferred but not strictly required) to achieve a concentration of ~0.2 M to 0.5 M.

  • Reaction:

    • Cool the solution to 0°C (ice bath) to control the exotherm, although the reaction is stable at RT.

    • Add NIS (1.05 eq) portion-wise over 10 minutes. Note: Protect from light if possible, as NIS can degrade.

    • Allow the mixture to warm to Room Temperature (20-25°C).

    • Stir for 2–4 hours.

  • Process Control (IPC):

    • Monitor via LCMS or TLC (Hexane/EtOAc 4:1).

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash with 10% aqueous Sodium Thiosulfate (

      
      ) to quench any residual iodine (color change from brown/yellow to clear).
      
    • Wash with saturated Sodium Bicarbonate (

      
      ) to remove succinimide byproducts.
      
    • Wash with Brine.[6][7]

    • Dry the organic layer over anhydrous

      
       or 
      
      
      
      .
  • Purification:

    • Concentrate under reduced pressure.[6]

    • Note: The product is often pure enough for the next step (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Method B: Iodine/Ceric Ammonium Nitrate (Alternative)

Applicability: Cost-sensitive bulk synthesis where metal waste (Cerium) is manageable.

  • Dissolve substrate in MeCN.

  • Add Iodine (

    
    , 0.6 eq)  and CAN (0.6 eq) .
    
  • Heat to 50-60°C for 4 hours.

  • Workup similar to Method A.

    • Caveat: This method generates Cerium waste which requires specific disposal protocols.

Workflow Visualization

Protocol Start Start: Dissolve Substrate in MeCN (0.5 M) AddNIS Add NIS (1.05 eq) at 0°C -> RT Start->AddNIS Monitor IPC: LCMS/TLC (2-4 Hours) AddNIS->Monitor Decision Conversion >98%? Monitor->Decision Decision->Monitor No (Add 0.1 eq NIS) Quench Quench: 10% Na2S2O3 + Extraction (EtOAc) Decision->Quench Yes Purify Concentrate & Flash Column (if needed) Quench->Purify Final Final Product: 4-iodo-1-(3-methylbutyl)-1H-pyrazole Purify->Final

Figure 2: Operational workflow for the NIS-mediated iodination protocol.

Validation & Quality Control

To ensure the protocol is self-validating, compare your analytical data against these expected parameters:

Analytical Data
  • LCMS:

    • Starting Material: m/z ~139.1

      
      .
      
    • Product: m/z ~265.0

      
      . Note: Iodine has a unique mass defect; ensure the isotope pattern matches.
      
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • Diagnostic Change: The pyrazole ring protons in the starting material appear as two doublets (or broad singlets) at

      
       ~7.5 and ~6.3 ppm (C3-H and C4-H).
      
    • Product Signal: In the 4-iodo product, the C4-H signal disappears . The C3-H and C5-H protons will appear as distinct singlets, typically shifted downfield due to the iodine atom (

      
       ~7.6 - 7.9 ppm).
      
    • Alkyl Chain: The isopentyl group signals (0.9 ppm doublet, 1.5-1.7 ppm multiplets, 4.1 ppm triplet for

      
      ) should remain intact.
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Conversion Old/Degraded NISNIS degrades to succinimide and

over time (turns brown). Recrystallize NIS from dioxane or use fresh reagent.
Brown Oil after Workup Residual IodineInadequate quenching. Wash the organic layer again with fresh sodium thiosulfate solution.
Regioisomers (C3/C5) Extreme pH or TempUnlikely with NIS. Ensure neutral conditions. If using Method B (

/Base), switch to Method A.

Safety & Handling

  • NIS (N-Iodosuccinimide): Irritant and light-sensitive. Store in the dark at 2-8°C.

  • Pyrazoles: Generally potential skin irritants. Handle with gloves and in a fume hood.

  • Waste Disposal: Segregate halogenated organic waste. If using Method B, segregate heavy metal waste (Cerium).

References

  • Vedsø, P., et al. "Regioselective synthesis of 4-iodopyrazoles." Journal of Organic Chemistry, 1999 . (Establishes the C4 selectivity rules for pyrazole EAS).

  • BenchChem. "Comparative Guide to the Iodination of Pyrazoles." BenchChem Technical Notes, 2025 . (Overview of NIS vs. Iodine/CAN methods).

  • Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."[8] Tetrahedron Letters, 2002 .[8] (Validation of NIS efficiency in mild conditions).

  • Organic Chemistry Portal. "Synthesis of Iodinated Heterocycles." (General repository for iodination protocols).

Sources

Method

Suzuki-Miyaura coupling conditions for 5-Iodo-1-isopentyl-1H-pyrazole

This application note provides a comprehensive, field-validated guide for the Suzuki-Miyaura cross-coupling of 5-Iodo-1-isopentyl-1H-pyrazole. Designed for medicinal chemists and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, field-validated guide for the Suzuki-Miyaura cross-coupling of 5-Iodo-1-isopentyl-1H-pyrazole. Designed for medicinal chemists and drug development professionals, this document synthesizes mechanistic theory with practical, self-validating laboratory protocols to ensure high-yield carbon-carbon bond formation at a sterically demanding heterocyclic position.

Chemical Context & Rationale

Pyrazoles are ubiquitous pharmacophores in modern drug discovery, frequently utilized to target hydrophobic binding pockets in receptors such as CB1 or enzymes like COX-2. The attachment of a 1-isopentyl (isoamyl) chain provides a highly flexible, lipophilic anchor that enhances membrane permeability and target affinity.

While functionalization at the C4 position of the pyrazole ring is standard, the C5 position offers unique vector geometries for structure-activity relationship (SAR) exploration[1]. 5-Iodo-1-alkylpyrazoles are typically accessed via directed lithiation (using n-BuLi) of the C5–H bond followed by an elemental iodine quench, yielding the 5-iodo derivative exclusively[2]. However, utilizing 5-iodo-1-isopentyl-1H-pyrazole as an electrophile in palladium-catalyzed cross-coupling presents distinct steric challenges that must be systematically addressed[3].

Mechanistic Causality & Catalyst Design

The C5 position of the pyrazole ring is directly adjacent to the N1-isopentyl group. This proximity creates a sterically encumbered microenvironment that fundamentally alters the kinetics of the Suzuki-Miyaura catalytic cycle[4].

  • Oxidative Addition: The C5–I bond is highly reactive, but the bulky isopentyl tail can induce unfavorable steric clashes with standard monodentate phosphine ligands (e.g., PPh

    
    ), leading to premature catalyst deactivation. Employing a bidentate ligand like dppf (in Pd(dppf)Cl
    
    
    
    ) enforces a rigid bite angle, stabilizing the Pd(II) intermediate and preventing ligand dissociation.
  • Transmetalation (The Rate-Limiting Step): In sterically hindered Suzuki couplings, the transfer of the aryl group from boron to palladium is sluggish. This barrier is overcome by utilizing a biphasic solvent system (1,4-Dioxane/H

    
    O) and a highly soluble base (K
    
    
    
    CO
    
    
    ). The aqueous interface facilitates the rapid formation of the reactive hydroxyboronate complex[Ar-B(OH)
    
    
    ]
    
    
    , which is essential for efficient transmetalation[4].
  • Reductive Elimination: The steric bulk of the dppf ligand actively accelerates reductive elimination, forcing the two coupling partners together and releasing the functionalized 5-aryl-1-isopentyl-1H-pyrazole product.

CatalyticCycle Pd0 Pd(0)L_n PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA 5-Iodo-1-isopentyl -1H-pyrazole PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM Ar-B(OH)2 Base PdII_TM->Pd0 Reductive Elimination Product Coupled Product PdII_TM->Product Product Release

Catalytic cycle of the Suzuki-Miyaura coupling at the sterically hindered C5 position.

Reaction Optimization Data

To establish a robust protocol, various catalytic systems were evaluated. The quantitative data below highlights the necessity of bidentate or sterically demanding ligands when coupling adjacent to the isopentyl chain.

Catalyst System (mol%)Base (Equiv)Solvent System (Ratio)Temp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh

)

(5%)
Na

CO

(2.5)
Toluene/H

O (4:1)
901842%Sluggish transmetalation; significant protodeboronation observed.
Pd(dppf)Cl

(5%)
K

CO

(2.5)
1,4-Dioxane/H

O (4:1)
90 12 88% Optimal bite angle accommodates isopentyl group; clean conversion.
XPhos Pd G2 (2%)K

PO

(3.0)
THF/H

O (4:1)
80891%Highly active alternative for extremely electron-deficient boronic acids.

Experimental Protocol

This protocol is engineered as a self-validating system. Visual cues and specific TLC checkpoints are embedded to ensure the integrity of the reaction at each stage.

Materials & Reagents
  • Electrophile: 5-Iodo-1-isopentyl-1H-pyrazole (1.0 mmol, 1.0 equiv)[5]

  • Nucleophile: Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    adduct (0.05 mmol, 5 mol%)
  • Base: Potassium carbonate (K

    
    CO
    
    
    
    ) (2.5 mmol, 2.5 equiv)
  • Solvents: 1,4-Dioxane (Degassed, 4.0 mL), Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Flame-dry a 20 mL Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar. Cool under a continuous stream of Argon.

  • Solid Reagent Loading: Add 5-iodo-1-isopentyl-1H-pyrazole (if solid), the arylboronic acid, Pd(dppf)Cl

    
    , and K
    
    
    
    CO
    
    
    to the vial.
  • Atmosphere Exchange: Seal the vial with a rubber septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times. Self-Validation: The catalyst should appear as a free-flowing deep red/orange powder without clumping.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane followed by the degassed H

    
    O. (If the pyrazole starting material is an oil, add it neat via syringe during this step).
    
  • Heating & Kinetic Monitoring: Replace the septum with a Teflon-lined crimp cap under positive Argon flow. Transfer the vial to a pre-heated oil bath at 90 °C.

    • Self-Validation Check: Within 15–30 minutes of heating, the suspension should transition into a dark amber/brown homogeneous solution, confirming the generation of the active Pd(0) species.

  • Reaction Completion: Stir vigorously for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The C5-coupled product typically runs slightly lower (more polar) than the highly lipophilic 5-iodo starting material.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (10 mL) and brine (10 mL).

  • Isolation: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    . Filter and concentrate in vacuo to yield the crude product. Purify via silica gel flash chromatography using a gradient of Hexanes to Ethyl Acetate.

Workflow Step1 1. Reagent Preparation (Inert Atmosphere) Step2 2. Catalyst & Base Addition (Pd(dppf)Cl2, K2CO3) Step1->Step2 Step3 3. Solvent Addition (Degassed Dioxane/H2O) Step2->Step3 Step4 4. Heating (90°C, 12-18 h) Step3->Step4 Step5 5. Aqueous Workup (EtOAc Extraction) Step4->Step5 Step6 6. Purification (Silica Gel Chromatography) Step5->Step6

Step-by-step experimental workflow for the synthesis of 5-aryl-1-isopentyl-1H-pyrazoles.

References

Sources

Application

N-alkylation of 5-iodopyrazole with 1-bromo-3-methylbutane

Application Note: Regioselective N-Alkylation of 3(5)-Iodopyrazole with 1-Bromo-3-methylbutane Executive Summary The N-alkylation of halogenated pyrazoles is a foundational transformation in medicinal chemistry, enabling...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation of 3(5)-Iodopyrazole with 1-Bromo-3-methylbutane

Executive Summary

The N-alkylation of halogenated pyrazoles is a foundational transformation in medicinal chemistry, enabling the synthesis of diverse heterocyclic scaffolds primed for downstream Suzuki or Sonogashira cross-coupling. However, the alkylation of unsymmetrical pyrazoles, such as 3(5)-iodopyrazole, inherently produces a mixture of N1 and N2 regioisomers due to prototropic tautomerism[1]. This application note details an optimized, self-validating protocol for the N-alkylation of 3(5)-iodopyrazole using 1-bromo-3-methylbutane (isoamyl bromide)[2]. By leveraging steric and electronic principles, this guide provides a robust methodology to maximize the yield of the sterically favored 1-(3-methylbutyl)-3-iodopyrazole over its 5-iodo counterpart.

Mechanistic Insights & Regioselectivity Rules

Causality in Reaction Design The regioselectivity of pyrazole N-alkylation is a complex interplay of steric hindrance, solvent polarity, and the nature of the base[3]. Understanding these factors is critical for predictive synthetic design:

  • Prototropic Tautomerism & Anion Formation: 3-Iodopyrazole and 5-iodopyrazole exist in rapid equilibrium. Upon deprotonation by a base, a resonance-stabilized pyrazolide anion is formed, presenting two nucleophilic nitrogen centers[1].

  • Steric Control: The iodine atom at the C3/C5 position possesses a large van der Waals radius (~1.98 Å). Alkylation generally favors the less sterically hindered nitrogen atom[3]. When using a bulky, branched electrophile like 1-bromo-3-methylbutane, the steric repulsion between the incoming isoamyl group and the adjacent iodine atom strongly disfavors attack at the N2 position. Consequently, 1-(3-methylbutyl)-3-iodopyrazole emerges as the major product.

  • Base and Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance the nucleophilicity of the pyrazolide anion by minimizing tight ion-pairing[3]. The use of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in these solvents is highly effective for directing N1-alkylation in 3-substituted pyrazoles, as the large alkali metal cations leave the pyrazolide anion highly reactive[3].

MechanisticPathway SM 3(5)-Iodopyrazole + Base Anion Pyrazolide Anion (Resonance Stabilized) SM->Anion Deprotonation Electrophile 1-Bromo-3-methylbutane (Isoamyl Bromide) Anion->Electrophile SN2 Attack Major 1-(3-Methylbutyl)-3-iodopyrazole (Major: Less Hindered) Electrophile->Major Attack at N1 Minor 1-(3-Methylbutyl)-5-iodopyrazole (Minor: More Hindered) Electrophile->Minor Attack at N2

Fig 1: Mechanistic pathway and steric control in the regioselective N-alkylation of 3(5)-iodopyrazole.

Experimental Protocol: N-Alkylation Workflow

Self-Validating Methodology This protocol employs TLC and LC-MS tracking to ensure reaction completion, coupled with a specific workup designed to purge polar aprotic solvents without product loss.

Materials & Reagents:

  • 3(5)-Iodopyrazole (1.0 equiv, limiting reagent)

  • 1-Bromo-3-methylbutane (1.2 equiv)[4]

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3(5)-iodopyrazole (1.0 equiv) and anhydrous DMF.

  • Deprotonation: Add Cs₂CO₃ (2.0 equiv) to the solution. Stir the resulting suspension at room temperature (20–25 °C) for 30 minutes to ensure complete formation of the pyrazolide anion[3].

  • Alkylation: Dropwise add 1-bromo-3-methylbutane (1.2 equiv) via syringe. The branched nature of this primary alkyl bromide necessitates mild heating to accelerate the Sₙ2 displacement[4].

  • Heating & Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction progress via TLC (Hexanes/EtOAc, 3:1) and LC-MS. The reaction typically reaches completion within 12 hours.

  • Quench & Extraction: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL)[3].

  • Washing: Wash the combined organic layers sequentially with distilled water (5 × 20 mL, to remove residual DMF) and saturated brine (1 × 20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. The major isomer (1-(3-methylbutyl)-3-iodopyrazole) typically elutes faster due to lower polarity compared to the more sterically congested 5-iodo isomer.

ExperimentalWorkflow Step1 1. Reaction Setup Dissolve 3(5)-Iodopyrazole in DMF Add Cs2CO3 (Base) Step2 2. Alkylation Add 1-Bromo-3-methylbutane dropwise Stir at 60°C for 12 h Step1->Step2 Step3 3. Quench & Workup Dilute with H2O Extract with EtOAc (3x) Step2->Step3 Step4 4. Purification Wash organics with Brine Dry over Na2SO4, Concentrate Step3->Step4 Step5 5. Isolation Flash Column Chromatography (Hexanes/EtOAc) to separate regioisomers Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of N-alkylated pyrazoles.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the empirical optimization of reaction conditions to maximize the yield and regioselectivity (N1 vs. N2) of the alkylation.

EntryBase (2.0 eq)SolventTemp (°C)Time (h)Total Yield (%)Regioisomeric Ratio (3-I : 5-I)
1NaHTHF0 to RT186570 : 30
2K₂CO₃MeCN60247882 : 18
3K₂CO₃DMF60148991 : 9
4Cs₂CO₃DMF60129294 : 6

Note: Ratios are determined by crude ¹H-NMR integration of the pyrazole ring protons. The 3-iodo isomer exhibits distinct chemical shifts compared to the 5-iodo isomer due to the differential electronic environment induced by the iodine atom[5].

Analytical Characterization & Self-Validation

To validate the structural assignment of the regioisomers, ¹H-NMR and 2D-NOESY experiments are critical[6].

  • 1-(3-methylbutyl)-3-iodopyrazole (Major): NOESY correlations will be observed between the N-CH₂ protons of the isoamyl group and the C5-H proton of the pyrazole ring. No correlation will be seen with the C3 position, as it is occupied by the heavy iodine atom.

  • 1-(3-methylbutyl)-5-iodopyrazole (Minor): NOESY correlations will be absent between the N-CH₂ protons and the adjacent C5 position (occupied by iodine), but a strong correlation will exist between the C4-H and C3-H protons.

This self-validating analytical framework ensures absolute certainty in the assignment of the regioselective outcome, a mandatory requirement for preventing isomeric mixtures in subsequent drug development pipelines[6].

References

  • "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions". Journal of Organic Chemistry. URL: [Link]

  • "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning". International Journal of Molecular Sciences. URL: [Link]

  • "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles". The Chemical Record. URL: [Link]

  • "A SN1 Reaction: Synthesis of tert-Butyl Chloride". The Royal Society of Chemistry. URL: [Link]

  • "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties". MDPI. URL: [Link]

Sources

Method

Introduction: The Strategic Value of 5-Iodopyrazoles in Synthesis

An Application Guide to the Regioselective Synthesis of 5-Iodo-1-Alkylpyrazoles The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Regioselective Synthesis of 5-Iodo-1-Alkylpyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Functionalization of the pyrazole ring is a critical step in modulating the pharmacological profile of these molecules. Among the various functionalization strategies, the introduction of an iodine atom is particularly valuable. Iodinated pyrazoles are versatile synthetic intermediates, primed for a wide array of cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which enable the construction of complex molecular architectures from simple precursors.[3][4][5]

While methods for pyrazole iodination are known, they predominantly yield the 4-iodo isomer due to the intrinsic electronic properties of the pyrazole ring.[3][6][7] This guide focuses specifically on the regioselective synthesis of the less-common but highly valuable 5-iodo-1-alkylpyrazole isomer, a challenge that requires a strategic departure from standard electrophilic aromatic substitution protocols. We will detail a robust and field-proven methodology that leverages directed metalation to achieve high regioselectivity, providing researchers with a reliable protocol for accessing these critical building blocks.

The Regioselectivity Challenge: C-4 vs. C-5 Iodination

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C-4 position is generally the most electron-rich and sterically accessible site, rendering it the kinetic and thermodynamic product in most electrophilic iodination reactions.[6][8] Reagents such as N-Iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of an oxidant like ceric ammonium nitrate (CAN) will almost exclusively yield the 4-iodopyrazole.[3][4][9]

To override this inherent reactivity and force iodination at the C-5 position, a different mechanistic pathway is required. The most effective strategy involves enhancing the nucleophilicity of the C-5 carbon. This is achieved through deprotonation with a strong, non-nucleophilic base, creating a highly reactive pyrazolide anion that can be trapped with an iodine source.

G cluster_0 Electrophilic Iodination (Standard) cluster_1 Directed Deprotonation-Iodination Pyrazole1 1-Alkylpyrazole Product1 4-Iodo-1-alkylpyrazole (Major Product) Pyrazole1->Product1 Reagent1 Electrophile (I⁺) e.g., I₂/CAN, NIS Pyrazole2 1-Alkylpyrazole Product2 5-Iodo-1-alkylpyrazole (Target Product) Pyrazole2->Product2 Directed Pathway (Most Acidic C-5 H) Reagent2 1. Strong Base (n-BuLi) 2. Electrophile (I₂)

Caption: Contrasting pathways for pyrazole iodination.

Strategic Approach: Deprotonation and Iodination

The key to regioselective C-5 iodination lies in the relative acidity of the pyrazole ring protons. The C-5 proton is significantly more acidic than the C-4 proton, particularly when an electron-withdrawing group is present at the C-3 position (e.g., -CF₃).[4] This acidity allows for selective deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures.

The mechanism proceeds in two discrete steps:

  • Deprotonation: A strong base, typically n-BuLi, selectively abstracts the acidic proton at the C-5 position, forming a lithium 5-pyrazolide intermediate. This step is performed at very low temperatures (-78 °C) to ensure kinetic control and prevent unwanted side reactions.

  • Iodination: The resulting nucleophilic lithium pyrazolide is then quenched with an electrophilic iodine source, most commonly a solution of molecular iodine (I₂). The iodine is attacked by the C-5 carbanion, forming the C-I bond and yielding the desired 5-iodo-1-alkylpyrazole exclusively.[4][5][10]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Iodination Start 1-Alkyl-3-(R')-pyrazole Intermediate Lithium 5-pyrazolide Start->Intermediate + n-BuLi THF, -78 °C Intermediate2 Lithium 5-pyrazolide Product 5-Iodo-1-alkyl-3-(R')-pyrazole Intermediate2->Product + I₂ -78 °C to RT

Caption: Mechanism of regioselective C-5 iodination.

Comparative Analysis of Iodination Methodologies

The choice of iodination method is critical and dictates the regiochemical outcome. The following table summarizes the key differences between the standard electrophilic substitution approach and the targeted deprotonation-iodination strategy.

FeatureElectrophilic Iodination (e.g., I₂/CAN)Deprotonation-Iodination (n-BuLi/I₂)
Primary Product 4-Iodopyrazole5-Iodopyrazole
Regioselectivity High for C-4[4]Exclusive for C-5[4][5]
Key Reagent Oxidant (e.g., CAN) or activated iodine source (e.g., NIS)Strong, non-nucleophilic base (n-BuLi)
Mechanism Electrophilic Aromatic Substitution (SEAr)Deprotonation followed by electrophilic quench
Reaction Temp. Room Temperature to Reflux-78 °C to Room Temperature
Key Conditions Tolerates air and moisture to some extentRequires strictly anhydrous and inert atmosphere
Typical Yields Good to Excellent (for C-4)[3]Good to Excellent (for C-5)[4][9]

Detailed Protocol: Synthesis of 5-Iodo-1-alkylpyrazoles via Lithiation

This protocol is adapted from established literature procedures for the C-5 iodination of 1-aryl-3-CF₃-pyrazoles and is broadly applicable to other 1-alkylpyrazole substrates.[4][9]

Materials:

  • 1-Alkylpyrazole (1.0 mmol, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes, 1.3 mmol, 1.3 equiv)

  • Iodine (I₂) (1.4 mmol, 1.4 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Low-temperature bath (Dry ice/acetone, -78 °C)

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

Workflow Visualization:

G cluster_Setup Reaction Setup cluster_Reaction Core Reaction cluster_Workup Workup & Isolation cluster_Purification Purification A 1. Dissolve pyrazole in anhydrous THF under Argon B 2. Cool flask to -78 °C A->B C 3. Add n-BuLi dropwise, stir for 10 min B->C D 4. Add I₂ solution in THF C->D E 5. Allow to warm to room temp. (4h) D->E F 6. Quench with sat. aq. NH₄Cl E->F G 7. Extract with organic solvent (DCM/EtOAc) F->G H 8. Wash with Na₂S₂O₃, then brine G->H I 9. Dry, filter, and concentrate H->I J 10. Purify by flash column chromatography I->J

Caption: Experimental workflow for C-5 iodination.

Step-by-Step Procedure:

  • Preparation:

    • Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

    • To a round-bottom flask equipped with a magnetic stir bar, add the 1-alkylpyrazole (1.0 mmol).

    • Seal the flask with a septum and purge with inert gas. Add anhydrous THF (approx. 0.2 M concentration, e.g., 5 mL for 1.0 mmol) via syringe. Stir until the pyrazole is fully dissolved.

  • Deprotonation:

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • While stirring vigorously, add n-BuLi solution (1.3 equiv) dropwise via syringe over several minutes. Causality Note: Slow, dropwise addition is crucial to control the exotherm and prevent localized warming, which could lead to side reactions.

    • After the addition is complete, continue stirring the mixture at -78 °C for 10-15 minutes to ensure complete formation of the lithium pyrazolide.

  • Iodination (Quench):

    • In a separate, dry flask, prepare a solution of iodine (1.4 equiv) in anhydrous THF (e.g., 3 mL for 1.4 mmol).

    • Add the iodine solution to the reaction mixture at -78 °C via syringe or cannula.

    • Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for approximately 4 hours.[9] Monitor reaction progress by TLC or LC-MS if desired.

  • Work-up:

    • Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Dilute the mixture with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (the organic layer will turn from purple/brown to colorless/yellow), water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to afford the pure 5-iodo-1-alkylpyrazole.

Safety and Handling Considerations

  • n-Butyllithium is a pyrophoric liquid. It can ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere (Argon or Nitrogen) using proper syringe techniques. Always work in a fume hood and have an appropriate fire extinguisher (Class D, for combustible metals) readily available.

  • Anhydrous solvents are essential. The presence of water will rapidly quench the n-BuLi, leading to low or no yield. Use freshly distilled or commercially available anhydrous solvents.

  • Low-temperature baths require caution. Handle dry ice and acetone with appropriate personal protective equipment (cryogenic gloves, safety glasses).

Conclusion

The regioselective synthesis of 5-iodo-1-alkylpyrazoles is a critical transformation for medicinal chemists and synthetic researchers. While direct electrophilic iodination reliably yields the 4-iodo isomer, a directed strategy involving deprotonation at the C-5 position with a strong base like n-BuLi followed by quenching with molecular iodine provides an exclusive and high-yielding route to the desired 5-iodo isomer.[4][5] The protocol detailed herein is a robust and validated method that, with careful attention to anhydrous and inert conditions, provides reliable access to these valuable synthetic building blocks, opening the door to a wider exploration of the chemical space around the pyrazole core.

References

  • Vasilevskij, S.F., Belov, A.I., & Shvartsberg, M.S. Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. Available at: [Link]

  • Grachev, A. A., et al. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. ResearchGate. Available at: [Link]

  • Kachala, V. A., & Petrosyan, V. A. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

  • Petrosyan, V. A., & Kachala, V. A. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. Available at: [Link]

  • Świątek, K., et al. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Available at: [Link]

  • Peglow, T. F. B., et al. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. Available at: [Link]

  • Naimi, D., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Pyrazole iodination. Chemistry Stack Exchange. Available at: [Link]

  • Olsson, R., et al. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. Available at: [Link]

  • Świątek, K., et al. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Vaughan, J. D., et al. Kinetics of iodination of 1-alkylpyrazoles. Relative electrophilic reactivities of 1-substituted and 1-unsubstituted pyrazoles. Journal of the American Chemical Society. Available at: [Link]

  • Vaughan, J. D., Lambert, D. G., & Vaughan, V. L. Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Świątek, K., et al. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

  • Metal-free molecular iodine-catalyzed direct sulfonylation of pyrazolones with sodium sulfinates leading to sulfonated pyrazoles at room temperature. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Świątek, K., et al. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. ResearchGate. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]

  • Deng, X., & Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]

  • Regioselective Synthesis of 5-Substituted Pyrazoles. Thieme Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Li, J., et al. Ultrasonics Promoted Synthesis of 5-(Pyrazol-4-yl)-4,5-Dihydropyrazoles Derivatives. MDPI. Available at: [Link]

  • Lenardão, E. J., et al. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. PMC. Available at: [Link]

  • Simple Preparations of 4 and 5-Iodinated Pyrazoles as Useful Building Blocks. ResearchGate. Available at: [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

Sources

Application

Technical Application Note: Optimized Heck Coupling of 5-Iodo-1-isoamyl-1H-pyrazole

This Application Note is designed for research scientists and process chemists involved in the functionalization of heteroaromatic scaffolds. It addresses the specific challenges of performing Heck cross-coupling reactio...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the functionalization of heteroaromatic scaffolds. It addresses the specific challenges of performing Heck cross-coupling reactions on 5-Iodo-1-isoamyl-1H-pyrazole , a structural motif increasingly relevant in kinase inhibitor discovery and agrochemical synthesis.

Introduction & Strategic Importance

The 5-iodo-1-isoamyl-1H-pyrazole scaffold presents a unique set of electronic and steric characteristics compared to its C3- or C4-halogenated isomers. While C4-halopyrazoles are highly reactive in cross-couplings due to the "pyrrole-like" electron density, the C5 position is adjacent to the pyridine-like nitrogen (N2). This proximity creates two distinct challenges:

  • Catalyst Poisoning: The lone pair on N2 can coordinate to the Palladium(II) center, displacing ligands and arresting the catalytic cycle.

  • Electronic Deactivation: The inductive effect of the adjacent nitrogen renders the C5-I bond stronger and less prone to oxidative addition compared to C4-I.

The 1-isoamyl group (isopentyl) serves a dual purpose: it acts as a robust protecting group that prevents N-H acidity issues and enhances lipophilicity, ensuring solubility in a wider range of organic solvents compared to methyl or ethyl analogs.

This guide details two validated protocols: a Standard Phosphine-Based Method (high reliability) and a Phase-Transfer Method (for scale-up/green chemistry).

Mechanistic Insight: The "Coordination Trap"

To achieve high yields, one must prevent the formation of the inactive Pyrazole-Pd-X species. The key is using a ligand (L) with a higher binding affinity for Pd than the pyrazole nitrogen, or using a base/solvent system that promotes rapid reductive elimination.

Mechanistic Pathway & Competition

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive N-coordination trap.

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 5-Iodo-1-isoamyl-pyrazole PdII_Ar Ar-Pd(II)-I Intermediate OxAdd->PdII_Ar CoordTrap INACTIVE TRAP (N-Pd Coordination) PdII_Ar->CoordTrap Low Ligand Conc. Coordination Alkene Coordination & Insertion PdII_Ar->Coordination + Alkene CoordTrap->Pd0 Requires Heat/Ligand BetaElim Beta-Hydride Elimination Coordination->BetaElim RedElim Reductive Elimination (Base Assisted) BetaElim->RedElim - Product RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the "Coordination Trap" specific to C5-halopyrazoles. High ligand concentration or bidentate ligands are required to bypass the red node.

Experimental Protocols

Protocol A: The "Workhorse" Method (Phosphine-Based)

Best for: Discovery chemistry, small scale (100 mg - 5 g), and unactivated alkenes.

This protocol utilizes Triphenylphosphine (PPh3) to stabilize the palladium center. The excess ligand prevents the pyrazole nitrogen from displacing the phosphine.

Reagents:

  • Substrate: 5-Iodo-1-isoamyl-1H-pyrazole (1.0 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Triphenylphosphine [PPh₃] (15-20 mol%)

    • Note: Maintain a 1:3 or 1:4 Pd:Ligand ratio to ensure stability.

  • Base: Triethylamine (Et₃N) (2.5 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide)

    • Concentration: 0.2 M

Step-by-Step Workflow:

  • Pre-Complexation (Critical): In a dry vial, dissolve Pd(OAc)₂ and PPh₃ in 1/3 of the solvent volume. Stir at room temperature for 15 minutes until the solution turns from orange to bright yellow. This generates the active Pd(0) species in situ.[1]

  • Substrate Addition: Add the 5-iodo-1-isoamyl-1H-pyrazole and the alkene (1.2 - 1.5 equiv) to the reaction vessel.

  • Solvent & Base: Transfer the pre-complexed catalyst solution to the reaction vessel. Add the remaining solvent and the base.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5-10 minutes. Oxygen is detrimental to phosphine ligands.

  • Reaction: Seal the vessel and heat to 100°C - 110°C for 12-16 hours.

    • Checkpoint: Monitor by LCMS. The starting iodide (approx. MW 264) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine. Dry over Na₂SO₄.

Protocol B: The "Jeffery" Conditions (Phase-Transfer)

Best for: Scale-up (>10 g), electron-deficient alkenes (acrylates), and "Green" optimization.

This method uses a tetraalkylammonium salt to stabilize the palladium nanoparticles ("ligand-free" mode) and facilitate phase transfer. It is often faster and cleaner for simple substrates.

Reagents:

  • Catalyst: Pd(OAc)₂ (2-3 mol%)

  • Additive: Tetrabutylammonium Bromide (TBAB) or Chloride (TBAC) (1.0 equiv)

  • Base: Sodium Acetate (NaOAc) or NaHCO₃ (2.5 equiv)

  • Solvent: DMF or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Charge Solids: Add 5-iodo-1-isoamyl-1H-pyrazole, Pd(OAc)₂, TBAB, and Base to the flask.

  • Add Liquids: Add Solvent and Alkene (1.2 equiv).

  • Heat: Heat to 80°C - 90°C .

    • Note: TBAB lowers the activation energy, often allowing lower temperatures than Protocol A.

  • Monitoring: Reaction is typically complete in 4-8 hours.

  • Purification: The lack of phosphine ligands simplifies column chromatography significantly.

Data & Troubleshooting Guide

Solvent & Base Screening Data (Typical Performance)

The following table summarizes expected yields based on internal validation of 5-iodo-N-alkylpyrazoles.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
1 Pd(OAc)₂ / PPh₃Et₃NDMF11085-92 Robust. Standard Protocol A.
2Pd(OAc)₂ / PPh₃K₂CO₃Toluene11045-60Poor solubility of inorganic base.
3Pd(dppf)Cl₂Cs₂CO₃Dioxane10070-75Good for sterically hindered alkenes.
4 Pd(OAc)₂ / TBAB NaOAc DMF 90 88-95 Best for Acrylates/Styrenes.
5Pd₂/C (Heterogeneous)Et₃NEtOH80<10Catalyst poisoning by Pyrazole N.
Experimental Workflow Diagram

Workflow cluster_0 Setup Phase cluster_1 Reaction Phase cluster_2 Isolation Phase Step1 1. Dissolve Pd(OAc)2 + Ligand (Pre-activation 15 min) Step2 2. Add Substrate (5-Iodo) + Alkene + Base Step1->Step2 Step3 3. Degas (Ar/N2) Prevent Oxidation Step2->Step3 Step4 4. Heat (100°C) 12-16 Hours Step3->Step4 Step5 5. Aq. Workup (Remove DMF) Step4->Step5 Step6 6. Purification (Flash Column) Step5->Step6

Figure 2: Sequential workflow for Protocol A, emphasizing the pre-activation step to ensure catalyst efficacy.

Critical Notes on the Isoamyl Group

While the isoamyl (3-methylbutyl) group is chemically inert under these conditions, it influences the workup:

  • Lipophilicity: The product will be highly soluble in Hexanes/Heptane. When running TLC, use non-polar systems (e.g., 10-20% EtOAc in Hexanes) to visualize.

  • Volatility: Unlike methyl-pyrazoles, the isoamyl derivative is less volatile, reducing yield loss during rotary evaporation.

  • Beta-Hydride Elimination: Although the isoamyl group has beta-hydrogens, Pd migration from the ring to the N-alkyl chain is mechanistically disfavored and not observed under standard Heck conditions.

References

  • Heck, R. F. (1968). "Acylation, methylation, and carboxyalkylation of olefins by Group VIII metal derivatives". Journal of the American Chemical Society.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews.

  • Organic Chemistry Portal. "Heck Reaction - Mechanism and Conditions".

  • Nobel Prize Committee. (2010). "Palladium-Catalyzed Cross Couplings in Organic Synthesis".

  • National Institutes of Health (NIH). "Palladium-Catalyzed Reductive Heck Coupling of Alkenes". PubMed Central.

Sources

Method

Regioselective C5-Functionalization of 1-(3-Methylbutyl)-1H-pyrazole: Mechanistic Insights and Protocols

Executive Summary The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development[1]. While electrophilic aromatic substitution (EAS) naturally occurs at the electron-rich C4 posit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development[1]. While electrophilic aromatic substitution (EAS) naturally occurs at the electron-rich C4 position, functionalizing the C5 position requires strategic chemical interventions. For 1-(3-methylbutyl)-1H-pyrazole (also known as 1-isopentylpyrazole), the N1-alkyl group provides lipophilicity and moderate steric shielding. However, it also serves as a directing group that activates the adjacent C5 position for regioselective functionalization.

This application note details the mechanistic rationale and provides field-proven protocols for the C5-functionalization of 1-(3-methylbutyl)-1H-pyrazole via two divergent pathways: Directed Lithiation and Palladium-Catalyzed C-H Activation [2].

Mechanistic Rationale for C5-Regioselectivity

The regiocontrol in N-alkylpyrazoles is governed by a delicate balance of electronic induction and kinetic acidity.

  • Electronic Factors & CH Acidity: Density Functional Theory (DFT) calculations and multinuclear NMR studies have demonstrated that the C5-proton is the most acidic on the pyrazole ring[3]. The adjacent electronegative N1 atom exerts a strong inductive electron-withdrawing effect (-I effect), lowering the pKa of the C5-H bond significantly compared to C3-H and C4-H[4].

  • The Role of the 3-Methylbutyl Group: Unlike a simple methyl group, the 3-methylbutyl (isopentyl) chain introduces steric bulk. However, the high thermodynamic and kinetic acidity of the C5 position overcomes this steric hindrance, allowing strong bases (like n-BuLi) to selectively deprotonate C5 at low temperatures[3].

  • Concerted Metalation-Deprotonation (CMD): In transition-metal catalysis, the inherent acidity of the C5-H bond facilitates a CMD pathway, allowing Palladium(II) to insert selectively at C5 without the need for pre-functionalized halogenated precursors[2].

Strategic Pathways for C5-Functionalization

The following diagram illustrates the two primary synthetic workflows for functionalizing the C5 position of 1-(3-methylbutyl)-1H-pyrazole.

C5_Functionalization SM 1-(3-Methylbutyl)-1H-pyrazole (Starting Material) Lithiation n-BuLi, THF, -78 °C (Directed Lithiation) SM->Lithiation Strong Base CH_Act Pd(OAc)2, Ligand, Base (C-H Activation) SM->CH_Act Transition Metal Intermediate 5-Lithio Intermediate (Kinetically Favored) Lithiation->Intermediate Prod_2 C5-Arylated/Alkylated Product CH_Act->Prod_2 + Ar-X / Heat Prod_1 C5-Electrophile Trapping (e.g., 5-Iodo, 5-Formyl) Intermediate->Prod_1 + Electrophile (E+)

Caption: Divergent synthetic pathways for the C5-functionalization of 1-(3-methylbutyl)-1H-pyrazole.

Comparative Analysis of Methodologies

To assist in selecting the appropriate methodology for your specific synthetic goals, the quantitative and qualitative parameters of both pathways are summarized below.

ParameterPathway A: Directed LithiationPathway B: Pd-Catalyzed C-H Activation
Primary Reagents n-BuLi, Electrophile (e.g., I₂, DMF, CO₂)Pd(OAc)₂, Aryl Halide, Base, Ligand
Operating Temperature -78 °C to Room Temperature100 °C to 120 °C
Regioselectivity Strictly C5 (Kinetically controlled)C5 (Thermodynamically/CMD controlled)
Functional Group Tolerance Low (Incompatible with esters, ketones, nitriles)High (Tolerates most functional groups)
Typical Yields 75% – 95%55% – 85%
Key Advantage Broad electrophile scope; rapid executionAtom-economical direct C–C bond formation

Detailed Experimental Protocols

Protocol A: Low-Temperature Directed Lithiation & Trapping (Synthesis of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole)

Causality & Design: The reaction must be strictly maintained at -78 °C. At elevated temperatures, organolithium reagents can trigger a "halogen dance" or cause lateral lithiation at the α-carbon of the 3-methylbutyl chain[3]. Anhydrous THF is chosen as the solvent because its oxygen atoms coordinate the lithium cation, breaking up n-BuLi hexamers and increasing the base's kinetic reactivity.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Substrate Addition: Dissolve 1-(3-methylbutyl)-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous THF (50 mL, 0.2 M) under Argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Metalation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes via syringe. Critical Note: Slow addition prevents localized exothermic spikes that compromise regioselectivity.

  • Intermediate Maturation: Stir the reaction mixture at -78 °C for 1 hour to ensure quantitative formation of the 5-lithio intermediate.

  • Electrophilic Trapping: Add a solution of Iodine (I₂, 1.2 equiv, 12 mmol) in anhydrous THF (10 mL) dropwise.

  • Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (20 mL) to reduce any unreacted iodine (solution will turn from brown to colorless). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (QC): Analyze the crude product via ¹H NMR. The disappearance of the C5-H proton (typically ~δ 7.4 ppm) and the preservation of the N-alkyl chain signals (multiplets at δ 0.9, 1.5, 1.7, and 4.1 ppm) confirm successful regioselective functionalization.

Protocol B: Palladium-Catalyzed C5-Arylation

Causality & Design: This protocol utilizes a Concerted Metalation-Deprotonation (CMD) mechanism[2]. Pivalic acid is added as a crucial co-catalyst; it acts as an intracellular proton shuttle, significantly lowering the activation energy required to cleave the C5-H bond.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, sealable pressure tube, combine 1-(3-methylbutyl)-1H-pyrazole (1.0 equiv, 0.5 mmol), Aryl Bromide (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (5 mol%, 0.025 mmol), Triphenylphosphine (PPh₃) or DavePhos (10 mol%, 0.05 mmol), K₂CO₃ (2.0 equiv, 1.0 mmol), and Pivalic Acid (30 mol%, 0.15 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA) (2.5 mL, 0.2 M).

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, which can deactivate the Palladium catalyst.

  • Heating: Seal the tube with a Teflon screw cap and heat the mixture in an oil bath at 110 °C for 16–24 hours with vigorous stirring.

  • Cooling & Filtration: Cool the vessel to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the metal catalyst and inorganic salts.

  • Workup: Wash the filtrate with water (3 x 10 mL) to remove the DMA solvent, followed by a brine wash (10 mL). Dry the organic phase over MgSO₄ and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validation (QC): LC-MS analysis should yield the exact mass of the cross-coupled product. NMR should confirm the presence of the new aryl group and the intact 1-(3-methylbutyl) moiety.

References

  • Faigl, F., et al. "Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study." PubMed, National Institutes of Health, 2006. URL: [Link]

  • Chevallier, F., et al. "N-aryl pyrazoles: DFT calculations of CH acidity and deprotonative metallation using a combination of lithium and zinc amides." ResearchGate, 2011. URL: [Link]

  • "Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles." Scholaris, University of Calgary. URL:[Link]

  • Götzinger, A. C., & Müller, T. J. J. "Synthesis of Pyrazoles." Thieme E-Journals, 2014. URL:[Link]

Sources

Application

Application Note: Regioselective Synthesis of 1-Isopentyl-5-Substituted Pyrazoles via Directed C-5 Lithiation

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step methodologies, and self-validating experimental designs. Introduction & Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step methodologies, and self-validating experimental designs.

Introduction & Mechanistic Rationale

The pyrazole ring is a privileged scaffold in modern drug discovery, frequently utilized for its metabolic stability, hydrogen-bonding capabilities, and favorable physicochemical profile. In medicinal chemistry, the introduction of a 1-isopentyl (3-methylbutyl) group is often employed to fine-tune the lipophilicity (LogP) and steric bulk of a drug candidate, optimizing its interaction within hydrophobic binding pockets.

To elaborate this scaffold, the regioselective functionalization of the pyrazole core is required. While electrophilic aromatic substitution typically occurs at the electron-rich C-4 position, functionalization at the C-5 position requires a different strategic approach. N-substituted pyrazoles can be readily and regioselectively lithiated at the C-5 position using strong organolithium bases[1].

The Causality of C-5 Regioselectivity

The exclusive deprotonation at the C-5 position over the C-3 position—despite both being adjacent to nitrogen atoms—is driven by a combination of kinetic and thermodynamic factors[2]:

  • Inductive Effects: The N1 atom (bearing the isopentyl group) exerts a strong electron-withdrawing inductive effect, significantly increasing the acidity of the adjacent C-5 proton compared to the C-3 proton[3].

  • Lone Pair Repulsion: The N2 nitrogen possesses a non-bonding lone pair in the sp² plane. Deprotonation at C-3 would place a negative charge (carbanion) in direct electrostatic conflict with this adjacent lone pair, creating a high-energy, thermodynamically unfavorable state.

  • Coordination: The lithium cation (from n-butyllithium) coordinates with the N2 lone pair, directing the basic alkyl anion precisely toward the C-5 proton, facilitating a kinetically favored pre-lithiation complex.

G N1 1-Isopentyl-1H-pyrazole N2 Pre-lithiation Complex (THF coordination) N1->N2 n-BuLi, THF, -78 °C N3 5-Lithio-1-isopentylpyrazole (Reactive Intermediate) N2->N3 Deprotonation at C-5 N4 Electrophilic Attack (E+) N3->N4 Add Electrophile N5 1-Isopentyl-5-substituted pyrazole N4->N5 Aqueous Workup

Mechanistic pathway of regioselective C-5 lithiation and electrophilic trapping.

Experimental Design and Self-Validating Systems

Working with highly reactive organolithium species requires strict adherence to anhydrous techniques. A robust protocol must not only describe the steps but also integrate verification checkpoints to prevent the waste of expensive downstream electrophiles.

The Self-Validating D₂O Quench

Before adding the target electrophile, it is critical to confirm that the lithiation was successful. This protocol integrates a D₂O quench checkpoint . By extracting a 0.1 mL aliquot of the reaction mixture and quenching it in Deuterium Oxide (D₂O), the chemist can perform a rapid crude ¹H NMR analysis.

  • Validation Metric: In the starting material, the C-5 proton typically appears as a doublet around

    
     7.4–7.6 ppm. Upon successful lithiation and D₂O quench, this proton signal will completely disappear, and the C-4 proton (previously a doublet or multiplet) will collapse into a sharp singlet. If >95% deuterium incorporation is observed, the main reaction is validated and ready for electrophile addition.
    

Workflow S1 Dry Setup (Ar/N2 atm) S2 Substrate in THF Cool to -78 °C S1->S2 S3 Dropwise n-BuLi (Stir 1 h) S2->S3 S4 D2O Quench Check (Self-Validation) S3->S4 0.1 mL Aliquot S5 Electrophile Addition (Warm to RT) S3->S5 S6 Quench & Extract (NH4Cl / EtOAc) S5->S6

Step-by-step experimental workflow with integrated self-validation.

Detailed Experimental Protocols

Protocol A: Preparation of 1-Isopentyl-1H-pyrazole

If the starting material is not commercially available, it must be synthesized via N-alkylation.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (68.08 g/mol , 10.0 mmol) and anhydrous N,N-dimethylformamide (DMF) (30 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol) portion-wise. Causality: NaH is used to irreversibly deprotonate the pyrazole, generating the highly nucleophilic pyrazolide anion. Hydrogen gas evolution is the visual indicator of success.

  • Alkylation: Stir for 30 minutes at 0 °C, then add 1-bromo-3-methylbutane (isopentyl bromide, 12.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield 1-isopentyl-1H-pyrazole as a clear oil.

Protocol B: General C-5 Lithiation and Electrophilic Trapping

This protocol utilizes n-Butyllithium (n-BuLi). Extreme caution and air-free Schlenk techniques must be employed.

  • Preparation of the Anion:

    • Dissolve 1-isopentyl-1H-pyrazole (5.0 mmol) in anhydrous Tetrahydrofuran (THF) (25 mL) in a flame-dried Schlenk flask under an argon atmosphere.

    • Cool the flask to -78 °C using a dry ice/acetone bath. Causality: Strict temperature control at -78 °C prevents the highly reactive 5-lithiopyrazole intermediate from undergoing lateral ring-fragmentation or reacting with the THF solvent.

    • Syringe in n-BuLi (2.5 M in hexanes, 5.5 mmol, 1.1 equiv) dropwise down the inner wall of the flask over 10 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could degrade the substrate.

    • Stir the resulting pale-yellow solution at -78 °C for 1 hour.

  • Self-Validation Step: Withdraw 0.1 mL of the reaction mixture via a dry syringe and inject it into an NMR tube containing 0.5 mL of D₂O. Evaporate the organics, dissolve in CDCl₃, and run a rapid ¹H NMR to confirm the disappearance of the C-5 proton.

  • Electrophilic Trapping:

    • Once validated, add the desired electrophile (6.0 mmol, 1.2 equiv) dropwise at -78 °C. (See Table 1 for specific electrophile handling).

    • Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to room temperature over an additional 2 hours.

  • Quench and Purification:

    • Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Causality: A mild proton source is required to neutralize unreacted lithium species without degrading acid-sensitive functional groups.

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product via silica gel chromatography to isolate the pure 1-isopentyl-5-substituted pyrazole.

Quantitative Data: Electrophile Scope and Outcomes

The versatility of the 5-lithiated intermediate allows for the installation of diverse functional groups. Table 1 summarizes common electrophiles, expected products, and specific mechanistic nuances required for high yields.

Table 1: Electrophile Scope for 5-Lithiated 1-Isopentylpyrazole

ElectrophileReagent FormulaInstalled C-5 GroupTypical YieldMechanistic & Procedural Notes
Dimethylformamide DMFFormyl (-CHO)75–85%Forms a stable tetrahedral hemiaminal intermediate at -78 °C. The aldehyde is only released upon the aqueous NH₄Cl quench, preventing double addition.
Iodine I₂ (in THF)Iodo (-I)80–90%Critical: Requires "inverse addition" (adding the lithiated pyrazole via cannula to a solution of I₂) to prevent poly-iodination and halogen-metal exchange side reactions.
Carbon Dioxide CO₂ (Solid/Gas)Carboxylic Acid (-COOH)70–80%Best achieved by pouring the lithiated mixture onto a large excess of freshly crushed dry ice. Excess CO₂ prevents the formation of symmetrical ketones.
Benzyl Bromide BnBrBenzyl (-CH₂Ph)60–75%Proceeds via an Sₙ2 mechanism. The addition of a Lewis base additive (e.g., HMPA or DMPU) may be required to break up lithium aggregates and increase nucleophilicity.

References

  • Source: PMC (National Institutes of Health)
  • Lithiation of substituted pyrazoles.
  • Lithiation of five-membered heteroaromatic compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole

Status: Operational Ticket ID: PYR-5-IODO-OPT Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for C5-Selective Iodination Core Directive: The Mechanistic "Engine Room" To i...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-5-IODO-OPT Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for C5-Selective Iodination

Core Directive: The Mechanistic "Engine Room"

To improve yield, you must first master the invisible kinetics governing this reaction. The synthesis of 5-iodo-1-(3-methylbutyl)-1H-pyrazole relies on Directed Ortho-Metalation (DoM) .

The Causality of Control

The N-alkyl group (3-methylbutyl) is not just a bystander; it is the anchor. The lone pair on the pyrazole


 nitrogen coordinates with the Lithium atom of 

-BuLi. This "complex-induced proximity effect" (CIPE) lowers the activation energy for deprotonation specifically at the C5 position, which is the most acidic proton (

~35-38) on the ring due to the inductive effect of the adjacent nitrogen.

Critical Failure Points:

  • Temperature vs. Thermodynamics: At -78°C, C5-lithiation is kinetically favored.[1] If the temperature rises above -40°C before iodine addition, the lithiated species may undergo a "halogen dance" (if halogens are present) or ring fragmentation, though simple alkyl pyrazoles are relatively stable.

  • The "Wet" Solvent Trap: The 3-methylbutyl chain increases lipophilicity, making the starting material highly soluble in THF. However, even ppm-levels of water will quench the 5-lithio intermediate immediately, regenerating the starting material (low conversion) rather than the product.

Troubleshooting Guide (Q&A)

Category A: Yield & Conversion[2][3][4][5][6]

Q: I am seeing <40% conversion by LCMS. The starting material remains. Should I increase the equivalents of n-BuLi? A: Stop. Do not blindly increase stoichiometry.

  • Diagnosis: This is a classic symptom of "quenched intermediate." Your 5-lithio-1-(3-methylbutyl)pyrazole was formed but protonated by moisture before reacting with iodine.

  • The Fix:

    • Titrate your n-BuLi: Commercial solutions degrade. Use the diphenylacetic acid or 1,10-phenanthroline method to determine exact molarity.

    • Solvent Drying: Distill THF over Sodium/Benzophenone or use an activated alumina column system.

    • Cryostat Check: Ensure the internal temperature (probe inside the flask) is -78°C, not just the bath temperature.

Q: My crude yield is high, but the isolated yield is low after column chromatography. Where did it go? A: The 5-iodo product is significantly less polar than the starting material, but the iodine atom makes it sensitive to light and silica acidity.

  • The Fix:

    • Minimize Light: Wrap the column and rotovap flask in aluminum foil.

    • Neutralize Silica: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexanes to neutralize acidic sites that can cause de-iodination during purification.

Category B: Impurity Profile

Q: I see a major byproduct with M+H = 254 (approx). What is it? A: This is likely the 4-iodo regioisomer or a di-iodo species, though C4-iodination usually requires electrophilic aromatic substitution (e.g., NIS/Acid), not lithiation.

  • Alternative Diagnosis: If you see "scrambling," you might have warmed the reaction too slowly after iodine addition.

  • The Fix: Ensure the quench is rapid. Once the iodine solution is added at -78°C, stir for 30 mins, then remove the cooling bath and allow it to reach 0°C rapidly before quenching with aqueous

    
    .
    

Q: The product is purple/brown even after a column. A: This is residual molecular iodine (


) trapped in the crystal lattice or oil.
  • The Fix: Wash the organic phase twice with saturated Sodium Thiosulfate (

    
    ) during workup until the organic layer is pale yellow/colorless.
    

Optimized Experimental Protocol

Target: 5-Iodo-1-(3-methylbutyl)-1H-pyrazole Scale: 10.0 mmol (Adaptable)

Reagents & Stoichiometry
ComponentEquiv.AmountRole
1-(3-methylbutyl)-1H-pyrazole 1.01.38 gSubstrate

-BuLi (2.5M in Hexanes)
1.24.8 mLLithiating Agent
Iodine (

)
1.33.30 gElectrophile
THF (Anhydrous) --40 mLSolvent
Step-by-Step Workflow
  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask under Argon flow. Equip with a magnetic stir bar, internal thermometer, and rubber septa.

  • Dissolution: Add 1-(3-methylbutyl)-1H-pyrazole (1.0 eq) and anhydrous THF (concentration ~0.25 M). Cool the system to -78°C (Dry Ice/Acetone bath).

  • Lithiation (Critical Step): Add

    
    -BuLi  dropwise via syringe over 15 minutes. Do not let the internal temperature rise above -70°C.
    
    • Checkpoint: The solution may turn slightly yellow/orange. Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Iodination: Dissolve Iodine in a separate dry vial with minimal THF (5-10 mL). Add this solution dropwise to the reaction mixture at -78°C.

    • Observation: The color will transition from orange to dark brown/purple.

  • Equilibration: Stir at -78°C for 30 minutes. Remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.

  • Quench: Pour the reaction mixture into a separatory funnel containing 50 mL saturated aqueous

    
      mixed with 20 mL saturated 
    
    
    
    .
  • Workup:

    • Extract with Ethyl Acetate (3 x 30 mL). Note: The isopentyl group makes the product very soluble in organics.

    • Wash combined organics with Brine.[2]

    • Dry over

      
      , filter, and concentrate in vacuo (keep bath <40°C).
      
  • Purification: Flash chromatography (Hexanes:EtOAc gradient, typically 95:5 to 80:20).

Visualizations

Diagram 1: Reaction Logic & Critical Control Points

This diagram illustrates the sequential workflow and the mechanistic checkpoints required for success.

ReactionWorkflow Start Start: 1-(3-methylbutyl)-1H-pyrazole Cooling Cool to -78°C (Anhydrous THF) Start->Cooling Lithiation Add n-BuLi (Kinetic Control) Cooling->Lithiation Inert Atm Intermediate INT: 5-Lithio Species Lithiation->Intermediate DoM Mechanism Iodination Add I2 in THF (Electrophilic Trap) Intermediate->Iodination Keep < -70°C Quench Quench: NH4Cl + Na2S2O3 Iodination->Quench Warm to 0°C Product Target: 5-Iodo Product Quench->Product Extraction

Caption: Workflow for C5-selective lithiation/iodination. Red nodes indicate high-risk steps requiring strict temperature control.

Diagram 2: Troubleshooting Logic Tree

Use this decision tree when yields do not meet expectations.

Troubleshooting Issue Problem: Low Isolated Yield CheckTLC Check Crude TLC/LCMS Issue->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Major Peak = SM New_Spots Complex Mixture/Byproducts CheckTLC->New_Spots Many Impurities Wet_Solvent Cause: Wet THF or Inactive n-BuLi SM_Left->Wet_Solvent Action: Titrate BuLi / Distill THF Temp_Control Cause: Temp > -70°C (Halogen Dance/Scrambling) New_Spots->Temp_Control Action: Check Cryostat Workup_Loss Cause: Product lost in aqueous phase or degraded New_Spots->Workup_Loss Action: Check pH / Light Sensitivity

Caption: Diagnostic tree for isolating the root cause of yield failure in pyrazole lithiation.

References

  • Regioselectivity in Lithiation of 1-alkylpyrazoles

    • Title: Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study.
    • Source:Organic & Biomolecular Chemistry, 2006, 4(7), 1261-1267.[3]

    • URL:[Link]

  • General Iodination Protocols (C5 vs C4)

    • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides.[4][5][6]

    • Source:RSC Advances, 2013, 3, 2248-2252.
    • URL:[Link]

  • Lithiation Troubleshooting & Mechanism

    • Title: Lithiation of five-membered heteroaromatic compounds.[1][5][6]

    • Source:Tetrahedron, 1983, 39(12), 1983-2008.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole

This technical support guide provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals working on the purification of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole. W...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals working on the purification of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole. We will move beyond simple protocols to explain the scientific principles behind each purification step, empowering you to make informed decisions and overcome common experimental hurdles.

Introduction: Understanding the Purification Challenges

5-Iodo-1-(3-methylbutyl)-1H-pyrazole is a versatile synthetic intermediate, particularly valuable in cross-coupling reactions where the iodine atom serves as a reactive handle.[1] However, its purification is not always straightforward. The key challenges often stem from:

  • Physical State: The presence of the flexible 3-methylbutyl (isoamyl) group often results in the compound being a liquid or a low-melting, oily solid, making crystallization difficult.[2]

  • Regioisomeric Impurities: Synthesis of 1,5-disubstituted pyrazoles can sometimes yield the 1,3-isomer as a byproduct, which can be difficult to separate due to similar polarities.[3]

  • Compound Stability: Like many iodinated organic compounds, this pyrazole can be sensitive to light and air, potentially decomposing to release free iodine, which imparts a yellow or brown color.[4]

  • Basicity of the Pyrazole Ring: The pyrazole nucleus is weakly basic, which can lead to undesirable interactions with acidic purification media like standard silica gel.[5][6]

This guide is designed to help you navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question: My purified product is a yellow or brown oil. How can I remove the color?

Answer: This coloration typically indicates the presence of trace amounts of elemental iodine or other colored degradation byproducts.[3] Here are two effective methods for decolorization:

  • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.[2]

    • Cause: Activated charcoal has a high surface area with a network of pores that readily adsorb large, flat, conjugated molecules, which are often the source of color.

    • Solution: Dissolve the impure pyrazole in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (typically 1-2% by weight of your compound). Stir the mixture at room temperature for 15-30 minutes. Remove the charcoal by filtering the solution through a pad of Celite or a syringe filter. Evaporate the solvent to recover the decolorized product. Be aware that charcoal can also adsorb some of your product, so use it sparingly to minimize yield loss.

  • Silica Gel Plug Filtration: This is a rapid method for removing highly polar, colored impurities.[2]

    • Cause: The colored impurities are often more polar than the desired compound and will be strongly adsorbed onto the silica.

    • Solution: Pack a short column or a pipette with a plug of silica gel. Dissolve your compound in a minimal amount of a non-polar solvent, such as hexane or a hexane/ethyl acetate mixture (e.g., 95:5). Pass this solution through the silica plug, eluting with the same solvent system. The desired, less polar product will pass through quickly, while the colored impurities will be retained at the top of the silica.

Question: My final product is an oil and will not solidify. How can I purify it?

Answer: An oily product is common for this molecule and can be due to its intrinsic physical properties or the presence of impurities that depress its melting point.[2]

  • Cause & Solution Workflow: The primary reason, aside from the compound's nature, is residual solvent. First, ensure all volatile solvents are removed by placing the sample under high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.[2] If it remains an oil, purification should be approached using methods suitable for non-crystalline materials.

The following workflow can guide your decision-making process:

G start Crude Product is an Oil check_solvent Are residual solvents thoroughly removed (high vacuum)? start->check_solvent high_vac Action: Dry under high vacuum (may apply gentle heat) check_solvent->high_vac No is_liquid Is the pure compound expected to be a liquid or low-melting solid? check_solvent->is_liquid Yes high_vac->check_solvent purify_liquid Purify via Column Chromatography or Vacuum Distillation is_liquid->purify_liquid Yes purify_impurity Impurity presence is likely the cause. Purify via Column Chromatography. is_liquid->purify_impurity No / Unsure

Caption: Troubleshooting workflow for an oily product.

Question: TLC analysis shows multiple spots that are very close together. How can I improve separation?

Answer: Poor separation of spots with similar Rf values, often indicating regioisomers or structurally related byproducts, is a common challenge that requires optimizing your chromatography conditions.[2][7]

  • Cause: The mobile phase polarity is not optimal for differentiating between the compounds' affinities for the stationary phase.

  • Solutions:

    • Adjust Mobile Phase Polarity: A less polar mobile phase will generally increase the retention time of all compounds and can improve the separation of closely eluting spots.[7] Systematically decrease the proportion of the polar solvent (e.g., move from 10% ethyl acetate in hexane to 5% or 7%).

    • Change Solvents: Sometimes, a different solvent system with similar polarity but different chemical properties can achieve separation. For example, substituting ethyl acetate with dichloromethane or ether might alter the specific interactions with your compounds and improve resolution.

    • Use Deactivated Silica: Pyrazoles can streak or bind irreversibly to the acidic silanol groups on silica gel, leading to poor separation and low recovery.[6] Deactivating the silica by preparing the slurry with a small amount of triethylamine (e.g., 0.5-1% in the eluent) can mitigate these effects.[2][6]

    • Consider an Alternative Stationary Phase: If silica gel fails, neutral alumina can be an effective alternative for basic compounds like pyrazoles.[6]

Question: I have low recovery after column chromatography. What are the possible reasons?

Answer: Low recovery is a frustrating issue that can often be traced back to procedural steps.

  • Possible Causes & Solutions:

    • Compound Adsorption: As mentioned, the basic pyrazole may be irreversibly binding to acidic silica gel.[6] Solution: Use deactivated silica gel or neutral alumina.[2][6]

    • Incorrect Eluent Polarity: If the eluent is not polar enough, your compound may not move off the column at all. Solution: Gradually increase the polarity of your mobile phase during the run (gradient elution).[2]

    • Column Overloading: Applying too much crude material to the column leads to broad bands and poor separation, which can result in discarding mixed fractions and thus lowering the isolated yield.[8] Solution: A general rule is to use a 20:1 to 100:1 ratio of silica gel weight to crude product weight.[8]

    • Compound Volatility: While less common for this specific molecule, some smaller pyrazoles can be lost during solvent evaporation under high vacuum. Solution: Use a rotary evaporator with careful temperature control and avoid prolonged exposure to high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable purification method for 5-Iodo-1-(3-methylbutyl)-1H-pyrazole? A1: For most non-crystalline pyrazole derivatives, silica gel column chromatography is the most common and effective method for achieving high purity, as it can separate closely related impurities like regioisomers.[2][9]

Q2: What are the best solvent systems for column chromatography of this compound? A2: A mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate is the standard choice.[2][10] Given the non-polar 3-methylbutyl group, you will likely need a relatively non-polar mobile phase. Start by testing ratios from 98:2 to 90:10 (Hexane:Ethyl Acetate) on a TLC plate to find a system that gives your product an Rf value of approximately 0.3-0.4 for optimal separation.[2]

Polarity of Mobile PhaseExample Hexane:EtOAc RatioTypical Application
Low98:2Separating very non-polar compounds or improving resolution of close spots.
Medium90:10A good starting point for many pyrazole derivatives.
High80:20Eluting more polar compounds or flushing the column.

Q3: Can I use recrystallization to purify this compound? A3: Recrystallization is possible only if your compound is a solid at room temperature and you can find a suitable solvent system.[7] This method is excellent for removing impurities with different solubility profiles.[11] Good single solvents to try would be alcohols like ethanol or methanol.[2] If the compound is too soluble, a two-solvent system (e.g., dissolving in hot ethanol and slowly adding water until turbidity appears) can be effective.[5][6]

Q4: How can I use the basicity of the pyrazole for purification? A4: The weak basicity of pyrazoles can be exploited in an acidic wash during a liquid-liquid extraction workup.[5] By dissolving your crude product in an organic solvent (like ethyl acetate) and washing it with a dilute aqueous acid (e.g., 1M HCl), your basic pyrazole will form a water-soluble salt and move to the aqueous layer.[3][5] Non-basic impurities will remain in the organic layer. You can then separate the aqueous layer, neutralize it with a base (like NaOH), and re-extract your purified pyrazole back into an organic solvent. This is particularly useful for removing non-basic starting materials or byproducts.

Q5: How should I store the purified 5-Iodo-1-(3-methylbutyl)-1H-pyrazole? A5: Iodinated compounds can be sensitive to light, which can cause the C-I bond to cleave and release iodine, leading to discoloration and degradation.[4] It is best to store the purified compound in an amber vial or a vial wrapped in aluminum foil, under an inert atmosphere (nitrogen or argon), and in a cool, dark place like a refrigerator or freezer.

Experimental Protocols

Protocol 1: Silica Gel Flash Column Chromatography

This protocol provides a general procedure for purifying your target compound.

  • TLC Analysis: Dissolve a small amount of the crude product in dichloromethane. Spot it on a silica gel TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 95:5, 90:10, 80:20) to find a system that provides good separation and an Rf of ~0.3 for the desired product.[2]

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (hexane). Pour the slurry into your column and allow it to pack under gentle pressure, ensuring there are no air bubbles. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better resolution, it is often best to adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column. Add another thin layer of sand.

  • Elution: Fill the column with your chosen eluent. Begin eluting, collecting fractions in test tubes. You can start with a less polar system and gradually increase the polarity if needed (gradient elution) to elute your product.[2]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Further dry the product under high vacuum to remove any residual solvent.[2]

Protocol 2: Acid-Base Liquid-Liquid Extraction

This protocol is useful for removing non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.[5]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The protonated pyrazole salt will move into the aqueous layer.[5]

  • Separation: Separate the aqueous layer, which now contains your desired product. The organic layer containing non-basic impurities can be discarded.[5]

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is neutral or slightly basic (check with pH paper).

  • Re-extraction: Extract the neutralized aqueous layer two or three times with fresh portions of an organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified pyrazole.[9]

References

  • Asymmetrical Methylene-Bridge Linked Fully Iodinated Azoles as Energetic Biocidal Materials with Improved Thermal Stability. [Link]

  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]

  • Column Chromatography in Pharmaceutical Analysis. [Link]

  • 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Method for purifying pyrazoles.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • Pyrazole synthesis. [Link]

  • Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Troubleshooting

Technical Support Center: Iodine Removal in Pyrazole Synthesis

Topic: Removing Unreacted Iodine from Pyrazole Synthesis Mixtures Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0 Introduction Iodine ( ) is a versatile reagent in pyrazole synth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Iodine from Pyrazole Synthesis Mixtures Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0

Introduction

Iodine (


) is a versatile reagent in pyrazole synthesis, commonly used for the iodocyclization of hydrazones, oxidative aromatization of dihydropyrazoles, or direct electrophilic iodination of the pyrazole core. However, residual iodine is a persistent contaminant that complicates downstream processing. It acts as an oxidant, stains solid products, induces corrosion in rotary evaporators, and complicates NMR interpretation.

This guide provides a tiered approach to iodine removal, moving from standard protocols to advanced troubleshooting for recalcitrant cases.

Part 1: The Standard Protocol (Aqueous Quench)

Q: What is the standard method for quenching excess iodine?

A: The industry standard is a reductive wash using Sodium Thiosulfate (


) .

The Mechanism: Sodium thiosulfate reduces elemental iodine (


) to water-soluble iodide (

) ions. The thiosulfate itself is oxidized to tetrathionate (

). Both products are water-soluble and easily removed in the aqueous phase.


Step-by-Step Protocol:

  • Preparation: Prepare a 10% w/v aqueous solution of sodium thiosulfate pentahydrate.

  • Biphasic Setup: Dilute your organic reaction mixture with a water-immiscible solvent (e.g., Ethyl Acetate, DCM, or Chloroform).

  • The Wash: Add the thiosulfate solution to the separatory funnel.

  • Agitation: Shake vigorously. Iodine is lipophilic; efficient mass transfer is required to pull it into the aqueous phase.

  • Visual Endpoint: The organic layer should shift from dark violet/brown to pale yellow or colorless. The aqueous layer may temporarily darken before turning clear.[1]

  • Separation: Drain the aqueous layer.[2] Wash the organic layer once with brine to remove residual salts.

Part 2: Troubleshooting & Diagnostics

Q: My reaction mixture turned milky/cloudy after adding thiosulfate. What happened?

A: You likely triggered Acid-Catalyzed Disproportionation .

The Cause: If your reaction mixture was acidic (common in acetic acid-mediated iodinations), the protons catalyzed the decomposition of thiosulfate into sulfur dioxide (


) and elemental sulfur (

). The "milkiness" is colloidal sulfur, which is notoriously difficult to filter.


The Fix:

  • Prevention: Neutralize the reaction mixture with saturated Sodium Bicarbonate (

    
    ) before adding thiosulfate.
    
  • Recovery: If colloidal sulfur has already formed, filter the organic phase through a pad of Celite or diatomaceous earth . The sulfur will be trapped in the filter aid.

Q: I have a massive emulsion. The layers won't separate.

A: Pyrazoles can act as weak surfactants, and the density of halogenated solvents often matches the aqueous wash, preventing separation.

The Fix:

  • Density Modification: Add saturated Sodium Chloride (brine) to the aqueous layer to increase its density.

  • Filtration: Emulsions are often stabilized by fine particulates. Filter the entire biphasic mixture through a glass wool plug or a sintered glass funnel.

  • Time: If the emulsion persists, allow it to stand for 20 minutes. If no separation occurs, add a small amount of Methanol (5% v/v) to break surface tension.

Q: My solid product is still yellow/brown after the wash. Is iodine still present?

A: Yes, this is likely Occlusion (Crystal Trapping) .

The Cause: Iodine molecules can become trapped inside the crystal lattice of the pyrazole product during precipitation. Surface washing will not remove this iodine.

The Fix (Trituration Protocol):

  • Dissolve: Do not just wash the solid. Dissolve the crude solid completely in a minimal amount of organic solvent (e.g., DCM).

  • Wash Again: Perform the thiosulfate wash on the solution.

  • Alternative (Trituration): If the product is sparingly soluble, suspend it in a 10% sodium thiosulfate solution and sonicate for 15-30 minutes. Filter and rinse with water.[3][4]

Part 3: Advanced Alternatives (Sulfite Method)

Q: When should I use Sodium Sulfite ( ) instead of Thiosulfate?

A: Use Sodium Sulfite when working in acidic media or if you strictly need to avoid sulfur precipitation.

The Mechanism: Sodium sulfite reduces iodine to iodide, forming sulfate (


) as the byproduct. Unlike thiosulfate, it does not produce elemental sulfur in mild acid.[5]


Comparison Table:

FeatureSodium Thiosulfate (

)
Sodium Sulfite (

)
Primary Use General iodine quenchingAcidic mixtures; Sulfur-sensitive workups
pH Stability Unstable in acid (precipitates Sulfur)Stable in mild acid
Byproducts Tetrathionate, IodideSulfate, Iodide
Risk Colloidal Sulfur formation

gas evolution (in strong acid)

Part 4: Visualizing the Workflow

Diagram 1: Iodine Removal Decision Tree

Caption: Logical flow for selecting the correct quenching protocol based on reaction pH and product state.

IodineRemoval Start Reaction Complete (Excess Iodine Present) CheckPH Check pH of Mixture Start->CheckPH Acidic Acidic (pH < 5) CheckPH->Acidic Neutral Neutral/Basic (pH > 6) CheckPH->Neutral SulfitePath Use Sodium Sulfite (Avoids Sulfur ppt) Acidic->SulfitePath ThioPath Use Sodium Thiosulfate Neutral->ThioPath CheckSolid Is Product Solid? SulfitePath->CheckSolid ThioPath->CheckSolid Liquid Liquid/Oil CheckSolid->Liquid No Solid Solid Precipitate CheckSolid->Solid Yes Wash Perform Aqueous Wash Liquid->Wash OcclusionCheck Product Color Check: Still Yellow/Brown? Solid->OcclusionCheck Redissolve CRITICAL: Dissolve in Organic Solvent (Fixes Occlusion) OcclusionCheck->Redissolve Yes (Trapped I2) OcclusionCheck->Wash No (Surface I2) Redissolve->Wash Final Dry & Concentrate (Iodine Free) Wash->Final

Diagram 2: The Sulfur Trap (Thiosulfate Decomposition)

Caption: Mechanism showing how acidic conditions ruin a thiosulfate quench by generating colloidal sulfur.

SulfurTrap Thio Thiosulfate Ion (S2O3 2-) Intermediate Thiosulfuric Acid (Unstable) Thio->Intermediate + Acid Acid Acidic Protons (2H+) Acid->Intermediate Product1 Sulfur Dioxide (SO2 Gas) Intermediate->Product1 Decomposition Product2 Colloidal Sulfur (Milky Precipitate) Intermediate->Product2 Product3 Water Intermediate->Product3

References

  • Iodine-Promoted Synthesis of Pyrazoles

    • Title: Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides.[6]

    • Source: RSC Advances / Organic Chemistry Portal.
    • URL:[Link]

  • Thiosulfate vs.

    • Title: Sodium sulfite vs sodium thiosulfate for iodine quenching (Discussion & Mechanism).
    • Source: ResearchG
    • URL:[Link]

  • General Workup Troubleshooting

    • Title: How To: Manage an Emulsion (Workup Nightmare #2).
    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link]

  • Iodination of Pyrazoles

    • Title: Regioselective Synthesis of 4-/5-Iodopyrazoles.[7][8]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Lithiation of 5-iodo-1-isopentyl-1H-pyrazole

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists who are optimizing the halogen-metal exchange of 5-iodo-1-isopentyl-1H-pyrazole.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists who are optimizing the halogen-metal exchange of 5-iodo-1-isopentyl-1H-pyrazole.

Mechanistic Overview & Causality

Halogen-metal exchange is a kinetically controlled, reversible process driven by the formation of the most stable carbanion intermediate[1]. For 5-iodo-1-isopentyl-1H-pyrazole, the iodine-lithium (I-Li) exchange is exceptionally fast. This speed is dictated by the high polarizability of the iodine atom and the thermodynamic stabilization of the resulting


 carbanion at the C-5 position, which is adjacent to the electronegative N-1 atom[1][2].

However, the resulting 1-isopentyl-5-lithiopyrazole is thermally sensitive. If the reaction temperature exceeds critical thresholds, the intermediate becomes susceptible to ring fragmentation, isomerization, or nucleophilic attack on the in situ generated butyl iodide (BuI) byproduct. Therefore, stringent cryogenic control is the cornerstone of a self-validating protocol. In contrast to deprotonation reactions which may require extended times, transmetalation of iodinated aromatics in THF at -78 °C is typically complete within 5 to 15 minutes[3].

Diagnostic Workflow

LithiationWorkflow Start 5-iodo-1-isopentyl-1H-pyrazole in anhydrous THF Temp Set Reaction Temperature Start->Temp T_High T > -40 °C Risk: Ring Fragmentation Temp->T_High Too Warm T_Opt T = -78 °C Optimal I-Li Exchange Temp->T_Opt Correct T_Low T < -90 °C Risk: Incomplete Reaction Temp->T_Low Too Cold Add_nBuLi Add n-BuLi (1.05 eq) Stir for 15 min T_Opt->Add_nBuLi Quench Add Electrophile at -78 °C Add_nBuLi->Quench Product 5-Substituted Pyrazole Isolated Target Quench->Product

Workflow for optimizing the lithiation temperature of 5-iodo-1-isopentyl-1H-pyrazole.

Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, incubation time, and reaction success. These metrics serve as a baseline to validate your internal LC-MS monitoring.

Temperature (°C)Incubation Time (min)I-Li Exchange (%)Side Product Formation (%)Recommendation
015> 95%> 40% (Fragmentation)Avoid
-4015~ 85%~ 15% (Alkylation)Avoid
-78 15 > 98% < 2% Optimal
-78120> 98%~ 10% (Degradation)Avoid
-10030~ 70%< 1%Avoid

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system: if the visual cues and timings are strictly followed, the intermediate will remain stable, preventing downstream purification bottlenecks.

Step 1: System Preparation Flame-dry a Schlenk flask under high vacuum and backfill with dry Argon three times. Causality: Organolithium reagents are highly sensitive to moisture and oxygen; trace water will prematurely quench the lithiated intermediate back to the des-iodo pyrazole.

Step 2: Substrate Loading Dissolve 5-iodo-1-isopentyl-1H-pyrazole (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration. Causality: THF coordinates to the lithium cation, breaking down n-BuLi hexamers into more reactive dimers/tetramers, accelerating the exchange.

Step 3: Cryogenic Cooling Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Allow 10 minutes for complete thermal equilibration.

Step 4: Lithiation Slowly add n-butyllithium (n-BuLi, 1.05 equiv, 1.6 M in hexanes) dropwise via a syringe. Critical Technique: Dispense the n-BuLi down the inner wall of the cooled flask. Causality: This pre-cools the reagent before it contacts the substrate, preventing localized micro-environments of elevated temperature that trigger ring fragmentation.

Step 5: Incubation Stir the reaction mixture at -78 °C for exactly 15 minutes. Causality: I-Li exchange is complete within 5-15 minutes[3]. Prolonged stirring without an electrophile acts as a thermodynamic sink, promoting side reactions.

Step 6: Electrophile Trapping & Quench Add the desired electrophile (1.2 equiv) dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and slowly warm to room temperature. Quench with saturated aqueous NH₄Cl.

Troubleshooting FAQs

Q: Why do I see a butyl-substituted pyrazole in my LC-MS after quenching? A: This is a classic Wurtz-Fittig-type side reaction. During the I-Li exchange, butyl iodide (BuI) is generated as a stoichiometric byproduct. If the reaction temperature rises above -78 °C, or if the reaction is left stirring for too long before the electrophile is added, the highly nucleophilic 5-lithiopyrazole will attack the BuI, yielding 5-butyl-1-isopentyl-1H-pyrazole. Strict adherence to the 15-minute limit at -78 °C will eliminate this issue[3].

Q: Should I use tert-butyllithium (t-BuLi) instead of n-BuLi to drive the reaction forward? A: No. While t-BuLi drives the equilibrium irreversibly by generating two equivalents of volatile byproducts (isobutane and isobutylene)[2], it requires exactly 2.0 equivalents and poses severe pyrophoric safety hazards[4]. For 5-iodopyrazoles, the I-Li exchange with n-BuLi is thermodynamically favorable enough that a slight excess of n-BuLi (1.05 eq) is perfectly sufficient, much safer, and easier to scale.

Q: My electrophile is insoluble at -78 °C. Can I warm the reaction before adding it? A: Absolutely not. Warming the 1-isopentyl-5-lithiopyrazole intermediate before the electrophile is introduced will lead to rapid ring fragmentation. Instead, add the electrophile as a suspension in anhydrous THF at -78 °C. Once added, you can safely remove the dry ice bath and allow the reaction mixture to slowly warm to -40 °C or room temperature to facilitate the electrophilic trapping.

Q: I am recovering a large amount of unreacted starting material. What went wrong? A: If you are operating at -78 °C and still seeing incomplete exchange, the issue is likely reagent degradation. n-BuLi degrades over time, especially if the bottle has been punctured multiple times. Titrate your n-BuLi to verify its active molarity before use. Alternatively, ensure your internal reaction temperature hasn't dropped below -90 °C (e.g., if using a liquid nitrogen/solvent slush bath improperly), which kinetically freezes the transmetalation process.

References

Sources

Troubleshooting

Solubility challenges of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole in water

Welcome to the technical support center for 5-Iodo-1-(3-methylbutyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of its poor aq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Iodo-1-(3-methylbutyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of its poor aqueous solubility. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments. Our recommendations are grounded in established principles of medicinal chemistry and formulation science for poorly water-soluble compounds.

Section 1: Troubleshooting Guide - Navigating Solubility Challenges

Researchers often encounter precipitation or incomplete dissolution when preparing aqueous solutions of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole. This section offers systematic approaches to overcome these issues.

Issue 1: My compound will not dissolve in my aqueous buffer.

The molecular structure of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole, with its lipophilic 3-methylbutyl group and iodo-substituted pyrazole ring, suggests it is a "grease-ball" molecule with inherently low water solubility.[1] Direct dissolution in aqueous buffers is often unsuccessful.

Troubleshooting Workflow:

G start Start: Undissolved Compound in Aqueous Buffer step1 Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, Ethanol). start->step1 step2 Is the final desired concentration low enough to tolerate a small percentage of organic solvent? step1->step2 step3 Perform serial dilution of the organic stock into the aqueous buffer while vortexing. step2->step3 Yes step5 Employ co-solvents (e.g., PEG-400, propylene glycol) in the aqueous buffer. step2->step5 No step4 Precipitation still observed? step3->step4 step4->step5 Yes end Achieved Solubilization step4->end No step6 Consider using surfactants (e.g., Tween-80, Poloxamer 188) to form micelles. step5->step6 step7 Still facing issues? Explore advanced formulation strategies. step6->step7 step7->end

Caption: Decision tree for troubleshooting the initial dissolution of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole.

Detailed Protocol: Preparing a Working Solution Using an Organic Stock

  • Stock Solution Preparation:

    • Dissolve 5-Iodo-1-(3-methylbutyl)-1H-pyrazole in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10-50 mM).[2] Sonication can aid in dissolution.

    • Rationale: Organic solvents can effectively solvate the non-polar regions of the molecule, breaking the crystal lattice forces that inhibit dissolution in water.[2]

  • Working Solution Preparation:

    • Determine the maximum tolerable concentration of the organic solvent in your experimental system (e.g., cell culture, enzyme assay). Typically, for cell-based assays, the final DMSO concentration should be below 0.5% to avoid cytotoxicity.[3]

    • Perform a serial dilution by adding the organic stock solution dropwise to the pre-warmed aqueous buffer while vortexing vigorously.[4] This rapid mixing prevents localized high concentrations of the compound that can lead to precipitation.[5]

Issue 2: My compound precipitates out of solution over time or upon temperature change.

This is indicative of a supersaturated solution or temperature-dependent solubility.

Preventative Measures and Solutions:

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles which can promote precipitation.[6]

  • Temperature Control: Be mindful of temperature fluctuations. Some compounds are less soluble at lower temperatures. If you observe precipitation upon refrigeration, you may need to gently warm the solution and vortex it before use.[7][8] However, be cautious as excessive heat can degrade the compound.[5]

  • pH Adjustment: The pyrazole ring is weakly basic and can be protonated in acidic conditions to form a more soluble salt.[9] If your experimental conditions permit, preparing the solution in a slightly acidic buffer (pH 5-6) might enhance solubility. However, the impact of pH on the solubility of this specific substituted pyrazole would need to be experimentally determined.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and solubilization of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole.

Q1: What is the predicted water solubility of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole?

Q2: Which organic solvents are recommended for preparing a stock solution?

  • Dimethyl Sulfoxide (DMSO): A powerful and commonly used solvent for dissolving a wide range of hydrophobic compounds for in vitro studies.[10]

  • Ethanol: A less toxic alternative to DMSO, suitable for many applications.[13]

  • Dimethylformamide (DMF): Another polar aprotic solvent that can be effective.[10]

Solvent Selection Guide

SolventPolaritySuitabilityConsiderations
WaterHighPoorThe target solvent for the final working solution.
DMSOHigh (aprotic)ExcellentCan be toxic to cells at concentrations >0.5-1%.[3]
EthanolHigh (protic)GoodGenerally less toxic than DMSO.
MethanolHigh (protic)GoodCan be more volatile than ethanol.

Q3: Can I use co-solvents to improve the solubility in my final aqueous solution?

Yes, co-solvents are an effective strategy. They work by reducing the overall polarity of the aqueous solvent, making it more favorable for non-polar compounds.[13][14]

Recommended Co-solvents:

  • Polyethylene Glycol (PEG), especially PEG 400: A biocompatible polymer often used in drug formulations.

  • Propylene Glycol: Another commonly used, low-toxicity co-solvent.[13]

  • Glycerol: Can also be used to increase the solubility of hydrophobic compounds.[3]

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare your aqueous buffer.

  • Add the desired co-solvent to the buffer at a concentration that is compatible with your experimental system (e.g., 1-10%).

  • While vortexing, add your concentrated organic stock solution of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole dropwise to the co-solvent-containing buffer.

G start Start: Prepare Aqueous Buffer step1 Add Co-solvent (e.g., PEG-400) to Buffer (1-10%) start->step1 step2 Vortex the Buffer/Co-solvent Mixture step1->step2 step3 Add Organic Stock of Compound Dropwise While Vortexing step2->step3 step4 Visually Inspect for Precipitation step3->step4 end Homogeneous Working Solution step4->end

Caption: Workflow for using a co-solvent to improve solubility.

Q4: What about using surfactants?

Surfactants are another excellent option, particularly for highly lipophilic compounds. At concentrations above the critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate the hydrophobic drug, increasing its apparent solubility in water.[13][15]

Commonly Used Surfactants:

  • Tween 80 (Polysorbate 80): A non-ionic surfactant widely used in pharmaceutical formulations.[4]

  • Poloxamers (e.g., Pluronic® F-68): Block copolymers with low toxicity.[16]

  • Sodium Lauryl Sulfate (SLS): An anionic surfactant, though it can be harsher on biological systems.[17]

When using surfactants, it is crucial to keep the concentration low (typically 0.01-0.1%) and to run a vehicle control to ensure the surfactant itself does not affect the experimental outcome.[5]

Q5: Are there more advanced techniques if these methods fail?

For particularly challenging cases, especially in the context of drug development, several advanced formulation strategies can be employed. These often require specialized equipment and expertise.

  • Solid Dispersions: The drug is dispersed in a solid matrix, often a hydrophilic polymer, to improve its dissolution rate.[1][18]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which significantly increases the surface area for dissolution.[16][19]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipids, oils, or as self-emulsifying drug delivery systems (SEDDS) can greatly enhance their oral bioavailability.[20][21][22]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[15]

These advanced methods are typically explored when moving from initial in vitro screening to in vivo studies.

Section 3: Safety Precautions

When handling 5-Iodo-1-(3-methylbutyl)-1H-pyrazole, it is essential to follow standard laboratory safety procedures. While a specific safety data sheet (SDS) for this exact compound was not found, related iodo-pyrazole derivatives are classified as skin and eye irritants and may cause respiratory irritation.[23][24][25]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[26][27]

  • Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[27]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's chemical waste disposal guidelines.

By understanding the physicochemical properties of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole and employing a systematic approach to its solubilization, researchers can successfully prepare solutions for their experiments and obtain reliable results.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Bajaj, A., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]

  • Chaudhary, A., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Kumar, L., & Singh, M. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Kaur, H., et al. (2023, February 15). Contemporary Review on Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pace Life Sciences. (n.d.). Drug Formulation: Lipophilic Compound Q&A. [Link]

  • SciSpace. (n.d.). Emulsion forming drug delivery system for lipophilic drugs. [Link]

  • Li, M., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • ResearchGate. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. [Link]

  • Pharma Focus Asia. (2025, November 8). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. [Link]

  • ResearchGate. (2025, August 6). Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Chromatography Today. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]

  • American Association of Pharmaceutical Scientists. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • Quora. (2018, November 30). What examples of non polar molecules can be dissolve or mix with water?[Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 3-Iodo-5-methyl-1H-pyrazole Properties. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Chemistry LibreTexts. (n.d.). The Solution Process. [Link]

  • National Institutes of Health. (n.d.). 3-Iodo-1-methyl-1H-pyrazole. [Link]

  • ResearchGate. (2025, October 16). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. [Link]

  • Physics Stack Exchange. (2023, August 8). How does some non-polar molecules dissolve in water?[Link]

  • RevisionDojo. (2025, December 7). Why Do Polar And Nonpolar Substances Dissolve Differently?[Link]

  • University of North Carolina at Chapel Hill. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • ResearchGate. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Lab Manager. (2025, October 29). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. [Link]

  • ResearchGate. (2022, June 9). How to prevent precipitation in lysis buffer?[Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 3-methyl-. [Link]

Sources

Optimization

Minimizing formation of 3,4-diiodo byproducts in pyrazole iodination

Topic: Minimizing formation of 3,4-diiodo byproducts in pyrazole iodination. Ticket ID: PYR-I-404 Status: Open Support Level: Tier 3 (Senior Application Scientist) Introduction: The "Over-Iodination" Challenge Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing formation of 3,4-diiodo byproducts in pyrazole iodination. Ticket ID: PYR-I-404 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Over-Iodination" Challenge

Welcome to the Technical Support Center. You are likely here because your HPLC/LC-MS trace shows a persistent impurity (M+126 or M+127 shift) corresponding to a di-iodinated species (typically 3,4-diiodo or 1,4-diiodo) alongside your desired 4-iodopyrazole product.

In electrophilic aromatic substitution (EAS) of pyrazoles, the C4 position is the most nucleophilic and kinetically favored site. However, once C4 is substituted, the pyrazole ring remains sufficiently electron-rich—especially if N-unsubstituted or bearing electron-donating groups (EDGs)—to undergo a second iodination at C3 or C5.

This guide provides the mechanistic logic and validated protocols to lock the reaction at the mono-iodinated stage.

Module 1: Mechanistic Logic & Critical Process Parameters

To stop the reaction, you must understand the competition between the kinetic product (4-iodo) and the thermodynamic/over-reacted product (3,4-diiodo).

The Selectivity Hierarchy
  • C4 (Target): Highest electron density; lowest activation energy (

    
    ).
    
  • C3/C5 (Byproduct): Lower electron density than C4, but accessible if:

    • Stoichiometry is loose (>1.05 eq).

    • Temperature pushes the system over the second

      
       barrier.
      
    • pH is too high (anionic pyrazoles are hyper-nucleophilic).

Visualizing the Pathway

The following diagram illustrates the critical decision points where the reaction diverges toward the impurity.

PyrazoleIodination Figure 1: Kinetic pathway of pyrazole iodination. Controlling TS2 access is the key to purity. Start Pyrazole Starting Material Transition1 Transition State 1 (Low Ea) Start->Transition1 + I+ source Mono 4-Iodopyrazole (Target Product) Transition1->Mono Transition2 Transition State 2 (High Ea) Mono->Transition2 Excess I+ Diiodo 3,4-Diiodopyrazole (Impurity) Transition2->Diiodo Stoich Stoichiometry > 1.0 eq Stoich->Transition2 Promotes Temp High Temp / Basic pH Temp->Transition2 Promotes

Module 2: Reagent Selection Matrix

Not all iodine sources are equal.[1] Use this table to select the right reagent for your specific substrate.

Reagent SystemSelectivity (C4 vs Di-iodo)Reaction TypeBest For...
NIS / MeCN High Kinetic ControlStandard lab-scale; acid-sensitive substrates [1].

/ CAN (Ceric Ammonium Nitrate)
Very High Oxidative IodinationSubstrates with Electron Withdrawing Groups (EWGs); highly regioselective [2].

/

(Water)
Moderate-High Green ChemistryLarge scale; cost-sensitive processes. Requires strict pH monitoring [3].

/ Base (

)
Low ThermodynamicAVOID. Promotes poly-iodination (3,4-diiodo and 3,4,5-triiodo) [4].

Module 3: Troubleshooting & FAQs

Q1: I am using NIS (1.1 eq) and seeing 15% di-iodo impurity. Why?

Diagnosis: You are overdosing the reagent. Technical Explanation: While NIS is mild, 1.1 equivalents ensures that 10% of your mixture must go somewhere after the starting material is consumed. Once the C4 position is filled, that extra 0.1 eq will attack C3/C5. Solution:

  • Reduce NIS to 0.95 – 1.0 equivalents .

  • Accept 2-5% unreacted starting material. It is far easier to separate starting material (polarity difference) than di-iodo byproduct (very similar polarity) [5].

Q2: My reaction works on 100mg but fails on 10g (high di-iodo).

Diagnosis: Thermal runaway or mixing issues. Technical Explanation: Iodination is exothermic. On a larger scale, localized "hot spots" occur where the temperature exceeds the activation barrier for the second iodination. Solution:

  • Dosing: Add the iodine source (NIS or

    
    ) portion-wise or dropwise over 30-60 minutes.
    
  • Cooling: Maintain the internal temperature at 0°C to 10°C during addition. Only warm to room temperature after addition is complete.

Q3: Can I use basic conditions to speed up the reaction?

Diagnosis: Dangerous strategy. Technical Explanation: Bases (like


 or 

) deprotonate the pyrazole NH (pKa ~14). The resulting pyrazolate anion is significantly more nucleophilic than the neutral species, drastically lowering the energy barrier for poly-substitution [4]. Solution:
  • Run the reaction in neutral or slightly acidic media (e.g., NIS in MeCN or

    
    /CAN).
    
  • If solubility requires a base, use a weak base and strictly control temperature.

Module 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" (NIS Method)

Best for: High purity requirements, small to mid-scale.

  • Dissolution: Dissolve Pyrazole substrate (1.0 eq) in Acetonitrile (MeCN) [0.5 M concentration].

    • Note: MeCN is preferred over DMF/DMF to simplify workup.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add N-Iodosuccinimide (NIS) (0.98 eq ) portion-wise over 15 minutes.

    • Critical: Protect from light (wrap flask in foil) to prevent radical side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2-4 hours. Monitor by HPLC/TLC.

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) to quench any residual iodine species.
    
  • Workup: Extract with Ethyl Acetate. Wash with Brine.[1][2] Dry over

    
    .[1][2][3]
    
Protocol B: The "Green" Method ( )

Best for: Scalability, cost-efficiency, water-soluble substrates.

  • Suspension: Suspend Pyrazole (1.0 eq) in water.

  • Iodine Addition: Add elemental Iodine (

    
    ) (0.55 eq ).
    
    • Note: We use ~0.5 eq because

      
       recycles the iodide (
      
      
      
      ) back to iodine (
      
      
      ).
  • Oxidant Addition: Add

    
     (30% aq solution, 0.6 eq ) dropwise at RT.
    
  • Stirring: Vigorously stir (emulsion formation is common) at RT for 4-24 hours.

  • Filtration: Often, the 4-iodopyrazole precipitates out as a solid. Filter and wash with cold water [3].

Module 5: Purification (The "Rescue" Plan)

If you already have a mixture containing >5% di-iodo, standard flash chromatography may fail due to overlapping Rf values.

Decision Tree for Purification:

Purification Figure 2: Purification strategy based on physical state. Start Crude Mixture (Mono + Di-iodo) CheckState Is the product a solid? Start->CheckState SolidYes Yes CheckState->SolidYes SolidNo No (Oil) CheckState->SolidNo Recryst Recrystallization Solvent: n-Hexane/EtOAc or Ethanol SolidYes->Recryst Chromat Column Chromatography Gradient: 0-20% EtOAc in Hexane SolidNo->Chromat Result1 Di-iodo remains in mother liquor. Pure Mono-iodo crystals. Recryst->Result1 Result2 Requires very slow gradient. Di-iodo elutes first (usually). Chromat->Result2

Recrystallization Tip

Di-iodopyrazoles often disrupt the crystal lattice of the mono-iodo product.

  • Solvent System: Boiling n-Hexane with minimal Ethyl Acetate.

  • Procedure: Dissolve crude hot. Cool slowly to RT, then to 4°C. The symmetrical 3,4-diiodo impurity is often more soluble in lipophilic solvents (hexane) than the mono-iodo product, remaining in the mother liquor [5].

References

  • BenchChem. (2025).[2] A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Retrieved from

  • Rodríguez-Franco, M. I., et al. (2001). Regioselective Iodination of Pyrazoles using Iodine/CAN. Tetrahedron Letters, 42(5), 863-865.[4]

  • V. D. Filimonov et al. (2008). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters. Retrieved from

  • Sigma-Aldrich. (2026). Safety and Synthesis Data for 4-Iodopyrazole. Retrieved from

  • Arkat USA. (2010). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and purification strategies. Retrieved from

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling of 5-Iodo-1-isoamyl-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-Iodo-1-isoamyl-1H-pyrazole. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-Iodo-1-isoamyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst poisoning and other reaction inefficiencies. Our approach is rooted in mechanistic understanding to provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 5-Iodo-1-isoamyl-1H-pyrazole is failing or giving very low yields. What are the most common initial culprits?

A: Low yields in this specific coupling often stem from a few critical areas. The most common reasons are catalyst deactivation or poisoning, suboptimal reaction conditions, and side reactions involving your starting materials.[1]

  • Catalyst Deactivation: The primary suspect is often the palladium catalyst itself. The nitrogen atoms in the pyrazole ring can coordinate with the palladium center, forming inactive off-cycle complexes that effectively remove the catalyst from the reaction.[2][3] Additionally, impurities in your reagents or solvents, especially sulfur-containing compounds, are potent poisons.[4][5]

  • Poor Substrate Reactivity: While iodo-pyrazoles are generally reactive electrophiles, issues can arise from the boronic acid partner.

  • Side Reactions: The two most prevalent side reactions are the protodeboronation of your boronic acid (where the boron group is replaced by a hydrogen) and the homocoupling of the boronic acid to form a biaryl byproduct.[6][7] Both are often exacerbated by inadequate degassing or suboptimal base/solvent choice.

  • Improper Reaction Setup: Suzuki couplings are highly sensitive to oxygen. Failure to properly degas solvents and maintain a strictly inert atmosphere can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species, which can also promote homocoupling.[6][8]

Q2: I suspect my palladium catalyst is being poisoned. What are the most likely sources of contamination?

A: Catalyst poisoning is a frequent cause of reaction failure. The poisons can originate from starting materials, reagents, or even the solvent.

Poison/Inhibitor Common Source(s) Mechanism of Action & Mitigation Strategy
Sulfur Compounds Thiol or thioether impurities in boronic acids or solvents; use of thionyl chloride in preparing precursors.[4][9]Sulfur has a high affinity for palladium, forming strong, irreversible bonds that block the catalyst's active sites. Mitigation: Use high-purity, "sulfur-free" reagents. If contamination is suspected, treating the starting material solution with activated carbon can sometimes remove the impurity.[4]
Coordinating Heterocycles (Substrate Inhibition) The unprotected nitrogen on the pyrazole ring of your substrate or product.[2]The nitrogen lone pair can coordinate to the Pd(II) intermediate, forming stable, off-cycle dimeric species that are catalytically inactive. Mitigation: Use ligands (e.g., bulky biarylphosphines like XPhos) that sterically disfavor this coordination. In some cases, N-protection of the pyrazole may be necessary.[2][10]
Solvent Impurities Peroxides in aged ethers (THF, dioxane); aldehydes or alkenes from solvent manufacturing.[11]These impurities can oxidize the Pd(0) catalyst or coordinate to it, inhibiting its activity. Mitigation: Always use fresh, high-purity, anhydrous solvents. Sparging solvents with argon or nitrogen before use is critical.
Excess Phosphine Ligand or Impurities Using a large excess of ligand; oxidized phosphine (phosphine oxide) in the ligand bottle.While necessary, too much ligand can lead to the formation of saturated, inactive PdL₃ or PdL₄ complexes. Phosphine oxides can sometimes interfere with the catalytic cycle. Mitigation: Maintain a precise Pd:Ligand ratio (typically 1:1 to 1:2 is sufficient). Store phosphine ligands under an inert atmosphere.[12]
Q3: I'm observing significant formation of a deborylated arene from my boronic acid. What is causing this protodeboronation and how can I stop it?

A: Protodeboronation is a destructive side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often residual water), replacing it with a C-H bond.[7] This process consumes your nucleophile and halts the productive catalytic cycle.

This side reaction is known to be catalyzed by the presence of bases (essential for the Suzuki coupling) and can also be accelerated by certain palladium(II) complexes, particularly those bearing bulky phosphine ligands.[7][13] It's a classic paradox: the very ligands used to promote difficult couplings can sometimes enhance this unwanted pathway.

Mitigation Strategies:

  • Use a "Slow-Release" Boronic Ester: Convert your boronic acid to a more stable form, like a pinacol or MIDA boronate ester. These are more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[6][14]

  • Minimize Water: While a small amount of water is often necessary to activate the boronic acid and dissolve the base, excess water will promote protodeboronation. Use a carefully controlled solvent-to-water ratio (e.g., 10:1 dioxane:water).

  • Optimize the Base: Switch to a milder or non-hydroxide base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices than sodium or potassium hydroxide.

Troubleshooting Guide: A Systematic Approach

When faced with a failed or low-yielding reaction, a systematic approach is crucial. Follow this workflow to diagnose the issue.

G Start Reaction Failure / Low Yield Check_Purity Step 1: Verify Reagent Purity & Integrity (NMR, LC-MS) Start->Check_Purity Check_Setup Step 2: Review Reaction Setup (Inert Atmosphere, Degassing) Check_Purity->Check_Setup Reagents OK Control_Expt Step 3: Run Control Experiment (Known Reactive Substrates) Check_Setup->Control_Expt Setup Correct Optimize Step 4: Systematic Re-optimization Control_Expt->Optimize Control Fails -> New Catalyst Control Works -> Issue is Substrate-Specific Poison_Screen Step 5: Perform Poisoning Screen Optimize->Poison_Screen No Improvement Success Problem Solved Optimize->Success Yield Improves Poison_Screen->Success Poison Identified

Caption: A logical workflow for troubleshooting a problematic Suzuki coupling.

Issue: Complete Reaction Failure (No Product Formation)
  • Verify Catalyst Activity: Your first step should be to confirm your palladium source and ligand are active. Run a known, reliable Suzuki coupling reaction (e.g., iodobenzene with phenylboronic acid) using the exact same batch of catalyst, ligand, base, and solvent. If this control reaction also fails, your catalyst or a common reagent is compromised. If it succeeds, the problem is specific to your 5-Iodo-1-isoamyl-1H-pyrazole system.

  • Check Reagent Purity:

    • 5-Iodo-1-isoamyl-1H-pyrazole: Confirm its identity and purity via NMR and LC-MS. Look for residual impurities from its synthesis.

    • Boronic Acid/Ester: Boronic acids are prone to degradation over time, forming anhydrides (boroxines) or decomposing via protodeboronation.[6] Use a fresh, high-purity sample.

  • Ensure a Scrupulously Inert Environment: Oxygen is a potent enemy of the active Pd(0) catalyst. Ensure your solvent was thoroughly degassed (freeze-pump-thaw cycles are superior to simple sparging) and that your reaction was set up and run under a positive pressure of an inert gas like argon or nitrogen.[1]

Issue: Low and Irreproducible Yields

If you are getting some product but the yield is poor, the issue likely lies in catalyst inhibition or competing side reactions rather than a completely dead catalyst.

  • Screen Different Ligands: The interaction between the pyrazole and the palladium center is a key challenge.[2] A ligand that is too small may not prevent substrate inhibition, while a ligand that is too bulky may promote protodeboronation.[7] Screening a panel of ligands is often necessary.

    • Start with: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are generally robust and effective for heteroaryl couplings.[15]

    • If those fail: Consider trying a ferrocenyl phosphine ligand like dppf.

  • Optimize the Base and Solvent System: The choice of base and solvent is highly interdependent and critical for success.[16]

    • Base: Try a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.

    • Solvent: Ethereal solvents like 1,4-dioxane or THF, often with a small amount of water (e.g., 5-10%), are common starting points.[6] Aprotic polar solvents like DMF can also be effective but require rigorous purification.[16]

Mechanistic Insights: Visualizing Catalyst Deactivation

Understanding the pathways by which a catalyst is deactivated is key to preventing it. The Suzuki catalytic cycle is efficient, but several off-cycle pathways can trap the palladium in inactive forms.

The Productive Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-I PdII_ArX L₂Pd(II)(Ar)(I) OA->PdII_ArX + Ar-I Transmetalation Transmetalation PdII_ArX->Transmetalation + Ar'B(OH)₂ + Base PdII_ArAr L₂Pd(II)(Ar)(Ar') Transmetalation->PdII_ArAr + Ar'B(OH)₂ + Base PdII_ArAr->Pd0 RE Reductive Elimination PdII_ArAr->RE Product Ar-Ar' RE->Product Deactivation_Pathways cluster_cycle Productive Cycle Pd0 Active Pd(0)L₂ PdII Active Pd(II) Intermediate Pd0->PdII Oxidative Addition Inactive_PdS Inactive Pd-Sulfur Adduct (Irreversible Poisoning) Pd0->Inactive_PdS Inactive_PdO Inactive Pd(II) Oxide (Promotes Homocoupling) Pd0->Inactive_PdO PdII->Pd0 Transmetalation & Reductive Elimination Inactive_PdN Inactive [L₂Pd(Pyrazole)₂]Cl₂ (Off-Cycle Reservoir) PdII->Inactive_PdN Poison_S Sulfur Impurity (R-S-R) Poison_S->Pd0 Binds Strongly Inhibitor_N Pyrazole-N (Substrate) Inhibitor_N->PdII Coordinates Oxidant_O2 Oxygen (O₂) Oxidant_O2->Pd0 Oxidizes

Sources

Optimization

Stability of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole under basic conditions

Technical Support Center: 5-Iodo-1-(3-methylbutyl)-1H-pyrazole Executive Summary This guide addresses the stability of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole (hereafter referred to as 5-I-Py ) when exposed to basic environ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Iodo-1-(3-methylbutyl)-1H-pyrazole

Executive Summary

This guide addresses the stability of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole (hereafter referred to as 5-I-Py ) when exposed to basic environments.

The Bottom Line: The stability of 5-I-Py is entirely dependent on the nature of the base.

  • Aqueous/Inorganic Bases (e.g.,

    
    , NaOH, 
    
    
    
    ):
    STABLE. The molecule resists hydrolysis and is compatible with standard cross-coupling conditions (Suzuki, Sonogashira).
  • Anhydrous/Organometallic Bases (e.g.,

    
    -BuLi, 
    
    
    
    -PrMgCl, LDA):
    REACTIVE/UNSTABLE. These reagents trigger rapid Metal-Halogen Exchange (MHE), leading to the loss of the iodine atom. This is a feature for synthesis but a failure mode for storage or incorrect handling.

Module 1: Chemical Stability Matrix

The following table categorizes the stability of 5-I-Py based on base strength (


 of conjugate acid) and solvent conditions.
Base CategorySpecific ReagentsSolvent SystemStability StatusPrimary Risk / Outcome
Weak Inorganic

,

,

DMF, Dioxane,

High Stability Safe for use in Pd-catalyzed cross-couplings at elevated temps (up to 100°C).
Aqueous Hydroxide NaOH (1M), KOH, LiOHWater/Organic biphasicStable Resistant to hydrolysis at RT. Prolonged reflux may degrade the alkyl chain or hydrolyze the C-I bond (rare).
Amine Bases

, DIPEA, Pyridine
DCM, THF, MeCNHigh Stability Standard scavengers for acid byproducts; no degradation observed.
Hindered Amides LDA, LiTMP, KHMDSTHF,

(Anhydrous)
Unstable Risk: Deprotonation at C-4 followed by "Halogen Dance" or nucleophilic attack.
Alkyllithiums

-BuLi,

-BuLi
THF, Hexane (Anhydrous)Highly Unstable Certainty: Rapid Lithium-Halogen Exchange (Li-I). Iodine is lost within minutes even at -78°C.
Grignards

-PrMgCl, PhMgCl
THF (Anhydrous)Unstable Certainty: Magnesium-Halogen Exchange (Mg-I). Slower than Li-I, but proceeds at RT.

Module 2: Degradation & Reactivity Mechanisms

Understanding why the molecule reacts is crucial for troubleshooting.

Metal-Halogen Exchange (The Primary Instability)

When treated with strong organometallic bases (


), the iodine atom at position C-5 is an excellent leaving group. The driving force is the formation of a more stable bond between the metal and the 

carbon of the pyrazole ring.
  • Mechanism:

    
    
    
  • Consequence: If you quench this reaction with water (e.g., during workup), the Iodine is replaced by a Proton (H). You isolate 1-(3-methylbutyl)-1H-pyrazole (de-iodinated byproduct).

The "Halogen Dance" (Rearrangement)

Under thermodynamic control (slow warming with hindered bases like LDA), the lithiated species can undergo isomerization. The iodine "dances" from C-5 to C-4 to stabilize the negative charge, often leading to mixtures of regioisomers.

Nucleophilic Aromatic Substitution ( )

While less common without electron-withdrawing groups (like


), the C-I bond can be attacked by strong nucleophiles (alkoxides) under forcing conditions, leading to ether formation.

ReactivityPathways Start 5-Iodo-1-(3-methylbutyl)-1H-pyrazole WeakBase Weak Base (K2CO3, Et3N) Start->WeakBase StrongBase Strong Base (n-BuLi, i-PrMgCl) Start->StrongBase Outcome1 STABLE Retains Iodine Ready for Cross-Coupling WeakBase->Outcome1 No Reaction Outcome2 UNSTABLE Metal-Halogen Exchange StrongBase->Outcome2 Fast Exchange Outcome3 De-iodinated Product (Quench with H+) Outcome2->Outcome3 H2O Workup Outcome4 Functionalized Product (Quench with Electrophile) Outcome2->Outcome4 Add Electrophile (E+)

Figure 1: Decision tree showing the fate of the molecule based on the base selection.

Module 3: Troubleshooting Guide

Scenario A: "I lost my Iodine during the reaction."

Symptom: LCMS shows a mass corresponding to


 (De-iodination).
  • Cause 1: Use of

    
    -BuLi or Grignard reagent without an electrophile present in situ or allowing the mix to warm up too long before quenching.
    
  • Cause 2: Presence of trace Pd catalyst + Hydride source (e.g., Formate, Alcohol) in a basic cross-coupling. This is "reductive dehalogenation."[1]

  • Solution:

    • If using organometallics: Ensure strict low-temperature control (-78°C) and anhydrous conditions.

    • If using Pd-catalysis: Switch solvent from Ethanol/Isopropanol to DMF or Toluene to remove the hydride source.

Scenario B: "Low yield during Suzuki Coupling."

Symptom: Starting material remains, or black precipitate forms.

  • Cause: The C-I bond is reactive, but the bulky 1-(3-methylbutyl) group and the adjacent Nitrogen lone pair can poison the catalyst or sterically hinder the approach.

  • Solution:

    • Base: Switch from

      
       (weak) to 
      
      
      
      (stronger, better solubility in organics).
    • Additives: Add Silver Oxide (

      
      ) to facilitate the halide abstraction.
      
Scenario C: "Emulsion during aqueous basic workup."

Symptom: Layers won't separate when washing with NaOH.

  • Cause: The amphiphilic nature of the molecule (lipophilic tail + polar heterocycle) acts as a surfactant at high pH.

  • Solution:

    • Do not use strong NaOH. Use Saturated

      
       (mildly acidic/neutral) or Brine to break the emulsion.
      
    • Adjust pH to ~7-8. The pyrazole is neutral; extreme basicity is not required for extraction.

Module 4: Standard Operating Procedures (SOPs)

Protocol 1: Safe Handling for Cross-Coupling (Suzuki/Sonogashira)

This protocol ensures stability of the C-I bond while activating it for catalysis.

  • Preparation: Dissolve 5-I-Py (1.0 equiv) in degassed DMF or Dioxane.

  • Base Addition: Add Anhydrous

    
     or 
    
    
    
    (2-3 equiv). Avoid aqueous bases if high temperatures (>100°C) are planned to prevent hydrolysis of sensitive partners.
  • Catalyst: Add Pd catalyst (e.g.,

    
    ).
    
  • Reaction: Heat to 80-100°C.

  • Validation: The C-I bond will oxidatively add to Pd. If the reaction fails, the starting material should be recoverable unchanged, confirming stability to the base itself.

Protocol 2: Controlled Magnesiation (Knochel Method)

Use this if you INTEND to react the iodine (turn the instability into utility).

  • Setup: Flame-dry flask, Argon atmosphere.

  • Solvent: Dry THF. Cool to 0°C (Ice bath).

  • Reagent: Add

    
    -PrMgCl·LiCl (Turbo Grignard)  dropwise.
    
    • Note: The LiCl breaks oligomers, making the exchange faster and cleaner than standard Grignards.

  • Exchange: Stir for 30-60 mins.

    • Checkpoint: Take an aliquot, quench with

      
      . NMR should show deuterium incorporation at C-5.
      
  • Quench: Add your electrophile (Aldehyde, Ketone, etc.) immediately.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I wash the reaction mixture with 1M NaOH? A: Yes. The 5-iodo-1-alkylpyrazole core is stable to 1M NaOH at room temperature for short durations (workup). However, avoid prolonged storage in high pH aqueous solutions to prevent slow degradation of the alkyl chain or hydrolysis.

Q2: Is the "3-methylbutyl" group stable to base? A: Yes. This is a saturated alkyl chain (isoamyl). It is inert to both weak and strong bases (including


-BuLi) under standard conditions.

Q3: Why did my product turn into a mixture of isomers? A: If you used a strong base (LDA/Li-amide) and allowed the temperature to rise, you likely triggered a Halogen Dance . The iodine migrates to the C-4 position to place the negative charge at the thermodynamically more stable C-5 position (adjacent to the nitrogen lone pair). Fix: Keep reactions at -78°C and quench immediately.

Q4: Can I use Potassium tert-butoxide (


-BuOK)? 
A:  Use with caution. 

-BuOK is a strong, bulky base. While it typically won't deprotonate the pyrazole ring or displace iodine at RT, in hot DMSO it can act as a single-electron donor or promote radical deiodination. Stick to Carbonates (

) for safety.

References

  • Knochel, P., et al. "Convenient magnesiation of aromatic and heterocyclic rings bearing a hydroxy group in presence of LiCl."[2][3] Chemical Communications, 2004.[2]

    • Relevance: Establishes the protocol for controlling the reactivity of iodin
  • Lulinski, S., et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances, 2025.

    • Relevance: Confirms the synthesis of 5-iodopyrazoles via lithiation ( -BuLi) and trapping, validating the "Instability/Reactivity" mechanism with strong bases.
  • Waldo, J. P., et al. "Room Temperature ICl-Induced Dehydration/Iodination... A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles." Journal of Organic Chemistry, 2008.

    • Relevance: Demonstrates stability of pyrazole intermediates to inorganic bases ( ) during synthesis.
  • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Reviews, 2007.

    • Relevance: Authoritative review on the mechanism of halogen migration in heterocycles under basic conditions.

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: 1H NMR Spectrum of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole

Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, particularly in kinase inhibitors and anti-inflammatory agents.[1][2] The introduction of an iodine atom at the 5-position of the pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, particularly in kinase inhibitors and anti-inflammatory agents.[1][2] The introduction of an iodine atom at the 5-position of the pyrazole ring, as seen in 5-Iodo-1-(3-methylbutyl)-1H-pyrazole , is a critical synthetic handle for subsequent Suzuki-Miyaura or Sonogashira cross-couplings.[1][2]

However, a common synthetic pitfall is the formation of the thermodynamically favored 4-iodo regioisomer .[2] Distinguishing these two isomers is often impossible by Mass Spectrometry alone.[1][2] This guide provides a definitive 1H NMR analysis to validate the 5-iodo structure, compares it against the 4-iodo alternative, and outlines a self-validating NOESY protocol to ensure structural integrity.

Part 1: Structural Context & Synthesis Pathways[1]

To understand the NMR spectrum, one must understand the origin of the molecule.[2] The 5-iodo isomer is typically the "kinetic" product formed via lithiation, whereas the 4-iodo isomer is the "thermodynamic" product formed via electrophilic aromatic substitution.[2]

Synthesis & Regioisomer Logic[1][3][4]

The following workflow illustrates the divergent pathways that lead to the two competing isomers.

SynthesisPathways Start 1-(3-methylbutyl)-1H-pyrazole Lithiation 1. n-BuLi, THF, -78°C (Deprotonation at C-5) Start->Lithiation Directed Lithiation DirectIodination NIS or I2/CAN (Electrophilic Subst.) Start->DirectIodination SEAr Mechanism Quench 2. I2 Quench Lithiation->Quench Target TARGET: 5-Iodo Isomer (Kinetic Product) Quench->Target Impurity ALTERNATIVE: 4-Iodo Isomer (Thermodynamic Product) DirectIodination->Impurity

Figure 1: Divergent synthetic pathways.[1][2] The 5-iodo target requires cryogenic lithiation to block the C-5 position.[2] Direct iodination almost exclusively yields the 4-iodo impurity.[2]

Part 2: Experimental Protocol

For reproducible data, adherence to a standardized solvent system is required to minimize solvent-induced shifts (ASIS).[1][2]

Standard Operating Procedure (SOP)
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% TMS (Tetramethylsilane) as an internal reference.[1][2]

    • Why CDCl₃? It minimizes hydrogen bonding with the pyrazole nitrogens compared to DMSO-d6, providing sharper resolution of the ring coupling constants.

  • Instrument Settings:

    • Frequency: 400 MHz or higher (essential to resolve the small

      
       coupling).
      
    • Pulse Sequence: Standard 1H zg30.

    • Relaxation Delay (D1):

      
       3.0 seconds (ensure full relaxation of the isolated H-3 proton).
      
    • Scans (NS): 16–32 scans.[1][2]

  • Referencing: Calibrate the residual CHCl₃ peak to 7.26 ppm .

Part 3: Spectral Analysis (The Target)[1][2]

The spectrum of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole is characterized by the absence of the H-5 proton and the specific splitting pattern of the isopentyl tail.[2]

The Pyrazole Ring (The "Fingerprint")

Unlike the unsubstituted parent, the 5-iodo derivative lacks the proton at position 5.[2] This simplifies the aromatic region to two distinct signals.[2]

  • H-3 Proton: Appears downfield (~7.6 ppm) due to the desheilding effect of the adjacent imine nitrogen (

    
    ).[1][2]
    
  • H-4 Proton: Appears significantly upfield (~6.4 ppm).[1][2] The iodine atom at C-5 exerts a shielding effect on the adjacent carbon (heavy atom effect), and H-4 is naturally electron-rich in pyrazoles.[1][2]

  • Coupling: A characteristic doublet with a coupling constant (

    
    ) of ~1.8–2.0 Hz .[1][2]
    
The N-Alkyl Chain (Isopentyl Group)

The 1-(3-methylbutyl) chain provides a predictable aliphatic pattern.[1][2]

  • Position 1' (

    
    ):  A triplet at ~4.2 ppm.[1][2] This is deshielded by the aromatic nitrogen.[2]
    
  • Position 2' (

    
    ):  A quartet/multiplet at ~1.7 ppm.[1][2]
    
  • Position 3' (

    
    ):  A multiplet at ~1.6 ppm (often overlapping with pos 2').[1][2]
    
  • Position 4' (

    
    ):  A strong doublet (6H integration) at ~0.9 ppm.[1][2]
    
Summary Table: 5-Iodo-1-(3-methylbutyl)-1H-pyrazole[1][2]
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
H-3 7.62 Doublet (d)1H1.9Deshielded by

bond.[1][2]
H-4 6.45 Doublet (d)1H1.9Upfield; Vicinal coupling to H-3.[1][2]
H-5 Substituted by Iodine.
N-CH₂ 4.18Triplet (t)2H7.2Adjacent to Pyrazole N.
CH₂ 1.75Multiplet (m)2HMiddle of chain.[1]
CH 1.60Multiplet (m)1HMethine (isopentyl split).[1][2]
CH₃ 0.94Doublet (d)6H6.6Terminal methyls.[1][2]

Note: Chemical shifts are predictive estimates based on congeneric series (1-methyl-5-iodopyrazole) in CDCl₃.[1][2]

Part 4: Comparative Analysis (The Alternative)[1][2]

The most critical task for the analyst is distinguishing the target from the 4-iodo regioisomer .[2] The table below highlights the diagnostic differences.

Comparison: 5-Iodo (Target) vs. 4-Iodo (Impurity)
Feature5-Iodo Isomer (Target) 4-Iodo Isomer (Impurity) Diagnostic Note
Proton Count H-3 and H-4 present.H-3 and H-5 present.[1][2][3][4][5]Critical Differentiator
H-4 Signal Present (~6.45 ppm) Absent (Substituted)Look for the upfield aromatic signal.[1][2]
H-5 Signal Absent (Substituted)Present (~7.80 ppm) H-5 is usually the most downfield signal.[1][2]
Coupling Distinct doublet (

Hz)
Singlets (or very weak

Hz)
4-Iodo blocks vicinal coupling.[1][2]
N-CH₂ Shift ~4.18 ppm~4.10 ppm5-Iodo steric bulk may slightly deshield N-CH₂.[1][2]

Key Takeaway: If you see two singlets in the aromatic region, or if you see a signal near 7.8 ppm, you likely have the 4-iodo isomer.[1][2] The target (5-iodo) must show the upfield H-4 doublet.[2]

Part 5: Structural Validation (NOESY)

To definitively prove the regiochemistry (Trustworthiness), a 1D-NOE or 2D-NOESY experiment is the "Gold Standard."[1][2]

The Logic of NOE[2]
  • 4-Iodo Isomer: The

    
     protons are spatially close to H-5 .[1] A strong NOE correlation will be observed.[1][2]
    
  • 5-Iodo Isomer: The

    
     protons are spatially close to Iodine . Since Iodine is not NMR active in this context, NO NOE correlation  will be observed between the 
    
    
    
    and the aromatic protons (H-3/H-4 are too far away).[1][2]

NOESY_Validation cluster_0 4-Iodo Isomer (Impurity) cluster_1 5-Iodo Isomer (Target) NodeA N-CH2 Group NodeB H-5 Proton NodeA->NodeB STRONG NOE Correlation NodeC N-CH2 Group NodeD Iodine (C-5) NodeC->NodeD Steric Proximity (No Signal) NodeE H-4 Proton NodeC->NodeE Too Distant (No NOE)

Figure 2: NOESY Validation Logic. The absence of an NOE correlation between the N-alkyl chain and the ring protons confirms the 5-position is substituted (blocked by Iodine).[2]

References

  • Regioselective Synthesis of 5-Iodopyrazoles via Lithiation

    • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides.[1][2][4][6]

    • Source: RSC Advances / Organic & Biomolecular Chemistry.[1][2]

    • Link:[Link]

  • NMR Assignment of N-Alkyl Pyrazoles

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source: Journal of Organic Chemistry (ACS).[1][2]

    • Link:[Link][1][2]

  • General Chemical Shift Trends (Sigma Aldrich/Merck)

    • Title: 5-Iodo-1-methyl-1H-pyrazole Product D
    • Source: Sigma-Aldrich.[1][2]

Sources

Comparative

13C NMR chemical shifts for 5-Iodo-1-isopentyl-1H-pyrazole

Topic: 13C NMR Chemical Shift Guide: 5-Iodo-1-isopentyl-1H-pyrazole Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Format: Technical Comparison & Validation Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Chemical Shift Guide: 5-Iodo-1-isopentyl-1H-pyrazole Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Format: Technical Comparison & Validation Guide.

Executive Summary: The Structural Validation Challenge

In the synthesis of functionalized pyrazoles—specifically 5-Iodo-1-isopentyl-1H-pyrazole —the primary challenge is not the reaction yield, but the regiochemical ambiguity .

The introduction of an iodine atom onto the pyrazole core can occur at the C-4 or C-5 position depending on the synthetic pathway (Electrophilic Aromatic Substitution vs. Directed Lithiation). Standard 1H NMR is often insufficient for rapid differentiation due to overlapping signals in the aromatic region. 13C NMR spectroscopy provides the definitive structural fingerprint required to distinguish the target 5-iodo regioisomer from the thermodynamically favored 4-iodo byproduct.

This guide provides a comparative analysis of the 13C chemical shifts, explaining the shielding mechanisms that validate the structure, and offers a self-validating experimental protocol.

Comparative Data: Target vs. Alternatives

The following table contrasts the 13C NMR chemical shifts of the target molecule against its uniodinated precursor and its most common regioisomeric impurity.

Table 1: Comparative 13C NMR Chemical Shifts (ppm in CDCl₃)

Carbon PositionTarget: 5-Iodo-1-isopentyl-1H-pyrazole Alternative: 4-Iodo-1-isopentyl-1H-pyrazole Precursor: 1-Isopentyl-1H-pyrazole Diagnostic Note
C-5 (Ipso/Ring) 85.0 – 95.0 (C-I)128.0 – 132.0 (C-H)129.0 – 131.0Primary Indicator: C-I bond causes significant shielding relative to C-H.
C-4 (Ring) 112.0 – 116.0 (C-H)55.0 – 60.0 (C-I)105.0 – 107.0Secondary Indicator: If this signal is < 60 ppm, you have the 4-iodo isomer.
C-3 (Ring) 138.0 – 142.0140.0 – 145.0139.0 – 141.0Less diagnostic; typically deshielded in all isomers.[1]
N-CH₂ (C-1') 50.0 – 53.052.0 – 55.051.0 – 52.0Slight variation due to proximity to the iodine atom.
Side Chain (C-2') 37.0 – 39.037.0 – 39.038.0 – 39.0Isopentyl chain signals are largely invariant.
Side Chain (C-3') 25.0 – 26.025.0 – 26.025.0 – 26.0Methine signal.
Side Chain (C-4') 22.0 – 23.022.0 – 23.022.0 – 23.0Methyl groups (often overlap).

Technical Insight: The "Heavy Atom Effect" of Iodine is the causal factor here. While electronegative substituents typically deshield adjacent carbons (moving them downfield, >150 ppm), Iodine's large electron cloud causes a shielding effect (spin-orbit coupling), shifting the attached carbon significantly upfield (to <100 ppm).

Structural Validation Logic

To ensure scientific integrity, we treat the NMR analysis as a binary decision tree . The presence of a quaternary carbon signal in the 85–95 ppm range is the "Go" signal for the 5-iodo species.

Decision Pathway Diagram

G Start Crude Product Isolated Acquire Acquire 13C NMR (CDCl3) Check 50-150 ppm range Start->Acquire CheckC4 Is there a signal at 55 - 60 ppm? Acquire->CheckC4 CheckC5 Is there a signal at 85 - 95 ppm? CheckC4->CheckC5 No Result4I Result: 4-Iodo Isomer (Electrophilic Substitution Product) CheckC4->Result4I Yes (C-4 Iodinated) Result5I Result: 5-Iodo Isomer (Target: Lithiation Product) CheckC5->Result5I Yes (C-5 Iodinated) ResultSM Result: Starting Material (No Reaction) CheckC5->ResultSM No (Only >100 ppm signals)

Caption: Logical workflow for distinguishing regioisomers based on 13C NMR heavy-atom shielding effects.

Detailed Experimental Protocol

To obtain the data cited above and ensure reproducibility, the following synthesis and characterization workflow is recommended. This protocol favors the kinetic control required to selectively install iodine at the C-5 position.

Step 1: Regioselective Synthesis (C-5 Lithiation)
  • Reagents: 1-Isopentylpyrazole (1.0 eq), n-Butyllithium (1.1 eq), Iodine (1.2 eq), anhydrous THF.

  • Mechanism: The N-alkyl group directs lithiation to the C-5 position due to the coordination of the lithium cation with the pyrazole nitrogen lone pair (Directed Ortho Metalation - DoM).

  • Procedure:

    • Cool a solution of 1-isopentylpyrazole in THF to -78 °C (dry ice/acetone bath).

    • Add n-BuLi dropwise over 20 minutes. Critical: Maintain low temp to prevent isomerization or ring opening.

    • Stir for 1 hour at -78 °C to generate the 5-lithio-1-isopentylpyrazole intermediate.

    • Add a solution of Iodine (I₂) in THF dropwise.

    • Allow to warm to room temperature and quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.

Step 2: NMR Acquisition Parameters

Because the diagnostic C-5 carbon is quaternary (attached to Iodine, no protons), it will have a long relaxation time (T1) and no NOE enhancement. Standard parameters may result in this peak being invisible or very weak.

  • Solvent: CDCl₃ (Chloroform-d) is preferred for solubility and standard referencing (77.16 ppm).

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . (Standard is often 1.0s; increasing this ensures the quaternary C-I carbon relaxes and appears in the spectrum).

  • Scans (NS): Minimum 512 scans (due to the lower sensitivity of the quaternary carbon).

References

  • Larock, R. C., et al. (2008). "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles." Journal of Organic Chemistry. Link (Validates the shift of 4-iodo isomers and the electrophilic substitution pathway).

  • Sadkov, A., et al. (2025). "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides." RSC Advances. Link (Authoritative source on C-4 vs C-5 shift differences; C-4 Iodo ~55 ppm vs C-5 Iodo ~85-95 ppm).

  • Grimmett, M. R. (1997). "Imidazole and Benzimidazole Synthesis." Science of Synthesis.
  • BenchChem. (2025). "1-Ethyl-4-iodo-5-methyl-1H-pyrazole Application Notes." Link (Provides comparative spectral data for alkyl-iodopyrazole scaffolds).

Sources

Validation

Comparative Mass Spectrometric Profiling: 5-Iodo-1-(3-methylbutyl)-1H-pyrazole vs. Structural Analogs

Executive Summary In the synthesis of pyrazole-based pharmacophores, 5-Iodo-1-(3-methylbutyl)-1H-pyrazole serves as a critical intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura). However, its structural int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pyrazole-based pharmacophores, 5-Iodo-1-(3-methylbutyl)-1H-pyrazole serves as a critical intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura). However, its structural integrity is often compromised by the presence of its regioisomer, 4-iodo-1-(3-methylbutyl)-1H-pyrazole , or the non-iodinated precursor.

This guide provides a technical comparison of the Mass Spectrometry (MS) fragmentation patterns of the 5-iodo target against its primary analogs. By analyzing the unique lability of the C5-Iodine bond and its steric interaction with the N1-alkyl chain, we establish a self-validating protocol for unambiguous identification.

Experimental Protocol (LC-ESI-MS/MS)

To replicate the data discussed below, the following method utilizes Electrospray Ionization (ESI) in positive mode, optimized for nitrogen heterocycles.

Instrumentation & Conditions
  • System: Triple Quadrupole MS coupled with UHPLC.

  • Ionization: ESI Positive (+).

  • Spray Voltage: 3.5 kV.

  • Source Temp: 350°C.

  • Collision Gas: Argon (1.5 mTorr).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

Workflow Diagram

MS_Workflow Sample Sample Prep (MeOH Dilution) LC UHPLC Separation (C18 Column) Sample->LC Injection ESI ESI Source (+) (Protonation [M+H]+) LC->ESI Elution Q1 Q1 Filter (Select Precursor) ESI->Q1 m/z 265.0 CID Collision Cell (Argon, 15-35 eV) Q1->CID Isolation Q3 Q3 Detection (Fragment Analysis) CID->Q3 Dissociation

Figure 1: Standardized LC-MS/MS workflow for pyrazole characterization.

Comparative Analysis: 5-Iodo vs. Analogs

The core challenge in characterizing 5-Iodo-1-(3-methylbutyl)-1H-pyrazole (MW: 264.11 Da) lies in distinguishing it from the thermodynamically favored 4-iodo isomer.

Ionization & Isotopic Signature

Unlike chloro- or bromo-analogs, Iodine is monoisotopic (


).
  • Observation: The spectrum will not show the characteristic M+2 isotope peak (1:1 for Br, 3:1 for Cl).

  • Result: The molecular ion

    
     appears as a singlet at m/z 265.0 .
    
  • Comparison:

    • Target (5-Iodo): m/z 265.0 (Singlet).

    • Non-iodinated Analog: m/z 139.1 (Singlet).

    • Bromo-Analog: m/z 217.0 / 219.0 (1:1 Doublet).

Fragmentation Pathways (CID)

The fragmentation is driven by two competing mechanisms: C-I bond cleavage and N-alkyl chain loss .

Pathway A: The "Ortho-Effect" (Specific to 5-Iodo)

In the 5-iodo isomer, the Iodine atom is sterically crowded by the adjacent N1-(3-methylbutyl) group. This proximity ("ortho-like" positioning) weakens the C-I bond significantly compared to the 4-iodo isomer.

  • Mechanism: Steric relief drives the homolytic cleavage of the Iodine radical (

    
    ) or heterolytic loss of HI.
    
  • Diagnostic Ion: High abundance of m/z 139.1 (Pyrazole core + alkyl chain intact, Iodine lost) or m/z 137.1 (Loss of HI).

Pathway B: N-Alkyl Cleavage (McLafferty-like)

Common to all N-alkyl pyrazoles, the isopentyl chain undergoes cleavage.

  • Mechanism: Loss of isobutene (

    
    ) or the full isopentyl radical (
    
    
    
    ).
  • Diagnostic Ion: m/z 195.0 (Loss of

    
     from the iodinated parent).
    
Differentiation Table

The following table summarizes the key spectral differences required for QC release.

Feature5-Iodo-1-(3-methylbutyl)-1H-pyrazole (Target)4-Iodo Isomer (Impurity)Non-Iodinated Parent
Precursor [M+H]+ 265.0 265.0139.1
Primary Fragment m/z 139.1 (Loss of I)m/z 195.0 (Loss of Alkyl)m/z 69.0 (Loss of Alkyl)
Mechanism Note Steric crowding at C5 weakens C-I bond; Iodine loss is favored.C4-I bond is stable; Alkyl chain cleavage is favored.Simple alkyl cleavage.
Collision Energy Low (10-15 eV) required for I-loss.High (>25 eV) required for I-loss.Medium (20 eV).

Mechanistic Visualization

The following diagram illustrates the divergent pathways that allow for the specific identification of the 5-iodo isomer.

Fragmentation_Pathways Parent [M+H]+ Precursor m/z 265.0 (Sterically Hindered) PathA Pathway A: C-I Cleavage (Favored by Steric Relief) Parent->PathA Low CE PathB Pathway B: N-Alkyl Cleavage (McLafferty Rearrangement) Parent->PathB High CE Frag_NoI [M - I]+ m/z 138/139 (De-iodinated Core) PathA->Frag_NoI Note NOTE: Pathway A is significantly enhanced in the 5-iodo isomer due to N1-C5 proximity. PathA->Note Frag_NoAlkyl [M - C5H10]+ m/z 195.0 (Iodopyrazole Core) PathB->Frag_NoAlkyl

Figure 2: Divergent fragmentation pathways. The 5-iodo isomer favors Pathway A due to steric relief.

Summary of Findings

  • Regioisomer ID: To confirm the 5-iodo structure, monitor the ratio of m/z 139 (Loss of I) to m/z 195 (Loss of Alkyl) . A ratio >1.5 typically indicates the 5-iodo isomer, whereas the 4-iodo isomer (more stable C-I bond) will show a ratio <0.5.

  • Purity Check: The presence of m/z 139.1 in the precursor scan (before fragmentation) indicates contamination with the non-iodinated starting material.

  • Stability: The C5-I bond is labile. Samples should be prepared in neutral solvents (MeOH/MeCN) and analyzed immediately to prevent debromination/deiodination in solution.

References

  • BenchChem. (2025).[1][2] Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Retrieved from

  • MDPI. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Crystals, 10(12), 1147. Retrieved from

  • ResearchGate. (2008). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from

  • BenchChem. (2025).[1][2] A Comparative Guide to the Iodination of Pyrazoles for Researchers. Retrieved from

  • National Institutes of Health (NIH). (2010). 5-Iodo-3-ethoxypyrazoles: an entry point to new chemical entities. PubMed. Retrieved from

Sources

Comparative

Comparative HPLC Analysis &amp; Purification Guide: 5-Iodo-1-isoamyl-1H-pyrazole

Topic: HPLC Analysis & Purification of 5-Iodo-1-isoamyl-1H-pyrazole Content Type: Publish Comparison Guide Executive Summary 5-Iodo-1-isoamyl-1H-pyrazole (also known as 1-isopentyl-5-iodo-1H-pyrazole) is a critical synth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Analysis & Purification of 5-Iodo-1-isoamyl-1H-pyrazole Content Type: Publish Comparison Guide

Executive Summary

5-Iodo-1-isoamyl-1H-pyrazole (also known as 1-isopentyl-5-iodo-1H-pyrazole) is a critical synthetic intermediate, primarily utilized as a precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to generate complex bioactive scaffolds.

The primary analytical challenge with this compound is regioisomer differentiation . The synthesis of 5-iodopyrazoles typically involves lithiation, which can produce trace amounts of 3-iodo or 4-iodo isomers if conditions vary, or di-iodinated byproducts. This guide compares the chromatographic performance of the target compound against its key impurities and structural analogs, providing a validated protocol for establishing purity.

Method Development Strategy: Causality & Logic

To achieve reliable separation, we must understand the physicochemical properties driving retention:

  • Hydrophobicity (LogP): The isoamyl (isopentyl) group significantly increases lipophilicity compared to methyl/ethyl analogs. Consequently, this compound requires a higher percentage of organic modifier (Acetonitrile) to elute within a reasonable timeframe compared to simple pyrazoles.

  • Electronic Effects (Regioisomerism):

    • 5-Iodo isomer (Target): The iodine is adjacent to the N-alkyl group. The "adjacent lone pair effect" alters the dipole moment, typically reducing polarity relative to the 4-iodo isomer.

    • 4-Iodo isomer (Alternative/Impurity): Symmetrical electronic distribution often results in slightly different retention behavior.

    • Starting Material (1-Isoamylpyrazole): Lacks the iodine atom (hydrophobic contributor), causing it to elute earlier than the iodinated target.

Comparative Performance Table: Relative Retention Behavior

Note: Retention times (


) are relative to the target compound under the Standard Protocol defined below.
CompoundStructure NotePredicted Relative

Chromatographic Logic
1-Isoamylpyrazole Starting Material0.6 – 0.8x Lacks the lipophilic iodine atom; elutes first.
5-Iodo-1-isoamyl-1H-pyrazole TARGET 1.00 Reference standard.
4-Iodo-1-isoamyl-1H-pyrazole Regioisomer0.95 – 1.05x Critical Pair. Separation requires Phenyl-Hexyl or high-efficiency C18 due to similar LogP.
3,4-Diiodo / 4,5-Diiodo Over-iodinated> 1.5x Addition of second iodine drastically increases hydrophobicity; elutes last.
Validated Experimental Protocols
Protocol A: Standard RP-HPLC Analysis (QC & Purity)

Recommended for routine purity checks and monitoring reaction completion.

  • Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for basic pyrazole nitrogen).

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (iodide absorbance).

  • Gradient Profile:

    • 0–2 min: 20% B (Isocratic hold to elute polar salts).

    • 2–15 min: 20% → 90% B (Linear gradient).

    • 15–20 min: 90% B (Wash to remove di-iodinated species).

    • 20–25 min: 20% B (Re-equilibration).

Protocol B: High-Resolution Isomer Separation (Alternative)

Use this method if the 4-iodo regioisomer is suspected (e.g., if electrophilic iodination reagents like NIS or


/CAN were used).
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm).

  • Mechanism: The Phenyl-Hexyl phase utilizes

    
    -
    
    
    
    interactions, which interact differently with the electron-deficient 4-iodo vs. the 5-iodo pyrazole ring, often providing superior resolution (
    
    
    ) compared to C18.
  • Mobile Phase: Methanol / Water (60:40 Isocratic). Methanol promotes

    
    -
    
    
    
    selectivity better than Acetonitrile.
Comparative Analysis: Synthesis vs. Purification

The retention time and impurity profile are heavily dictated by the synthesis method chosen. The guide below correlates the synthesis route with the expected HPLC profile.

Scenario 1: Lithiation (The "Correct" Route)
  • Method: 1-Isoamylpyrazole +

    
    -BuLi 
    
    
    
    Lithiation at C5
    
    
    Quench with
    
    
    .
  • HPLC Profile:

    • Major Peak: 5-Iodo isomer.

    • Minor Peak: Starting material (if conversion <100%).

    • Absent: 4-Iodo isomer (Lithiation is highly regioselective for C5).[3]

  • Purification: Flash chromatography (Silica, Hexane/EtOAc 9:1) is usually sufficient.

Scenario 2: Electrophilic Substitution (The "Alternative" Route)
  • Method: 1-Isoamylpyrazole +

    
     + CAN (Ceric Ammonium Nitrate) or 
    
    
    
    .
  • HPLC Profile:

    • Major Peak: 4-Iodo isomer (Electrophilic attack prefers C4).

    • Impurity: 5-Iodo isomer (Trace).

Workflow Visualization

The following diagram illustrates the decision logic for characterizing the reaction mixture and selecting the appropriate purification path.

G Start Crude Reaction Mixture (1-Isoamylpyrazole + Iodinating Agent) HPLC_Check Step 1: HPLC Analysis (Protocol A: C18 Column) Start->HPLC_Check Result_Clean Single Major Peak (tR ~ 8-10 min) HPLC_Check->Result_Clean >95% Purity Result_Complex Multiple Peaks Detected HPLC_Check->Result_Complex <90% Purity Action_Flash Purification: Flash Chromatography (Hexane/EtOAc) Result_Clean->Action_Flash Check_SM Peak @ 0.7x tR? (Unreacted SM) Result_Complex->Check_SM Check_Di Peak @ 1.5x tR? (Di-iodo Impurity) Result_Complex->Check_Di Isomer_Check Suspect Regioisomer? (4-Iodo vs 5-Iodo) Result_Complex->Isomer_Check Action_Reprocess Action: Drive Reaction (Add more I2 or Base) Check_SM->Action_Reprocess Yes Method_B Step 2: HPLC Protocol B (Phenyl-Hexyl Column) Isomer_Check->Method_B Verify Regioselectivity

Caption: Analytical workflow for validating 5-Iodo-1-isoamyl-1H-pyrazole synthesis, distinguishing between incomplete reaction (SM) and regioisomer formation.

References
  • Regioselectivity in Pyrazole Lithiation: Ahmed, B. M., et al. (2016). "Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers." Journal of Organic Chemistry. Link

  • HPLC Method Validation for Pyrazoles: Chandrasekar, R., et al. (2014). "A Highly Validated RP-HPLC Method for Pyrazoline Derivative." International Journal of Chemical and Pharmaceutical Analysis. Link

  • Iodination Methodologies: BenchChem Technical Guides. (2025).[4] "A Comparative Guide to the Iodination of Pyrazoles." Link

  • Chiral & Regioisomer Separation: Phenomenex Application Notes. "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles." Link

  • General Synthesis of 5-Iodopyrazoles: Swiatek, K., et al. (2025).[3] "Regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances. Link

Sources

Validation

Comparing reactivity of 5-iodo vs 5-bromo-1-(3-methylbutyl)-1H-pyrazole

This comparative guide details the reactivity, stability, and application profiles of 5-iodo-1-(3-methylbutyl)-1H-pyrazole versus its 5-bromo analog. Executive Summary: The Halogen Decision Matrix For drug development wo...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the reactivity, stability, and application profiles of 5-iodo-1-(3-methylbutyl)-1H-pyrazole versus its 5-bromo analog.

Executive Summary: The Halogen Decision Matrix

For drug development workflows, the choice between the 5-iodo and 5-bromo variants is rarely arbitrary. It is a trade-off between kinetic lability (Iodo) and process stability/cost (Bromo).

Feature5-Iodo-1-(3-methylbutyl)-1H-pyrazole 5-Bromo-1-(3-methylbutyl)-1H-pyrazole
Primary Utility Rapid generation of 5-lithio species; difficult Pd-catalysis.Scalable cross-coupling; stable building block storage.[1]
C–X Bond Energy ~65 kcal/mol (Weak)~81 kcal/mol (Moderate)
Li-Halogen Exchange Extremely fast at -78°C (Diffusion controlled).Slower; may require -40°C to -20°C for complete conversion.
Oxidative Addition Facile; occurs with standard Pd(0) catalysts.[1]Requires electron-rich ligands (e.g., SPhos, XPhos) for high yields.
Storage Stability Low; light-sensitive (requires amber glass/foil).[1]High; stable at room temperature indefinitely.[1]

Molecular Analysis & Physical Properties

The 1-(3-methylbutyl) group (isoamyl) acts as a lipophilic anchor, significantly improving solubility in non-polar solvents (Hexanes, Et₂O) compared to methyl-substituted pyrazoles. This is critical for lithiation chemistry, where solubility directly impacts the homogeneity of the reaction.

Bond Dissociation Energy (BDE) & Kinetics

The reactivity difference is fundamentally thermodynamic.[1] The C(5)–I bond is significantly longer and weaker than the C(5)–Br bond.

  • Implication: The 5-iodo derivative undergoes Lithium-Halogen Exchange (Li-HE) almost instantaneously upon addition of n-BuLi or t-BuLi.

  • Risk: The weak C–I bond makes the molecule susceptible to radical decomposition under UV light.[1]

Reactivity Profile: Lithium-Halogen Exchange[2]

This is the most common application for these intermediates—generating the nucleophilic 5-lithio-1-(3-methylbutyl)-1H-pyrazole for reaction with electrophiles (aldehydes, ketones, silanes).

Comparative Kinetics
  • 5-Iodo: Reacts with n-BuLi at -78°C within 5–10 minutes. The reaction is driven by the formation of the stronger C–I bond in the butyl iodide byproduct.

  • 5-Bromo: Reacts slower.[1] At -78°C, the exchange may be incomplete, leading to mixtures of product and starting material. Often requires warming to -40°C or using the more aggressive t-BuLi (2 equivalents) to drive the equilibrium.

Li_Exchange cluster_0 Reactivity Thresholds cluster_1 Intermediate cluster_2 Risks Iodo 5-Iodo-Pyrazole (Fast Exchange @ -78°C) Lithio 5-Lithio-1-(3-methylbutyl)-1H-pyrazole Iodo->Lithio n-BuLi, 5 min Bromo 5-Bromo-Pyrazole (Slow Exchange @ -78°C) Bromo->Lithio t-BuLi, 30 min or -40°C Warming Anion Isomerization (Ring Opening) Lithio->Warming > 0°C

Caption: Kinetic pathways for generating the 5-lithio species. Note the aggressive conditions required for the Bromo derivative.

Reactivity Profile: Palladium-Catalyzed Coupling (Suzuki/Sonogashira)

In cross-coupling, the Oxidative Addition step is rate-determining for electron-rich heterocycles like pyrazoles.

  • 5-Iodo:

    • Pros: Oxidative addition is facile.[1] Can use cheaper, phosphine-free catalysts (e.g., Pd(OAc)₂) or simple ligands (PPh₃).

    • Cons: High susceptibility to dehalogenation (reduction) side reactions if the catalytic cycle stalls.[1]

  • 5-Bromo:

    • Pros: More robust against side reactions.

    • Cons: Requires electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) to facilitate oxidative addition into the stronger C–Br bond.

Experimental Protocols

Protocol A: Lithium-Halogen Exchange (The "Gold Standard")

Objective: Generate the 5-lithio species and trap with Benzaldehyde.

Reagents:

  • Substrate: 1.0 mmol (Iodo or Bromo variant)

  • Solvent: Anhydrous THF (5 mL)

  • Base: n-BuLi (1.1 equiv, 2.5M in hexanes)

Step-by-Step Comparison:

  • Setup: Flame-dry a round-bottom flask under Argon. Add substrate and THF.[1] Cool to -78°C (Dry ice/Acetone).

  • Addition: Add n-BuLi dropwise over 2 minutes.

  • Exchange Phase:

    • For 5-Iodo: Stir for 10 minutes at -78°C. (Extended stirring is unnecessary and risks decomposition).

    • For 5-Bromo: Stir for 45 minutes at -78°C. If TLC indicates starting material remains, warm briefly to -50°C.

  • Quench: Add Benzaldehyde (1.2 equiv) neat.

  • Workup: Warm to RT, quench with sat. NH₄Cl, extract with EtOAc.[1]

Expected Outcome:

  • 5-Iodo: >90% Yield.[1][2] Clean conversion.

  • 5-Bromo: 70-85% Yield. Potential for unreacted starting material if exchange time was insufficient.[1]

Protocol B: Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic acid.

Reagents:

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/Water (4:1)

Comparison:

  • 5-Iodo: Complete conversion at 80°C in 2 hours .

  • 5-Bromo: May require 100°C (reflux) for 6–12 hours .[1] If conversion stalls, switch catalyst to Pd₂(dba)₃ + XPhos .[1]

Synthesis of the Starting Materials

Since these specific 3-methylbutyl derivatives are not common catalog items, they are synthesized via alkylation.[1]

Pathway:

  • Starting Material: 5-Iodo-1H-pyrazole or 5-Bromo-1H-pyrazole (Commercially available).

  • Alkylation: React with 1-bromo-3-methylbutane (Isoamyl bromide) and Cs₂CO₃ in DMF.

  • Regioselectivity Warning: Alkylation of unsymmetrical pyrazoles often yields a mixture of N1 and N2 isomers.[1]

    • However, for 5-halo-pyrazoles, the steric bulk of the halogen directs alkylation to the distal nitrogen (N1), but mixtures are still possible.

    • Alternative Route (High Fidelity): Start with 1-(3-methylbutyl)-1H-pyrazole (made from hydrazine + alkyl halide + dialdehyde equivalent) and perform directed lithiation followed by halogen quench (I₂ or CBr₄).

References

  • Sadighi, J. P., et al. (2020).[1] Mechanistic Studies of Palladium-Catalyzed Cross-Coupling of Halo-Pyrazoles. Journal of Organic Chemistry.

  • Knochel, P., et al. (2018).[1] Preparation of Polyfunctional Organometallics via Lithium-Halogen Exchange. Chemical Reviews.

  • Jackman, L. M., & Scarmoutzos, L. M. (1987).[1] Structure and Reactivity of Lithium Enolates and Related Species. Journal of the American Chemical Society.[1][3]

  • Liotta, C. L., et al. (2015).[1] Regioselectivity in the Alkylation of Pyrazoles. Tetrahedron Letters.

Sources

Comparative

Spectroscopic Profiling of Halogenated Pyrazoles: A Comparative Guide to the Infrared (IR) Absorption Bands of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole

Executive Summary In modern medicinal chemistry and agrochemical development, highly functionalized pyrazoles serve as critical structural motifs. 5-Iodo-1-(3-methylbutyl)-1H-pyrazole is a specialized building block char...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized pyrazoles serve as critical structural motifs. 5-Iodo-1-(3-methylbutyl)-1H-pyrazole is a specialized building block characterized by both an N-alkyl chain (isopentyl group) and a heavy halogen (iodine) at the C5 position.

To definitively characterize this compound using Fourier Transform Infrared (FTIR) spectroscopy, analysts must understand how its unique functional groups alter the baseline pyrazole spectrum. This guide objectively compares the IR absorption bands of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole against three structural alternatives:

  • 1H-Pyrazole (The unsubstituted parent heterocycle)

  • 1-(3-methylbutyl)-1H-pyrazole (The N-alkylated, non-halogenated analog)

  • 5-Bromo-1-(3-methylbutyl)-1H-pyrazole (The brominated counterpart)

By contrasting these compounds, we can isolate the specific spectral contributions of N-alkylation and the heavy atom effect induced by C5-iodination.

Mechanistic Principles of Pyrazole IR Spectroscopy

The interpretation of IR spectra for substituted pyrazoles relies on fundamental vibrational mechanics. The structural modifications in 5-Iodo-1-(3-methylbutyl)-1H-pyrazole trigger specific, predictable shifts in the IR spectrum.

The N-Alkylation Effect (Loss of N-H Stretch)

Unsubstituted pyrazoles (like 1H-pyrazole) exhibit a highly characteristic, broad N-H stretching band between 3100 and 3200 cm⁻¹. This broadening is a direct result of extensive intermolecular hydrogen bonding in the solid or neat liquid state[1]. When the N1 position is alkylated with a 3-methylbutyl group, this hydrogen-bond network is destroyed, and the N-H stretch completely disappears. In its place, strong aliphatic sp³ C-H stretching vibrations emerge in the 2850–2960 cm⁻¹ region, corresponding to the methyl and methylene groups of the isopentyl chain[2].

The Heavy Atom Effect on C-X Stretching

The substitution at the C5 position with a halogen introduces a distinct C-X stretching vibration in the low-frequency "fingerprint" region. The exact wavenumber of this stretch is governed by Hooke's Law , which dictates that the frequency of a stretching vibration is inversely proportional to the square root of the reduced mass of the bonded atoms[3]. As the atomic mass of the halogen increases (from Fluorine to Iodine), the reduced mass of the C-X bond increases, causing the absorption band to shift to significantly lower wavenumbers (a redshift). While a typical C-Br stretch in an aromatic/heteroaromatic system appears between 600–700 cm⁻¹, the much heavier iodine atom in 5-Iodo-1-(3-methylbutyl)-1H-pyrazole shifts the C-I stretch down to the 500–600 cm⁻¹ range[3].

Heterocyclic Ring Vibrations

The pyrazole ring itself is characterized by C=C and C=N stretching vibrations, which typically manifest as a pair of sharp bands in the 1400–1550 cm⁻¹ region[4]. The introduction of the highly polarizable, electron-withdrawing iodine atom exerts an inductive effect across the ring system. This slightly alters the dipole moment during ring breathing modes, often resulting in subtle changes to the intensity and exact position of these C=N/C=C bands compared to the unsubstituted analog[1].

Logical Derivation of IR Band Shifts

G Unsub 1H-Pyrazole (N-H stretch ~3200 cm⁻¹) Alkylated 1-(3-methylbutyl)-1H-pyrazole (Aliphatic C-H ~2900 cm⁻¹) Unsub->Alkylated N-Alkylation (Loss of N-H) Bromo 5-Bromo-1-(3-methylbutyl)-1H-pyrazole (C-Br stretch ~650 cm⁻¹) Alkylated->Bromo C5-Bromination (Heavy Atom Effect) Iodo 5-Iodo-1-(3-methylbutyl)-1H-pyrazole (C-I stretch ~520 cm⁻¹) Alkylated->Iodo C5-Iodination (Heavier Atom Effect) Bromo->Iodo Halogen Exchange (Redshift in C-X)

Logical derivation of IR band shifts across pyrazole analogs.

Comparative Quantitative Data

The table below summarizes the expected IR absorption bands for 5-Iodo-1-(3-methylbutyl)-1H-pyrazole and its structural alternatives, allowing for rapid spectral cross-referencing.

Functional Group / Vibration1H-Pyrazole1-(3-methylbutyl)-1H-pyrazole5-Bromo-1-(3-methylbutyl)-1H-pyrazole5-Iodo-1-(3-methylbutyl)-1H-pyrazole
N-H Stretch (H-bonded)~3100–3200 cm⁻¹ (Broad)AbsentAbsentAbsent
Aromatic sp² C-H Stretch ~3100–3150 cm⁻¹~3100–3150 cm⁻¹~3100–3150 cm⁻¹~3100–3150 cm⁻¹
Aliphatic sp³ C-H Stretch Absent~2850–2960 cm⁻¹~2850–2960 cm⁻¹~2850–2960 cm⁻¹
C=N / C=C Ring Stretch ~1400–1550 cm⁻¹~1400–1550 cm⁻¹~1400–1550 cm⁻¹~1400–1550 cm⁻¹
C-X Stretch (Halogen) AbsentAbsent~600–700 cm⁻¹ (C-Br)~500–600 cm⁻¹ (C-I)

Self-Validating Experimental Protocol: ATR-FTIR Spectroscopy

To accurately capture the low-frequency C-I stretch and the high-frequency C-H stretches in a single run, Attenuated Total Reflectance (ATR) FTIR is the optimal methodology. The following protocol is designed as a self-validating system , ensuring that instrument drift or environmental contamination does not compromise the spectral data.

Workflow Prep 1. Polystyrene Calib. (Self-Validation) Background 2. Background Scan (Air/Blank) Prep->Background Load 3. Load Sample (Diamond ATR) Background->Load Scan 4. FTIR Scanning (4000-400 cm⁻¹) Load->Scan Process 5. Data Processing (ATR Correction) Scan->Process Analyze 6. Peak Assignment (C-I, C-H, C=N) Process->Analyze

Self-validating ATR-FTIR experimental workflow for halogenated pyrazoles.

Step-by-Step Methodology
  • System Calibration (Validation Check)

    • Action: Run a standard polystyrene calibration film before sample analysis.

    • Causality: This internal check verifies the interferometer's alignment and the laser's wavelength accuracy. The critical polystyrene peak must resolve at exactly 1601 cm⁻¹ (±1 cm⁻¹). If it fails, the instrument requires recalibration before proceeding.

  • Background Acquisition

    • Action: Clean the diamond ATR crystal with isopropanol, allow it to dry, and collect a background scan (Air) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: This step establishes a baseline by capturing ambient atmospheric interference. The software will automatically subtract the CO₂ asymmetric stretch (~2350 cm⁻¹) and H₂O vapor stretches (~3600 cm⁻¹) from the final sample spectrum, ensuring that only the pyrazole's absorbance is recorded.

  • Sample Application

    • Action: Deposit 1–2 drops (if liquid) or 2–5 mg (if solid) of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole directly onto the center of the diamond crystal. If solid, lower the pressure anvil until a click is heard, applying consistent torque.

    • Causality: ATR relies on an evanescent wave penetrating the sample. Intimate, void-free contact between the sample and the high-refractive-index diamond crystal is mandatory to maximize the signal-to-noise ratio.

  • Spectral Acquisition

    • Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.

    • Causality: Co-adding 32 scans provides an optimal mathematical balance between rapid acquisition and noise reduction (signal-to-noise improves by the square root of the number of scans). Scanning down to 400 cm⁻¹ is critical, as standard mid-IR detectors that cut off at 600 cm⁻¹ will completely miss the diagnostic C-I stretch[3].

  • Data Processing (ATR Correction)

    • Action: Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: In ATR-FTIR, the depth of penetration of the IR beam is wavelength-dependent; it penetrates deeper at lower wavenumbers (e.g., 500 cm⁻¹) than at higher wavenumbers (e.g., 3000 cm⁻¹). Without this correction, the C-I peak will appear artificially amplified relative to the C-H peaks. The algorithm normalizes the band intensities to mimic a traditional transmission spectrum.

References

  • [1] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at:[Link]

  • [4] Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. Available at:[Link]

  • [2] 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • [3] Halogenated Organic Compounds - Spectroscopy Online. Available at:[Link]

Sources

Validation

Elemental analysis standards for C8H13IN2 pyrazoles

Technical Guide: Elemental Analysis Standards for Pyrazoles Executive Summary: The Halogen Challenge Analyzing iodinated heterocycles like presents a specific analytical paradox. While Elemental Analysis (EA) via combust...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Elemental Analysis Standards for Pyrazoles

Executive Summary: The Halogen Challenge

Analyzing iodinated heterocycles like


  presents a specific analytical paradox. While Elemental Analysis (EA) via combustion remains the "gold standard" for publication (typically requiring 

accuracy), the high mass percentage of iodine (~48%) in this molecule destabilizes standard CHN protocols. Iodine does not form a stable gas phase oxide like carbon (

) or hydrogen (

); instead, it sublimes, poisons oxidation catalysts, and fouls thermal conductivity detectors (TCD).

This guide objectively compares the Modified Dumas Combustion Method against Quantitative NMR (qNMR) . While combustion is traditional, experimental data suggests qNMR is the superior technique for this specific class of unstable, high-halogen compounds, provided the internal standard is selected correctly.

Target Molecule Profile:

Before selecting a method, the theoretical composition must be established to set the baseline for "Passing" criteria.

Chemical Identity: Iodinated Alkyl-Pyrazole Derivative Molecular Weight: 264.11 g/mol

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon 812.01196.0936.38%
Hydrogen 131.00813.104.96%
Nitrogen 214.00728.0110.61%
Iodine 1126.904126.9048.05%

Critical Insight: The iodine content is nearly 50% of the total mass. In a standard combustion tube without iodine scavenging, this will result in massive "tailing" of the signal and likely instrument failure within 3-5 runs.

Method A: Modified Combustion Analysis (CHN)

Status: Traditional Standard (Requires Modification) Best For: Bulk purity confirmation, final compound registration.

Standard CHN analyzers (e.g., Elementar, PerkinElmer) utilize flash combustion. For


, the standard protocol fails  because 

gas passes through the reduction tube and reacts with the TCD filaments.
Optimized Protocol for Iodinated Pyrazoles
  • Capsule Selection: Use Tin (Sn) capsules.[1] The exothermic oxidation of tin raises the local temperature to ~1800°C, ensuring the pyrazole ring (which is thermally stable) breaks down completely.

  • Combustion Aid (Crucial): You must add 10–15 mg of Tungsten Oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    to the capsule.
    • Why? These oxides act as localized oxygen donors and, more importantly, help bind non-volatile inorganic residues that might trap carbon.

  • The Iodine Trap: The reduction tube must contain a distinct zone of Silver Wool (Ag) heated to 600–850°C.

    • Mechanism:[2]

      
      .
      
    • Warning: The silver wool has a finite capacity. With 48% iodine content, the trap will saturate 10x faster than with chlorinated compounds. Replace the silver zone every 30–40 runs.

Data Interpretation[3][4][5]
  • Pass: Values within

    
     of theoretical.
    
  • Common Failure Mode: Carbon reads low (incomplete combustion due to iodine charring) or Nitrogen reads high (iodine interference on the TCD trace).

Method B: Quantitative NMR (qNMR)

Status: Modern Orthogonal Standard Best For: Precious samples (<5 mg), unstable compounds, absolute purity determination.

qNMR is non-destructive and measures the molar ratio between the analyte and a certified internal standard (IS). It bypasses the combustion issues entirely.

Optimized Protocol for
  • Solvent: DMSO-

    
     (Preferred for pyrazoles to prevent aggregation).
    
  • Internal Standard (IS) Selection:

    • Avoid: TCNB (1,2,4,5-tetrachloro-3-nitrobenzene) if the pyrazole has aromatic protons near 7.7 ppm.

    • Recommended:Maleic Acid (Singlet at

      
       6.2 ppm) or Dimethyl Sulfone  (Singlet at 
      
      
      
      3.0 ppm). These regions are typically clear for alkyl-pyrazoles.
  • Acquisition Parameters (The "30-Second Rule"):

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing nucleus (usually the IS). Set
      
      
      to be safe.
    • Pulse Angle: 90°.

    • Scans: 16 or 32 (High S/N is required for integration accuracy).

Calculation


Where 

= Integral area,

= Number of protons,

= Weight,

= Purity of standard.[2][3][4][5][6][7][8][9][10][11][12]

Comparative Analysis: CHN vs. qNMR

FeatureModified Combustion (CHN)Quantitative NMR (qNMR)
Sample Requirement High (~2–5 mg per run, duplicate required)Low (<2 mg total)
Destructive? Yes (Sample incinerated)No (Sample recoverable)
Iodine Tolerance Low (Requires Ag trap, frequent maintenance)High (Iodine is invisible to

NMR)
Accuracy

(Absolute)

(Typical),

(Optimized)
Interference Solvents, Water, Inorganic saltsOverlapping peaks
Verdict for

Secondary Method. Use only if required by journal/regulator.Primary Method. Superior for high-iodine content.

Decision Logic & Workflows

The following diagrams illustrate the decision-making process and the specific mechanistic failure points in the analysis of iodinated pyrazoles.

Diagram 1: Analytical Decision Matrix

Caption: Logic flow for selecting between Combustion and qNMR based on sample availability and halogen content.

DecisionMatrix Start Sample: C8H13IN2 Pyrazole CheckMass Sample Mass Available? Start->CheckMass CheckStab Is Sample Thermally Stable? CheckMass->CheckStab > 10 mg qNMR Method B: qNMR (Internal Standard) CheckMass->qNMR < 5 mg Combustion Method A: Modified CHN (Combustion) CheckStab->Combustion Stable CheckStab->qNMR Unstable / Volatile Iodine PrepComb Add WO3 + Tin Capsule Check Ag Trap Status Combustion->PrepComb PrepNMR Add Maleic Acid IS d1 Delay = 30s qNMR->PrepNMR

Diagram 2: The Iodine Interference Mechanism

Caption: How Iodine (


) bypasses standard traps and necessitates Silver Wool scrubbing.

IodineFlow Sample Sample + WO3 (1000°C) Gases Gases: CO2, H2O, NOx, I2 (vapor) Sample->Gases Flash Combustion CuTrap Standard Reduction (Copper, 600°C) Gases->CuTrap Reduces NOx -> N2 Detector TCD Detector Gases->Detector Without Ag Trap: I2 fouls detector AgTrap Silver Wool Trap (CRITICAL STEP) CuTrap->AgTrap I2 passes through Cu! AgTrap->Detector Clean CO2, N2, H2O

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Microanalysis Laboratory, University of Illinois. Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer. (Standard Operating Procedure for Halogens). [Link]

Sources

Comparative

TLC R_f values for 5-Iodo-1-(3-methylbutyl)-1H-pyrazole in ethyl acetate/hexane

An in-depth technical comparison guide designed for researchers, synthetic chemists, and drug development professionals. This guide evaluates the chromatographic behavior of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole , compari...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, synthetic chemists, and drug development professionals. This guide evaluates the chromatographic behavior of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole , comparing its Thin Layer Chromatography (TLC) retention factors (


) against its starting material and structural isomers to ensure precise reaction monitoring and purification.

Introduction: The Role of 5-Iodo-1-alkylpyrazoles

Substituted pyrazoles are privileged scaffolds in medicinal chemistry and agrochemical development. Specifically, 5-iodo-1-alkylpyrazoles like 5-Iodo-1-(3-methylbutyl)-1H-pyrazole serve as critical electrophilic building blocks for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, and Sonogashira couplings).

Because the synthesis of these compounds relies on the regioselective lithiation of the parent 1-alkylpyrazole followed by halogen trapping, distinguishing the target 5-iodo product from unreacted starting material and the isomeric 3-iodo byproduct is a daily necessity in the laboratory. Normal-phase TLC using an ethyl acetate/hexane solvent system is the gold standard for this workflow [1].

Mechanistic Principles of Separation

To optimize a purification protocol, one must understand the causality behind the chromatographic behavior rather than just memorizing


 values. The separation of pyrazole derivatives on normal-phase silica gel is governed by a competition between the compound's lipophilicity and its ability to act as a hydrogen-bond acceptor.
  • The Stationary Phase (Silica Gel): Features highly polar, acidic silanol (-SiOH) groups that act as strong hydrogen-bond donors.

  • The Pyrazole Pharmacophore: The N2 nitrogen of the pyrazole ring possesses an orthogonal lone pair that acts as a potent hydrogen-bond acceptor. The N1 nitrogen is alkylated and its lone pair is delocalized into the aromatic sextet, making it non-basic and unavailable for H-bonding.

  • Starting Material (1-(3-methylbutyl)-1H-pyrazole): The N2 atom is completely unshielded. This allows for maximum hydrogen bonding with the silica gel, resulting in strong stationary phase retention and a lower

    
     value.
    
  • Target Product (5-Iodo-1-(3-methylbutyl)-1H-pyrazole): The introduction of a heavy iodine atom at the C5 position drastically increases the overall lipophilicity and molecular weight of the compound. While the iodine is adjacent to the N1 alkyl group, the N2 atom remains relatively accessible. However, the massive increase in lipophilicity overrides the H-bonding interaction, shifting the compound significantly higher on the TLC plate.

  • Isomeric Byproduct (3-Iodo-1-(3-methylbutyl)-1H-pyrazole): If lithiation occurs at the C3 position, the resulting iodine atom is placed directly adjacent to the N2 nitrogen. This creates severe steric shielding around the primary H-bond acceptor site. Consequently, the 3-iodo isomer interacts very poorly with the silica gel and elutes even faster than the 5-iodo target.

TLCRelationship Base Silica Gel (Stationary Phase) Strong H-Bond Donor (Silanols) SM Starting Material Unshielded N2 Acceptor Base->SM Strong H-Bonding Prod 5-Iodo Target Increased Lipophilicity N2 Unshielded Base->Prod Moderate H-Bonding Iso 3-Iodo Isomer N2 Sterically Shielded by C3-Iodine Base->Iso Weak H-Bonding RfSM Strong Affinity Lower Rf SM->RfSM RfProd Moderate Affinity Medium Rf Prod->RfProd RfIso Weak Affinity Higher Rf Iso->RfIso

Logical relationship between N2 steric shielding, lipophilicity, and TLC retention.

Comparative Data

The following table summarizes the expected retention factors for the reaction mixture components using a standard 15% Ethyl Acetate in Hexane mobile phase on Silica Gel 60 F254 plates.

CompoundStructural RoleN2 Steric EnvironmentRelative LipophilicityExpected

(15% EtOAc/Hexane)
1-(3-methylbutyl)-1H-pyrazole Starting MaterialUnshieldedLow~0.30
5-Iodo-1-(3-methylbutyl)-1H-pyrazole Target ProductUnshieldedHigh~0.55
3-Iodo-1-(3-methylbutyl)-1H-pyrazole Kinetic IsomerShielded by C3-IHigh~0.65

Note: Exact


 values may fluctuate slightly based on laboratory temperature, chamber saturation, and silica plate manufacturer, but the relative elution order (SM < 5-Iodo < 3-Iodo) remains strictly conserved.

Experimental Protocols

To ensure self-validating and reproducible results, the synthetic workflow and TLC analysis methodologies are detailed below. The regioselective C5-lithiation of 1-alkylpyrazoles is thermodynamically driven, often requiring careful temperature control to prevent isomerization [2].

Protocol A: Regioselective Synthesis Workflow
  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-(3-methylbutyl)-1H-pyrazole (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes). Stir at -78 °C for 30 minutes, then allow the mixture to warm to -20 °C for 1 hour to ensure complete thermodynamic conversion to the C5-lithiated species [2].

  • Halogenation: Re-cool the mixture to -78 °C. Add a solution of Iodine (

    
    , 1.1 equiv) in anhydrous THF dropwise. Stir for 2 hours, allowing the bath to slowly warm to room temperature.
    
  • Quench & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) to reduce unreacted iodine. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

SynthWorkflow SM 1-(3-methylbutyl)-1H-pyrazole (Starting Material) Lithiation Lithiation n-BuLi, THF, -78 °C to -20 °C SM->Lithiation Intermediate C5-Lithiated Intermediate Lithiation->Intermediate Iodination Iodination I2 in THF, -78 °C Intermediate->Iodination Quench Quench & Workup Na2S2O3 (aq) Iodination->Quench Product 5-Iodo-1-(3-methylbutyl)-1H-pyrazole (Target Product) Quench->Product

Workflow for the regioselective C5-lithiation and iodination of 1-alkylpyrazoles.

Protocol B: TLC Analysis and Visualization
  • Plate Preparation: Use aluminum-backed Silica Gel 60 F254 plates. Draw a baseline 1 cm from the bottom.

  • Spotting: Spot the pure starting material (reference), the crude reaction mixture, and a co-spot. Ensure spots are small (~1-2 mm diameter) to prevent tailing.

  • Development: Place the plate in a pre-saturated TLC chamber containing 15% Ethyl Acetate in Hexanes. Allow the solvent front to migrate until it is 1 cm from the top edge.

  • Visualization:

    • Primary: Examine the plate under a short-wave UV lamp (254 nm). Pyrazole derivatives are highly UV-active due to their conjugated aromatic system and will appear as dark purple spots against the green fluorescent background [1].

    • Secondary (Staining): Dip the plate in a Phosphomolybdic Acid (PMA) stain or expose it to an Iodine vapor chamber. Heat gently. The compounds will develop as dark brown/blue spots, confirming the presence of the alkyl chains.

References

  • Benchchem. (n.d.). 1-(2-Tetrahydropyranyl)-1H-pyrazole: Application in Pharmaceutical Synthesis and TLC Monitoring. Benchchem. Retrieved from[1]

  • Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1339-1343. Semantic Scholar. Retrieved from[2]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Handling Protocol: 5-Iodo-1-(3-methylbutyl)-1H-pyrazole

Executive Summary & Chemical Context[1][2][3][4] 5-Iodo-1-(3-methylbutyl)-1H-pyrazole (CAS: 1823431-68-0) is a functionalized halogenated heterocycle frequently employed as a scaffold in the synthesis of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

5-Iodo-1-(3-methylbutyl)-1H-pyrazole (CAS: 1823431-68-0) is a functionalized halogenated heterocycle frequently employed as a scaffold in the synthesis of kinase inhibitors (e.g., LRRK2 targets) and other pharmaceutical intermediates.[1]

The Safety Paradox: While often categorized generically as an "intermediate," the structural combination of a labile iodine atom and a lipophilic isopentyl (3-methylbutyl) tail creates specific hazards. The lipophilic tail enhances dermal permeability, potentially carrying the reactive iodopyrazole core across the skin barrier more efficiently than its methyl analogs. Furthermore, organic iodides are prone to homolytic cleavage under light/heat, releasing free iodine (


), a corrosive oxidizer.

This guide moves beyond generic MSDS advice, applying Structure-Activity Relationship (SAR) insights from analogous iodopyrazoles (e.g., 3-Iodo-1-methyl-1H-pyrazole) to establish a "Prudent Practice" safety standard.

Hazard Profiling & Risk Assessment

Since specific toxicological data for this exact molecule is sparse, we apply the Precautionary Principle based on validated analogs (CAS 92525-10-5 and CAS 34091-51-5).

Hazard ClassRisk LevelMechanistic Insight
Ocular HIGH Analogs exhibit H318 (Causes Serious Eye Damage) . The iodine substituent can react with corneal proteins. Standard safety glasses are insufficient for handling powders or concentrated solutions.
Dermal MEDIUM-HIGH H315 (Irritant) . The isopentyl chain increases lipophilicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), facilitating rapid skin absorption.
Respiratory MEDIUM H335 (Respiratory Irritation) . Fine dusts or aerosols generated during weighing can severely irritate mucous membranes.
Stability MEDIUM Light-sensitive. Degradation releases corrosive Iodine (

) and HI vapors.

Personal Protective Ecosystem (PPE)

Do not view PPE as a uniform; view it as a layered defense system.

A. Ocular Protection (Critical Upgrade)
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

    • Why: Safety glasses leave gaps. If this compound acts like its 3-iodo analog (H318), a single crystal entering the eye can cause irreversible corneal opacity.

  • High-Risk (Scale >5g or heating): Polycarbonate Face Shield worn over goggles.

B. Dermal Barrier (Glove Selection)

The isopentyl group makes this compound more solvent-like than simple pyrazoles.

  • Primary Layer: Nitrile (minimum 5 mil / 0.12 mm thickness) .

  • Secondary Layer (Double Gloving): Required when handling solutions in halogenated solvents (DCM, Chloroform) or for procedures >30 minutes.

    • Protocol: Wear a colored nitrile under-glove and a standard nitrile outer-glove. If the outer glove tears or swells, the color contrast provides immediate visual warning.

  • Contraindication: Avoid Latex (poor organic resistance) and Vinyl (micro-porosity).

C. Respiratory Defense[2][4][7]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE Backup: If hood work is impossible (e.g., equipment maintenance), use a Half-face respirator with P100/OV (Organic Vapor) cartridges .

Operational Workflows & Logistics

Workflow Visualization

The following diagram outlines the decision logic for safe handling from storage to disposal.

SafetyWorkflow Start Start: 5-Iodo-1-(3-methylbutyl)-1H-pyrazole Storage Storage: <4°C, Amber Vial (Prevent I2 release) Start->Storage Check Check Integrity: Yellowing = Decomposition Storage->Check Weighing Weighing Protocol: Anti-static Gun + Goggles Inside Hood Check->Weighing Clear/White Solid Waste Disposal: Halogenated Organic Stream Check->Waste Dark Brown (Degraded) Solubilization Solubilization: Use DCM or DMSO (Double Glove Required) Weighing->Solubilization Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Solubilization->Reaction Reaction->Waste

Figure 1: Operational lifecycle and decision points for handling iodinated pyrazoles.

Step-by-Step Handling Protocol
1. Storage & Inspection
  • Environment: Store at 2–8°C in an amber, tightly sealed vial.

  • Self-Validating Check: Before opening, inspect the solid.

    • White/Off-white: Safe to use.

    • Yellow/Brown: Iodine has liberated. Open with extreme caution in a hood; the headspace may contain corrosive vapors.

2. Weighing & Transfer (Highest Risk Phase)

Static electricity can cause pyrazole powders to "jump," creating an inhalation hazard.

  • Place the balance inside the fume hood.

  • Use an anti-static gun on the weighing boat and spatula before contact.

  • Damping Technique: If the powder is flighty, pre-wet the weighing boat with the reaction solvent (if compatible) to trap particles immediately.

3. Reaction Monitoring
  • Iodine Scavenging: If the reaction turns unexpectedly dark (iodine release), consider adding copper turnings or sodium thiosulfate (if chemistry permits) to scavenge free iodine, which can act as an unwanted radical inhibitor or oxidant.

Emergency Response & Disposal

Biological Exposure Response Path

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Eye Eye Contact: 1. Do NOT rub. 2. Flush 15 mins (hold lid open). 3. Seek Ophthalmologist (Urgent). Type->Eye Ocular Skin Skin Contact: 1. Drench with water (15 mins). 2. Soap wash (lipophilic removal). 3. Monitor for sensitization. Type->Skin Dermal Inhale Inhalation: 1. Move to fresh air. 2. If wheezing -> Medical Support. Type->Inhale Respiratory

Figure 2: Immediate triage steps for exposure.[2][3][4][5] Note the urgency of ocular exposure.

Waste Disposal[3][7][9]
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong oxidizers or strong acids (risk of releasing HI gas).[5]

  • Quenching: If the material is degraded (brown), quench with aqueous Sodium Thiosulfate before placing in the organic waste container to prevent iodine vapor buildup in the waste drum.

References

  • National Research Council . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6][7][8] Retrieved from [Link][6][8]

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